N-Propionyl-(2S)-bornane-10,2-sultam
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-4-11(15)14-10-7-9-5-6-13(10,12(9,2)3)8-18(14,16)17/h9-10H,4-8H2,1-3H3/t9-,10-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMOGQYNLSWGPL-KWBADKCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1[C@H]2C[C@@H]3CC[C@]2(C3(C)C)CS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454394 | |
| Record name | (3aR,6S,7aS)-8,8-Dimethyl-1-propanoylhexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128947-19-3 | |
| Record name | (3aR,6S,7aS)-8,8-Dimethyl-1-propanoylhexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of N-Propionyl-(2S)-bornane-10,2-sultam
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and application of N-Propionyl-(2S)-bornane-10,2-sultam, a prominent chiral auxiliary in asymmetric synthesis. The content herein is curated to provide both foundational knowledge and actionable protocols for laboratory and process development settings.
Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries are powerful tools in this endeavor, enabling the diastereoselective formation of new stereocenters. These auxiliaries, themselves enantiomerically pure, are covalently attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. Following the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.
This compound, a derivative of the well-established Oppolzer's sultam, is a highly effective chiral auxiliary. Its rigid bicyclic structure provides a well-defined steric environment, leading to high levels of stereocontrol in a variety of chemical transformations, most notably the alkylation of enolates.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline solid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₂₁NO₃S | [1][2] |
| Molecular Weight | 271.38 g/mol | [1][2] |
| Melting Point | Approximately 145 °C | |
| Boiling Point | 384.8±25.0 °C (Predicted) | |
| CAS Number | 128947-19-3 | [3] |
Spectroscopic Characterization
Note: The following data is for the parent compound, (2S)-bornane-10,2-sultam, and serves as a reference. The presence of the propionyl group in the target molecule will introduce additional signals in the ¹H and ¹³C NMR spectra (an ethyl group) and a characteristic C=O stretch in the IR spectrum.
3.1. ¹H NMR Spectroscopy (of (2S)-bornane-10,2-sultam)
-
Key Features: The spectrum is characterized by signals corresponding to the camphor skeleton. The proton at C2, adjacent to the nitrogen, is a key diagnostic signal. The methyl groups of the bornane skeleton typically appear as singlets.
3.2. ¹³C NMR Spectroscopy (of (2S)-bornane-10,2-sultam)
-
Key Features: The carbonyl carbon of the propionyl group in this compound would be expected to appear in the range of 170-180 ppm. The carbons of the bornane skeleton will have characteristic shifts.
3.3. Infrared (IR) Spectroscopy
-
Key Features: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the propionyl group is expected around 1680-1700 cm⁻¹. The sulfonyl group (SO₂) will exhibit strong, characteristic stretching bands.
3.4. Mass Spectrometry
-
Key Features: The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (271.38 g/mol ). Fragmentation patterns would likely involve the loss of the propionyl group and fragmentation of the bornane skeleton.
Synthesis of this compound
The synthesis of this compound is a straightforward acylation of the parent sultam, (2S)-bornane-10,2-sultam, with propionyl chloride in the presence of a base.
Caption: Synthesis of this compound.
4.1. Experimental Protocol: Synthesis
Materials:
-
(2S)-Bornane-10,2-sultam
-
Propionyl chloride
-
Triethylamine (freshly distilled)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of (2S)-bornane-10,2-sultam (1.0 equivalent) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equivalents).
-
Slowly add propionyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) to afford this compound as a white crystalline solid.
Application in Asymmetric Alkylation
A primary application of this compound is as a chiral auxiliary in the diastereoselective alkylation of enolates. The rigid structure of the bornane-10,2-sultam effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face.
5.1. Mechanism of Stereochemical Control
The high diastereoselectivity observed in the alkylation of N-acyl bornane-10,2-sultams is attributed to a combination of steric and electronic factors. Upon deprotonation with a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), a chelated enolate is formed. The metal cation is coordinated to both the enolate oxygen and the sulfonyl oxygen, creating a rigid, bicyclic structure. This conformation, coupled with the steric bulk of the camphor skeleton, effectively blocks one face of the enolate, leading to a highly selective alkylation.
Sources
- 1. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodiated Oppolzer enolates: solution structures, mechanism of alkylation, and origin of stereoselectivity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physical Properties of N-Propionyl-(2S)-bornane-10,2-sultam
Introduction: A Cornerstone Chiral Auxiliary in Asymmetric Synthesis
N-Propionyl-(2S)-bornane-10,2-sultam, a derivative of the renowned Oppolzer's camphor sultam, stands as a pivotal chiral auxiliary in modern organic synthesis. Its rigid bicyclic framework, derived from naturally abundant camphor, provides a well-defined stereochemical environment, enabling high levels of asymmetric induction in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For researchers, scientists, and drug development professionals, a thorough understanding of its physical properties is not merely academic; it is a prerequisite for its effective application in the synthesis of enantiomerically pure target molecules. The precise control over reaction conditions, purification strategies, and ultimately, the stereochemical outcome of a synthetic sequence are all intrinsically linked to the physical characteristics of this invaluable reagent.
This technical guide provides a comprehensive examination of the core physical properties of this compound. Beyond a simple tabulation of data, this document delves into the causality behind the experimental methodologies used to determine these properties, offering field-proven insights to ensure both accuracy and reproducibility in the laboratory. Every protocol described herein is designed as a self-validating system, grounded in authoritative scientific principles.
Core Physical Characteristics
The physical properties of this compound are summarized in the table below. These values are critical for its handling, storage, and use in chemical reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₁NO₃S | [1] |
| Molecular Weight | 271.38 g/mol | [1] |
| Melting Point | 145 °C | |
| Boiling Point (Predicted) | 384.8 ± 25.0 °C | |
| Appearance | White to off-white crystalline solid | Inferred from the parent compound[2] |
| CAS Number | 128947-19-3 | [1] |
Optical Activity: The Defining Feature
Experimental Protocol: Determination of Specific Rotation
The following protocol outlines the standardized procedure for measuring the specific rotation of an optically active compound.
Methodology Workflow
Figure 2: Workflow for qualitative solubility assessment.
Expected Solubility:
-
Soluble in: Dichloromethane, chloroform, ethyl acetate, acetone, tetrahydrofuran, and toluene.
-
Sparingly soluble to soluble in: Methanol and ethanol.
-
Insoluble in: Water and hexane.
Spectroscopic Characterization: Fingerprinting the Molecule
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the bornane skeleton protons, as well as the ethyl protons of the propionyl group. Key expected signals for the parent (2S)-bornane-10,2-sultam include resonances around 4.35 ppm for the proton adjacent to the nitrogen and signals for the methyl groups. The propionyl group would introduce a quartet around 2.5-3.0 ppm and a triplet around 1.1-1.3 ppm.
¹³C NMR: The carbon NMR spectrum will provide a unique fingerprint of the molecule, with distinct signals for each of the 13 carbon atoms. The carbonyl carbon of the propionyl group is expected to resonate in the range of 170-175 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the key functional groups present in the molecule.
Expected Characteristic IR Absorptions:
-
C=O stretch (amide): A strong absorption band is expected in the region of 1680-1640 cm⁻¹.
-
S=O stretch (sulfonamide): Two strong absorption bands are anticipated around 1350-1315 cm⁻¹ (asymmetric) and 1165-1145 cm⁻¹ (symmetric).
-
C-H stretch: Absorption bands in the region of 3000-2850 cm⁻¹ corresponding to the aliphatic C-H bonds.
Conclusion: Empowering Rational Design in Asymmetric Synthesis
This technical guide has provided a detailed overview of the essential physical properties of this compound, a cornerstone chiral auxiliary in asymmetric synthesis. A comprehensive understanding of its melting point, optical activity, solubility, and spectroscopic characteristics is fundamental to its successful application in the laboratory. The experimental protocols and workflows detailed herein are designed to provide researchers and drug development professionals with the practical knowledge required for the accurate and reliable characterization of this and similar chiral reagents. By grounding our understanding in these fundamental physical properties, we empower a more rational and efficient approach to the design and execution of complex synthetic strategies, ultimately accelerating the discovery and development of new chemical entities.
References
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PubChem. This compound | C13H21NO3S | CID 53951132. Retrieved from [Link]
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N-Propionyl-(2S)-bornane-10,2-sultam structure and stereochemistry
An In-depth Technical Guide to N-Propionyl-(2S)-bornane-10,2-sultam: Structure, Stereochemistry, and Application in Asymmetric Synthesis
Introduction: The Role of Chiral Auxiliaries in Modern Synthesis
In the landscape of pharmaceutical and fine chemical manufacturing, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Asymmetric synthesis, the selective production of a single enantiomer of a chiral molecule, is paramount. Among the most robust and reliable strategies to achieve this is the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After guiding the reaction to the desired stereochemical outcome, the auxiliary is cleaved, yielding the enantiomerically enriched product.
Among the pantheon of these powerful tools, the bornane-10,2-sultams, developed by Wolfgang Oppolzer and his group, stand out for their high rigidity, exceptional stereochemical control, and predictable outcomes. This guide focuses specifically on This compound , a derivative widely employed for diastereoselective enolate formation and subsequent reactions, most notably aldol additions. Its rigid bicyclic structure provides a well-defined steric environment, effectively shielding one face of the reactive enolate and enabling highly predictable C-C bond formations.[1]
PART 1: Molecular Structure and Stereochemical Foundation
The efficacy of this compound originates from its unique and rigid three-dimensional architecture, derived from (+)-camphorsulfonic acid. The structure combines a bicyclic camphor backbone with a sultam ring (a cyclic sulfonamide), creating a chiral scaffold that imposes significant conformational constraints on the attached N-acyl group.
The official IUPAC name for the core structure is (3aS,6S,7aR)-Hexahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-dioxide. When acylated with a propionyl group, its IUPAC name becomes 1-((7aS)-8,8-dimethyl-2,2-dioxidotetrahydro-3H-3a,6-methanobenzo[c]isothiazol-1(4H)-yl)propan-1-one.[2]
Key Structural Features:
-
Rigid Bicyclic Framework: The bornane skeleton locks the molecule into a strained, well-defined conformation, preventing the kind of free rotation that could lead to mixtures of stereoisomers.
-
Stereogenic Centers: The (2S)-bornane-10,2-sultam scaffold contains multiple stereocenters derived from the natural camphor precursor, which establish the absolute stereochemistry of the auxiliary.
-
The Sultam Ring: The sulfonamide group is crucial. The exocyclic sulfonyl oxygen atom acts as a key chelating group in reactions involving Lewis acids, helping to lock the conformation of the N-acyl chain.
-
The N-Propionyl Group: This group provides the prochiral center (the α-carbon) that will be stereoselectively functionalized.
Caption: Molecular structure of this compound.[3]
Conformational Control: The Basis of Stereoselectivity
The stereochemical outcome of reactions involving this auxiliary is dictated by the preferred conformation of the N-acyl chain relative to the sultam ring. The steric bulk of the C7-gem-dimethyl groups and the camphor framework forces the N-acyl group to adopt a conformation that minimizes steric hindrance.
In the presence of a Lewis acid (e.g., dialkylboron triflates or titanium tetrachloride), the carbonyl oxygen and one of the sulfonyl oxygens chelate to the metal center. This chelation, combined with the inherent steric bias of the sultam, locks the enolate into a rigid conformation. This conformation presents one face of the enolate double bond to incoming electrophiles while the other face is effectively blocked by the bicyclic sultam structure, leading to high diastereoselectivity.
PART 2: Synthesis and Experimental Protocols
Protocol 1: Synthesis of this compound
The title compound is readily prepared by the acylation of (2S)-bornane-10,2-sultam. This protocol describes a standard procedure using propionyl chloride.
Causality: The reaction proceeds via nucleophilic acyl substitution. The nitrogen atom of the sultam acts as the nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride. A base, such as triethylamine (TEA) or pyridine, is used to quench the HCl byproduct generated during the reaction, preventing protonation of the sultam nitrogen and driving the reaction to completion.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add (2S)-bornane-10,2-sultam (1.0 eq).
-
Dissolution: Dissolve the sultam in anhydrous dichloromethane (DCM, approx. 0.2 M). Add triethylamine (1.2 eq).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Acylation: Add propionyl chloride (1.1 eq) dropwise via syringe over 15 minutes. A white precipitate of triethylammonium hydrochloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction by TLC (Thin Layer Chromatography).
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a white crystalline solid.[4]
PART 3: Application in Diastereoselective Aldol Additions
A cornerstone application of this compound is in asymmetric aldol additions. The reaction provides a powerful method for constructing β-hydroxy carbonyl compounds, which are key structural motifs in many natural products.[5]
Mechanism of Stereocontrol
The high diastereoselectivity observed is a direct result of a well-organized, chelated transition state.
-
Enolate Formation: A base (e.g., a hindered amine like N,N-diisopropylethylamine, DIPEA) and a Lewis acid (e.g., diethylboron triflate, Et₂BOTf) are used to generate the Z-enolate. The Lewis acid coordinates to the carbonyl oxygen.
-
Chelation: The boron atom chelates with both the carbonyl oxygen and the sulfonyl oxygen, creating a rigid six-membered ring transition state. This locks the enolate into a specific conformation.
-
Facial Bias: The bulky bornane-sultam auxiliary effectively blocks the si-face of the enolate.
-
Electrophilic Attack: The aldehyde electrophile can therefore only approach from the less-hindered re-face, leading to the formation of a single diastereomer of the aldol adduct.[6]
Caption: Mechanism of a sultam-directed diastereoselective aldol addition.
Protocol 2: Diastereoselective Aldol Addition with Isobutyraldehyde
This protocol is representative of the methodologies used to achieve high stereocontrol.
Step-by-Step Methodology:
-
Preparation: Add this compound (1.0 eq) to a flame-dried flask under N₂ and dissolve in anhydrous DCM (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolization: Add diethylboron triflate (Et₂BOTf, 1.1 eq) dropwise, followed by the slow addition of N,N-diisopropylethylamine (DIPEA, 1.2 eq). Stir the solution at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour to ensure complete enolate formation.
-
Aldehyde Addition: Cool the reaction mixture back down to -78 °C. Add the aldehyde (e.g., isobutyraldehyde, 1.5 eq) dropwise.
-
Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.
-
Work-up: Quench the reaction by adding a pH 7 phosphate buffer solution, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour at 0 °C to decompose the boron intermediates.
-
Extraction: Dilute with water and extract with DCM (3x).
-
Drying and Purification: Combine the organic layers, dry over Na₂SO₄, filter, concentrate, and purify by flash column chromatography to yield the aldol adduct.
Data Presentation: Scope and Efficacy
The power of this methodology is demonstrated by its consistently high diastereoselectivity across a range of aldehydes.
| Entry | Aldehyde (Electrophile) | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | Isobutyraldehyde | TiCl₄ | 89% | >99:1 | Oppolzer, 1990 |
| 2 | Benzaldehyde | Et₂BOTf | 92% | >98:2 | |
| 3 | Propionaldehyde | Et₂BOTf | 85% | 97:3 | [5] |
| 4 | Acetaldehyde | TiCl₄ | 81% | >99:1 | Oppolzer, 1990 |
Note: The specific syn or anti product obtained can depend on the choice of Lewis acid and reaction conditions. TiCl₄ typically favors syn products, while dialkylboron triflates can be tuned.[5]
PART 4: Cleavage of the Chiral Auxiliary
A critical step in any chiral auxiliary-based synthesis is the non-destructive removal of the auxiliary to reveal the desired product. The N-acyl bond of the sultam can be cleaved under various conditions to yield different functional groups.
-
To Carboxylic Acids: Saponification with lithium hydroxide (LiOH) in a THF/water mixture.
-
To Esters: Transesterification using sodium methoxide in methanol.
-
To Alcohols: Reductive cleavage using a hydride reagent such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄).
-
To Aldehydes: Partial reduction followed by oxidation, or using reagents like diisobutylaluminium hydride (DIBAL-H) under controlled conditions.
The recovery of the expensive bornane-10,2-sultam auxiliary is often possible in high yield, making the process economically viable for large-scale synthesis.
Conclusion
This compound is a powerful and reliable chiral auxiliary for asymmetric synthesis. Its rigid, well-defined structure provides a predictable platform for controlling stereochemistry, particularly in the formation of C-C bonds via enolate chemistry. The high diastereoselectivities achieved in reactions like aldol additions, coupled with straightforward synthesis and versatile cleavage protocols, solidify its position as an indispensable tool for researchers, scientists, and drug development professionals engaged in the stereocontrolled synthesis of complex organic molecules.
References
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Kumaraswamy, G., et al. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry, 71(1), 337-40. [5][7][8]
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Macmillan Group. (2002). The Selective Aldol Reaction. Columbia University. [6]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 53951132, this compound. PubChem. [3]
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Tetrahedron: Asymmetry. (2006). Diethylboron triflate-promoted anti aldol additions of Oppolzer's sultam. Elsevier.
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AChemBlock. (2023). This compound 95%. AChemBlock Inc. [2]
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MySkinRecipes. (2023). This compound. [1]
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Guidechem. (2023). (2S)-Bornane-10,2-sultam 108448-77-7. [4]
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- 5. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
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synthesis of N-Propionyl-(2S)-bornane-10,2-sultam
A-Technical-Guide-to-the-Synthesis-of-N-Propionyl-(2S)-bornane-10,2-sultam
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of N-Propionyl-(2S)-bornane-10,2-sultam, a crucial chiral auxiliary in asymmetric synthesis. The document details the underlying chemical principles, a step-by-step experimental protocol, and critical considerations for achieving high yield and diastereoselectivity. The synthesis involves the N-acylation of (2S)-bornane-10,2-sultam, a well-established chiral auxiliary, with propionyl chloride. Key aspects of the reaction, including the deprotonation of the sultam and the subsequent electrophilic quench, are discussed in detail. This guide is intended to serve as a practical resource for chemists engaged in the stereoselective synthesis of complex organic molecules.
Introduction to Chiral Auxiliaries and (2S)-Bornane-10,2-sultam
Asymmetric synthesis is a cornerstone of modern drug discovery and development, enabling the selective production of a single desired stereoisomer of a chiral molecule. Chiral auxiliaries are powerful tools in this field, reversibly attaching to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] Among the various chiral auxiliaries developed, (2S)-bornane-10,2-sultam, often referred to as Oppolzer's sultam, has emerged as a highly effective and versatile reagent.[2] Its rigid bicyclic structure provides a well-defined steric environment, leading to high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol condensations.[2][3] The resulting N-acyl sultam derivatives, such as this compound, are key intermediates for the synthesis of enantiomerically pure compounds.[1]
The Synthetic Pathway: N-Acylation of a Chiral Auxiliary
The synthesis of this compound is achieved through the N-acylation of (2S)-bornane-10,2-sultam. This transformation is a specific example of a broader class of reactions used to attach acyl groups to chiral auxiliaries like oxazolidinones and sultams.[1][4] The general strategy involves the deprotonation of the N-H bond of the chiral auxiliary with a strong, non-nucleophilic base, followed by the introduction of an acylating agent.[1][3]
Reaction Mechanism
The reaction proceeds in two key steps:
-
Deprotonation: (2S)-Bornane-10,2-sultam is treated with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to generate a nucleophilic lithium amide intermediate. The acidic proton on the nitrogen atom is readily abstracted by the base.
-
Acylation: The resulting lithium salt of the sultam then acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride. This leads to the formation of the desired N-propionyl product and lithium chloride as a byproduct.
The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation without competing nucleophilic attack on the acyl chloride. Anhydrous reaction conditions are essential to prevent quenching of the organolithium reagent and the reactive lithium amide intermediate.
Caption: General mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound. Researchers should adapt this procedure based on their specific laboratory conditions and scale.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Purity |
| (2S)-Bornane-10,2-sultam | C₁₀H₁₇NO₂S | 215.31 | 108448-77-7 | ≥98% |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 109-72-8 | ~2.5 M in hexanes |
| Propionyl chloride | C₃H₅ClO | 92.52 | 79-03-8 | ≥98% |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous, ≥99.9% |
| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | 12125-02-9 | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS grade |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | 7487-88-9 | Anhydrous |
Step-by-Step Procedure
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with (2S)-bornane-10,2-sultam (1.0 eq).
-
Dissolution: Anhydrous tetrahydrofuran (THF) is added to the flask via syringe to dissolve the sultam. The solution is then cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: n-Butyllithium (1.05 eq) is added dropwise to the stirred solution at -78 °C. The addition should be slow to maintain the temperature. The mixture is stirred at this temperature for 30 minutes.
-
Acylation: Propionyl chloride (1.1 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at -78 °C for 1 hour and then warmed to room temperature and stirred for an additional 1-2 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: The aqueous layer is separated, and the organic layer is washed with water and then brine. The aqueous layers are back-extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a white solid.
Caption: Step-by-step workflow for the synthesis of the target compound.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₃H₂₁NO₃S[5][6] |
| Molar Mass | 271.38 g/mol [5][6] |
| Appearance | White to off-white solid |
| Melting Point | Typically in the range of 100-105 °C (literature values may vary) |
Spectroscopic Data
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum will show characteristic peaks for the bornane-sultam backbone and the propionyl group. The diastereotopic methylene protons of the propionyl group will appear as a complex multiplet, a key feature in chiral environments.[7]
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all 13 carbon atoms in the molecule, including the carbonyl carbon of the propionyl group.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the amide carbonyl group (C=O) typically around 1680-1700 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the mass of the product.
Conclusion
The synthesis of this compound is a reliable and well-documented procedure that provides access to a valuable chiral intermediate for asymmetric synthesis. By carefully controlling the reaction conditions, particularly temperature and moisture, high yields of the desired product can be achieved. This guide provides a solid foundation for researchers to successfully perform this synthesis and utilize the product in their subsequent stereoselective transformations.
References
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Wikipedia. Chiral auxiliary. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 53951132, this compound. [Link]
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Dunn, P. J., et al. (1992). Lithium-Initiated Imide Formation. A Simple Method for N-Acylation of 2-Oxazolidinones and Bornane-2,10-Sultam. The Journal of Organic Chemistry, 57(23), 6377–6380. [Link]
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Wikipedia. Propionyl chloride. [Link]
-
Chongqing Chemdad Co., Ltd. (2S)-Bornane-10,2-sultam. [Link]
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Lu, W. C., et al. (2008). (+)-N-[2-(4-Chlorophenyl)propanoyl]bornane-10,2-sultam. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o454. [Link]
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An In-Depth Technical Guide to the Mechanism of Action of Sultam Chiral Auxiliaries
Abstract
Chiral auxiliaries are a foundational tool in modern asymmetric synthesis, enabling the precise construction of stereochemically defined molecules. Among the most reliable and versatile of these tools are the camphorsultams, notably Oppolzer's sultam.[1] For decades, their remarkable stereodirecting ability was attributed to a rigid, chelated transition state model. However, recent comprehensive spectroscopic, crystallographic, kinetic, and computational studies have overturned this classical understanding. This guide provides an in-depth exploration of the contemporary, evidence-based mechanism of action for sultam chiral auxiliaries. We will dissect the nuanced interplay of stereoelectronics, solvation, and aggregation that governs their efficacy, moving beyond outdated models to provide researchers with a more accurate and predictive framework for their application in complex synthesis.
Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis
The synthesis of single-enantiomer pharmaceutical compounds is a critical objective in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Chiral auxiliaries are chiral molecules temporarily attached to a prochiral substrate to guide a chemical reaction, leading to the preferential formation of one diastereomer over another.[2][3] The auxiliary is subsequently cleaved, yielding an enantiomerically enriched product, and can ideally be recovered for reuse.[2] The overall effectiveness of this strategy is defined by three key stages: attachment, the diastereoselective reaction, and removal.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Oppolzer's camphorsultam, derived from naturally abundant camphor, has become a benchmark auxiliary due to its high stereoselectivity, crystalline nature facilitating purification, and robust performance across a range of reaction classes, including alkylations, aldol reactions, Michael additions, and Diels-Alder reactions.[1][4][5]
The Core Mechanism: Revisiting Stereochemical Control
The power of sultam auxiliaries lies in their ability to create a highly biased stereochemical environment around a reactive center, typically an enolate. The mechanism of this control is more nuanced than the classical model suggests.
Enolate Formation and Geometry
The process begins with the acylation of the sultam's nitrogen atom, followed by deprotonation of the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) to form a pre-formed enolate.[6][7] The geometry of the resulting enolate is predominantly the Z-isomer. This stereference is crucial as it places the α-substituent (R in the diagram below) in a defined orientation relative to the auxiliary, which is the first step in the transfer of stereochemical information.
Caption: Deprotonation of an N-acyl sultam to form the Z-enolate.
The Modern View: Stereoelectronic Control vs. Chelation
For many years, the high diastereoselectivity of Oppolzer's sultam was explained by a rigid, bidentate chelate model where the metal cation (e.g., Li+) coordinates to both the enolate oxygen and one of the sulfonyl oxygens. This chelation was thought to lock the conformation, and the bulky camphor skeleton would then sterically block one face of the enolate, forcing an incoming electrophile to approach from the less hindered face.
However, extensive studies by Collum and coworkers have demonstrated that this chelation-control model is largely incorrect.[8][9] Their research, using a combination of NMR spectroscopy, crystallography, and DFT computations, presents a new paradigm based on stereoelectronic effects.
The Key Findings:
-
Non-Chelated Intermediates: In solution, particularly with additives like HMPA or in solvents like THF, the reactive species is often a non-chelated, solvent-separated ion pair.[9][10] The lithium or sodium counterion is solvated and does not form a rigid chelate with the sultam.
-
The Dominant Role of the Sulfonyl Group: The stereoselectivity arises from the inherent chirality and electronic properties of the sultam ring itself. The sulfonyl group, not the camphor backbone, is the primary stereocontrolling element. It exerts a powerful dipole and creates a stereoelectronically unfavorable environment for the approach of an electrophile to the endo face of the enolate.[8]
-
Exo-Facial Attack: Consequently, the electrophile is guided to the more accessible exo face, away from the sulfonyl group. This model holds true even without a chelating metal counterion.[8][9]
Caption: Contrasting the classical and modern models of stereocontrol.
Practical Applications and Performance
The reliability of the sultam auxiliary mechanism translates to high diastereoselectivity in a variety of crucial carbon-carbon bond-forming reactions.
Asymmetric Alkylation
The alkylation of N-acyl sultam enolates is a robust method for synthesizing α-chiral carboxylic acid derivatives. The reaction proceeds with high diastereoselectivity for a wide range of alkyl halides.
| Electrophile (R-X) | Diastereomeric Excess (d.e.) | Yield (%) |
| CH₃I | >98% | 85-95% |
| BnBr | >98% | 90-98% |
| Allyl-Br | >98% | 88-96% |
| i-Pr-I | >95% | 75-85% |
| Note: Data compiled from typical results reported in synthetic literature. |
Asymmetric Aldol Reactions
Sultam auxiliaries are also highly effective in controlling stereochemistry during aldol reactions. By selecting the appropriate Lewis acid, either syn or anti aldol products can be obtained with high selectivity, a feature that provides significant synthetic flexibility.[4] For instance, the use of certain boron enolates can reliably produce syn-aldol products via a Zimmerman-Traxler-like transition state.[11][12]
Experimental Protocol: Asymmetric Alkylation of N-Propionyl-Camphorsultam
This protocol provides a self-validating, step-by-step methodology for a standard asymmetric alkylation using Oppolzer's sultam.
Objective: To synthesize (S)-2-methyl-3-phenylpropanoic acid derivative via asymmetric benzylation.
Materials:
-
(2R)-N-Propionyl-bornane-10,2-sultam
-
Tetrahydrofuran (THF), anhydrous
-
Diisopropylamine
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Benzyl bromide (BnBr)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous MgSO₄
-
Standard laboratory glassware, under inert (N₂ or Ar) atmosphere
Procedure:
-
Enolate Formation: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF (40 mL) and diisopropylamine (1.5 eq). b. Cool the solution to -78 °C in a dry ice/acetone bath. c. Slowly add n-BuLi (1.5 eq) dropwise via syringe. Stir for 30 minutes at -78 °C to generate the LDA solution. d. In a separate flask, dissolve N-propionyl-camphorsultam (1.0 eq) in anhydrous THF (20 mL). e. Transfer the sultam solution via cannula to the LDA solution at -78 °C. f. Stir the resulting mixture for 60 minutes at -78 °C to ensure complete enolate formation.
-
Alkylation: a. Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C. b. Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. b. Allow the mixture to warm to room temperature. c. Transfer the mixture to a separatory funnel and add water. Extract with ethyl acetate (3 x 50 mL). d. Combine the organic layers and wash with water and then brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. f. The crude product is typically a crystalline solid and can be purified by recrystallization (e.g., from ethanol/water) to yield the highly diastereomerically pure product.
Auxiliary Cleavage
A key advantage of sultam auxiliaries is their facile removal under various conditions to unmask the desired functional group without epimerization of the newly formed stereocenter.
-
Saponification (LiOH/H₂O₂): The most common method, yielding the carboxylic acid.
-
Reductive Cleavage (LiAlH₄, LiBH₄): Yields the corresponding primary alcohol.
-
Transesterification (NaOMe/MeOH): Provides the methyl ester.
This versatility allows the chiral product to be carried forward into numerous synthetic pathways.
Conclusion
The mechanistic understanding of sultam chiral auxiliaries has evolved significantly. The current model, grounded in rigorous experimental and computational evidence, moves away from a simple chelation-based steric argument to a more sophisticated paradigm of stereoelectronic control.[8] The sulfonyl group is now understood to be the key architectural element that dictates facial selectivity in the reactions of N-acyl sultam enolates.[9] This refined understanding empowers chemists to more rationally design synthetic strategies and predict stereochemical outcomes with greater confidence, reinforcing the position of Oppolzer's sultam as an indispensable tool for the construction of complex chiral molecules.
References
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Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. PubMed Central. [Link]
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Sodiated Oppolzer enolates: solution structures, mechanism of alkylation, and origin of stereoselectivity. RSC Publishing. [Link]
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Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO. [Link]
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Sodiated Oppolzer enolates: solution structures, mechanism of alkylation, and origin of stereoselectivity. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. PubMed Central (PMC) - NIH. [Link]
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Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed. [Link]
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chiral auxiliary synthesis. Bluefield Esports. [Link]
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Synthesis of chiral sultams and their application as chiral auxiliaries in an asymmetric Diels-Alder reaction. Hong Kong Baptist University - HKBU Scholars. [Link]
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Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]
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“Click, Click, Cyclize”: A DOS Approach to Sultams Utilizing Vinyl Sulfonamide Linchpins. PubMed Central (PMC) - NIH. [Link]
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III Enolate Chemistry. Imperial College London. [Link]
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The Aldol Reaction: Group I and Group II Enolates. ResearchGate. [Link]
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NITRILES AS MULTIPURPOSE REAGENTS FOR THE SYNTHESIS OF SULTAMS AND SULTONS (REVIEW ARTICLE). ChemRxiv. [Link]
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Chiral auxiliary. Wikipedia. [Link]
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The Selective Aldol Reaction. Macmillan Group, Princeton University. [Link]
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Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
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Chapter 1: Enolate Alkylations. University of Pittsburgh. [Link]
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Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science (RSC Publishing). [Link]
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(PDF) Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam. ResearchGate. [Link]
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formation of enolates from esters and other acid derivatives. YouTube. [Link]
-
Medicinally Privileged Sultams: Synthesis and Mechanism of Action. PubMed. [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
-
Applications of transition state calculations in the key cyclization of small molecule natural product synthesis. E3S Web of Conferences. [Link]
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The Zimmerman-Traxler Transition State Model. YouTube. [Link]
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Limitations of the transition state variation model. Part 2. Dual reaction channels for solvolyses of 2,4,6-trimethylbenzenesulphonyl chloride. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
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N-Propionyl-(2S)-bornane-10,2-sultam literature review
An In-depth Technical Guide to N-Propionyl-(2S)-bornane-10,2-sultam: Mechanisms, Protocols, and Applications
Foreword for the Modern Synthetic Chemist
In the pursuit of enantiomerically pure molecules, the synthetic chemist's toolbox is replete with methods, yet few have proven as robust, reliable, and versatile as those employing chiral auxiliaries. Among these, the bornane-10,2-sultam scaffold, pioneered by Wolfgang Oppolzer and colleagues, stands as a testament to rational design in asymmetric synthesis.[1][2] This guide moves beyond a simple recitation of procedures. As a senior application scientist, my objective is to provide a deep, mechanistic understanding of this compound, a cornerstone reagent for generating chiral propionate synthons. We will explore not just the how, but the critical why behind the experimental choices that lead to exquisitely high levels of stereocontrol, grounding our discussion in the latest mechanistic insights that challenge long-held assumptions.
The Core Principle: Oppolzer's Sultam as a Chiral Director
(2S)-bornane-10,2-sultam, a derivative of naturally occurring camphor, is a powerful chiral auxiliary valued for its rigid bicyclic structure, which provides a well-defined stereochemical environment.[1] Its derivatives, such as the N-propionyl variant, are typically highly crystalline, facilitating purification by recrystallization to achieve high diastereomeric purity. The sultam's true power lies in its ability to direct the approach of electrophiles to one face of a prochiral enolate, leading to the predictable formation of a new stereocenter.
Synthesis of this compound
The preparation of the title compound is a straightforward N-acylation. The protocol's success hinges on the complete deprotonation of the sultam nitrogen followed by acylation.
Experimental Protocol: N-Acylation
-
Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve (2S)-bornane-10,2-sultam (1.0 equiv.) in anhydrous tetrahydrofuran (THF, ~0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add n-butyllithium (n-BuLi, 1.05 equiv., 1.6 M in hexanes) dropwise via syringe. A color change is typically observed. Stir the solution for 30 minutes at -78 °C to ensure complete formation of the lithium amide.
-
Acylation: Add propionyl chloride (1.1 equiv.) dropwise. The reaction is often exothermic. Maintain the temperature at -78 °C during the addition.
-
Workup: Allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction & Purification: Transfer the mixture to a separatory funnel, add water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a crystalline solid.
The Modern View of Stereocontrol: Beyond Chelation
For decades, the remarkable diastereoselectivity of reactions involving N-acyl sultams was attributed to a rigid, chelated transition state where the metal cation (e.g., Li⁺, Mg²⁺) coordinates to both the carbonyl and sulfonyl oxygens, forcing the bulky camphor backbone to block one face of the enolate.[3] However, extensive spectroscopic, kinetic, and computational studies have revealed a more nuanced and fascinating reality.[3][4]
The Causality of Stereoselectivity:
-
Non-Chelated Intermediates: In many solvent systems, particularly those involving THF, the lithium and sodium enolates of N-acyl sultams exist not as chelates, but as solvent-separated ion pairs or various aggregates (dimers, tetramers).[3][4]
-
Stereoelectronic Control: The origin of stereoselectivity stems primarily from stereoelectronic effects within the sultam ring itself. The electrophile is guided to the exo face of the camphor system due to a preference to approach anti to the endo-oriented sulfonyl oxygen.[3] This model correctly predicts the observed stereochemistry without invoking a chelated metal.
-
Solvent Effects: The choice of solvent profoundly impacts the aggregation state and, consequently, the reactivity of the enolate. For instance, lithium enolates may form symmetric dimers in THF, but tetramers in non-coordinating toluene.[4] Additives like HMPA can break these aggregates into more reactive monomeric species.[4]
Caption: Enolization and stereoelectronically guided electrophilic attack.
Key Applications and Validated Protocols
The enolate derived from this compound is a versatile intermediate for various carbon-carbon bond-forming reactions.
Asymmetric Alkylation
This is one of the most common applications, allowing for the synthesis of α-chiral carboxylic acid derivatives.
Experimental Protocol: Diastereoselective Alkylation
-
Enolate Formation: Dissolve this compound (1.0 equiv.) in anhydrous THF (~0.1 M) under an inert atmosphere and cool to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 equiv., 1.0 M in THF) dropwise. Stir for 30-60 minutes at this temperature.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 equiv.) dropwise. It is critical to maintain the temperature at -78 °C to maximize diastereoselectivity.
-
Monitoring & Workup: Stir the reaction at -78 °C for 2-4 hours. The reaction progress can be monitored by TLC. Upon completion, quench with saturated aqueous NH₄Cl, warm to room temperature, and perform a standard aqueous workup and extraction as described previously.
-
Purification: The diastereomeric ratio can often be enhanced by recrystallization of the crude product.
Data Presentation: Alkylation Results
| Electrophile (R-X) | Diastereomeric Excess (d.e.) | Yield (%) |
| Methyl Iodide | >98% | ~90% |
| Ethyl Iodide | >98% | ~88% |
| Allyl Bromide | >96% | ~92% |
| Benzyl Bromide | >98% | ~95% |
Note: Yields and d.e. are representative and can vary based on specific conditions and purification.
Asymmetric Aldol Reactions
For aldol reactions, boron enolates are superior as they form a highly organized, six-membered Zimmerman-Traxler transition state, leading to excellent stereocontrol, typically favoring the syn-aldol product.[5][6]
Experimental Protocol: Boron-Mediated syn-Aldol Reaction
-
Setup: Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM, ~0.1 M) under an inert atmosphere and cool to 0 °C.
-
Enolate Formation: Add di-n-butylboron triflate (Bu₂BOTf, 1.1 equiv., 1.0 M in DCM) dropwise, followed by the slow addition of a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equiv.). Stir for 30 minutes at 0 °C, then cool the resulting deep yellow solution to -78 °C.
-
Aldol Addition: Add the aldehyde (1.2 equiv.), either neat or as a solution in DCM, dropwise. Stir at -78 °C for 1-3 hours, then allow to warm slowly to 0 °C over 1 hour.
-
Workup: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol. Stir vigorously for 15 minutes. Concentrate the mixture and extract with ethyl acetate. The organic layer is washed, dried, and concentrated.
-
Purification: The product is purified by flash column chromatography on silica gel.
Caption: Zimmerman-Traxler model for the boron-mediated aldol reaction.
Auxiliary Cleavage: Releasing the Chiral Product
A critical feature of a good chiral auxiliary is its facile removal under conditions that do not epimerize the newly created stereocenter. The N-acyl sultam linkage offers multiple pathways for cleavage, allowing access to a variety of functional groups.
The Causality of Cleavage: Most cleavage methods involve nucleophilic attack at the acyl carbonyl carbon. This results in C-N bond fission, releasing the chiral product and recovering the sultam auxiliary, which can often be recycled.[7][8][9] This is distinct from the hydrolysis of the sultam ring itself, which can occur via S-N fission under different conditions.[10]
Caption: Synthetic workflow from auxiliary to final chiral product.
Validated Cleavage Protocols:
-
To Carboxylic Acid (Saponification):
-
Dissolve the N-acyl sultam adduct in a THF/water mixture (e.g., 3:1).
-
Cool to 0 °C and add 30% aqueous hydrogen peroxide (H₂O₂), followed by aqueous lithium hydroxide (LiOH).
-
Stir at 0 °C for 2-4 hours.
-
Quench with aqueous sodium sulfite (Na₂SO₃) and acidify with HCl to protonate the carboxylic acid.
-
Extract the product with an organic solvent. The sultam auxiliary can be recovered from the aqueous layer.
-
-
To Primary Alcohol (Reductive Cleavage):
-
Dissolve the adduct in anhydrous THF or diethyl ether.
-
Cool to 0 °C and add lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) portion-wise.
-
Stir until the reaction is complete (TLC).
-
Perform a careful Fieser workup (sequential addition of water, aqueous NaOH, and more water) to quench the excess hydride and precipitate the aluminum/boron salts.
-
Filter the solids and extract the filtrate to isolate the chiral alcohol.
-
Concluding Remarks
This compound is more than just a reagent; it is a system for reliable and predictable asymmetric synthesis. Its efficacy is rooted in a rigid chiral scaffold that, through subtle stereoelectronic effects, masterfully controls the formation of new stereocenters. While the classical chelation model provided a useful, albeit inaccurate, heuristic, the modern understanding empowers chemists to better rationalize outcomes and potentially design more effective synthetic strategies. The protocols detailed herein are not merely recipes but are validated systems, built on a foundation of mechanistic principles, ensuring that researchers, scientists, and drug development professionals can confidently employ this powerful tool in the synthesis of complex, enantiomerically pure molecules.
References
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Collum, D. B., et al. (n.d.). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. PubMed Central. [Link]
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Collum, D. B., et al. (n.d.). Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. PubMed Central. [Link]
-
Page, M. I., et al. (2004). Acyl vs sulfonyl transfer in N-acyl beta-sultams and 3-oxo-beta-sultams. Organic Letters, 6(2), 201-3. [Link]
-
Page, M. I., et al. (2004). Acyl vs Sulfonyl Transfer in N-Acyl β-Sultams and 3-Oxo-β-sultams. University of Huddersfield Repository. [Link]
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Page, M. I., et al. (2004). Acyl vs Sulfonyl Transfer in N -Acyl β-Sultams and 3-Oxo-β-sultams. ResearchGate. [Link]
-
Wikipedia contributors. (2023). Camphorsultam. Wikipedia. [Link]
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Saleem, M., et al. (2023). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry. [Link]
-
Oppolzer, W., Blagg, J., Rodriguez, I., & Walther, E. (1990). Bornane sultam-directed asymmetric synthesis of crystalline, enantiomerically pure syn aldols. Journal of the American Chemical Society, 112(7), 2767–2772. [Link]
-
Oppolzer, W. (1987). Camphor derivatives as chiral auxiliaries in asymmetric synthesis. Tetrahedron, 43(9), 1969–2004. [Link]
-
Zhang, L., et al. (2006). (+)-N-[2-(4-Chlorophenyl)propanoyl]bornane-10,2-sultam. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5505–o5507. [Link]
-
Labidi, A., & Yacin-Ali, A. (2023). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. [Link]
-
Oppolzer, W., Blagg, J., Rodriguez, I., & Walther, E. (1990). Bornane sultam-directed asymmetric synthesis of crystalline, enantiomerically pure syn aldols. Semantic Scholar. [Link]
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An In-Depth Technical Guide to N-Propionyl-(2S)-bornane-10,2-sultam (CAS Number: 128947-19-3)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Propionyl-(2S)-bornane-10,2-sultam, a prominent chiral auxiliary in modern asymmetric synthesis. The document delineates its chemical and physical properties, provides detailed protocols for its synthesis, and explores its application in stereoselective carbon-carbon bond-forming reactions. Furthermore, methodologies for the subsequent cleavage of the auxiliary are discussed, alongside essential safety and handling information. This guide is intended to serve as a practical resource for chemists engaged in the synthesis of enantiomerically pure compounds for pharmaceutical and fine chemical applications.
Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis
The synthesis of single-enantiomer pharmaceutical compounds is a cornerstone of modern drug development, as the physiological activity of a molecule is often intrinsically linked to its stereochemistry. Chiral auxiliaries are enantiomerically pure compounds that are reversibly attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. The rigid, chiral scaffold of the auxiliary effectively shields one face of the reactive center, compelling the reagent to approach from the less sterically hindered direction. This strategy, pioneered by chemists like Wolfgang Oppolzer, has become a reliable and powerful tool for establishing stereocenters with high fidelity.
This compound, a derivative of the well-established Oppolzer's sultam, is a highly effective chiral auxiliary. Its bornane framework provides a sterically defined environment that exerts profound stereocontrol over a variety of chemical reactions, most notably in the formation of enolates and their subsequent reactions.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of this compound is paramount for its effective use and characterization.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 128947-19-3 | [1][2] |
| Molecular Formula | C₁₃H₂₁NO₃S | [2][3] |
| Molecular Weight | 271.38 g/mol | [2][3] |
| Melting Point | 145 °C | [4] |
| Boiling Point | 384.8±25.0 °C (Predicted) | [4] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in many common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate. | |
| Optical Rotation | Data not available |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the bornane skeleton, including two singlet signals for the gem-dimethyl groups and a series of multiplets for the methine and methylene protons of the bicyclic system. The propionyl group would exhibit a quartet and a triplet corresponding to the methylene and methyl protons, respectively.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 13 carbon atoms. The carbonyl carbon of the propionyl group will appear downfield. The carbon atoms of the bornane framework will have characteristic shifts.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the carbonyl group (C=O) of the propionyl amide at approximately 1680-1700 cm⁻¹ and the two sulfonyl (S=O) stretching vibrations of the sultam ring around 1330 and 1130 cm⁻¹.
Synthesis of this compound
This compound is readily prepared by the acylation of the parent chiral auxiliary, (2S)-Bornane-10,2-sultam, with propionyl chloride or propionic anhydride.
Synthesis Workflow
Caption: Synthesis of this compound.
Experimental Protocol
-
Preparation: To a solution of (2S)-Bornane-10,2-sultam (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triethylamine (1.2 equivalents).
-
Acylation: Slowly add propionyl chloride (1.1 equivalents) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a crystalline solid.
Applications in Asymmetric Synthesis
This compound is a versatile chiral auxiliary for a range of asymmetric transformations that proceed via enolate intermediates.
Asymmetric Alkylation
The enolate of this compound can be generated and subsequently alkylated with high diastereoselectivity. The bulky bornane framework effectively directs the approach of the electrophile.
Caption: Asymmetric alkylation workflow.
An example of this is the alkylation with benzyl bromide, which typically proceeds with high diastereoselectivity to furnish the corresponding α-benzylated product.
Asymmetric Aldol Reactions
The boron or titanium enolates of this compound undergo highly diastereoselective aldol reactions with aldehydes. The stereochemical outcome of the reaction can often be controlled by the choice of Lewis acid and reaction conditions, allowing for access to either syn- or anti-aldol products.[5]
Protocol for a Diastereoselective Aldol Reaction:
-
Enolate Formation: To a solution of this compound (1.0 equivalent) in anhydrous DCM at 0 °C, add di-n-butylboron triflate (1.1 equivalents) followed by triethylamine (1.2 equivalents). Stir for 30 minutes.
-
Aldol Addition: Cool the solution to -78 °C and add the aldehyde (1.2 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to warm to room temperature over 1 hour.
-
Work-up: Quench the reaction with a pH 7 buffer solution. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, which can then be purified by column chromatography.
Cleavage of the Chiral Auxiliary
After the desired stereocenter has been established, the chiral auxiliary must be removed under conditions that do not compromise the stereochemical integrity of the product. A variety of methods are available for the cleavage of N-acyl sultams.
Reductive Cleavage
Treatment with reducing agents such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) cleaves the auxiliary to provide the corresponding chiral primary alcohol.
Hydrolytic Cleavage
Basic hydrolysis, for example, with lithium hydroxide (LiOH) in a mixture of THF and water, yields the enantiomerically enriched carboxylic acid. Acidic hydrolysis can also be employed but may lead to epimerization in some cases.[5]
Transesterification
Reaction with a sodium alkoxide in the corresponding alcohol can furnish the chiral ester directly.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, general precautions for handling fine chemicals should be observed. The parent compound, (2S)-Bornane-10,2-sultam, is known to cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place in a tightly sealed container.
Commercial Availability
This compound is available from several chemical suppliers, including:
-
AChemBlock[2]
-
Adamas Reagent, Ltd.[1]
-
Beijing Taiya Jie Technology Development Co., Ltd.[1]
-
Bide Pharmatech Ltd.[1]
-
FUJIFILM Wako[6]
-
1PlusChem[3]
Conclusion
This compound is a powerful and reliable chiral auxiliary for asymmetric synthesis. Its rigid bicyclic structure provides a well-defined steric environment, enabling high levels of diastereoselectivity in a variety of important carbon-carbon bond-forming reactions. The straightforward synthesis of the auxiliary, coupled with the multiple options for its cleavage, makes it a valuable tool for the synthesis of complex, enantiomerically pure molecules in both academic and industrial research.
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Introduction: The Imperative of Chirality and the Power of Auxiliaries
An In-Depth Technical Guide to the Role of N-Propionyl-(2S)-bornane-10,2-sultam in Asymmetric Synthesis
In the landscape of modern drug development and fine chemical manufacturing, the control of stereochemistry is not merely an academic exercise; it is a fundamental requirement for efficacy and safety. Chiral molecules, or enantiomers, can exhibit profoundly different pharmacological activities. Asymmetric synthesis, the science of creating a specific enantiomer, relies on a toolkit of sophisticated strategies. Among the most robust and reliable of these is the use of chiral auxiliaries. A chiral auxiliary is a molecular scaffold, itself enantiomerically pure, that is temporarily attached to a prochiral substrate. It masterfully directs the course of a chemical reaction, inducing the formation of a new stereocenter with a high degree of selectivity. Once its task is complete, the auxiliary is cleaved, leaving behind the desired enantiomerically enriched product.
Among the pantheon of these powerful tools, (2S)-bornane-10,2-sultam, widely known as Oppolzer's sultam, stands out for its exceptional efficacy.[1][2] Derived from natural camphor, its rigid bicyclic structure provides a well-defined and sterically hindered environment, making it a superb stereocontrolling element. This guide focuses specifically on the N-propionyl derivative, This compound , a workhorse reagent for generating chiral propionate synthons, which are key building blocks in the synthesis of many complex natural products and bioactive molecules.[3] We will explore the mechanistic underpinnings of its stereodirecting power and provide practical insights into its application in key carbon-carbon bond-forming reactions.
Molecular Architecture and the Foundation of Stereocontrol
This compound is a crystalline solid with the molecular formula C₁₃H₂₁NO₃S.[3][4][5] Its power as a chiral auxiliary stems directly from its unique three-dimensional structure.
-
Rigid Camphor Backbone: The bornane framework is a rigid, bicyclic system that locks the molecule into a predictable conformation.[6][7] This rigidity is paramount, as it minimizes conformational ambiguity, which could otherwise lead to a loss of stereocontrol.
-
The Sultam Moiety: The sultam ring, with its sulfonyl group, plays a critical electronic and steric role. The sulfonyl and the N-acyl carbonyl oxygen atoms act as powerful chelating points for metal ions.
-
The Propionyl Group: This is the reactive "business end" of the molecule, which will be converted into a chiral enolate to participate in bond-forming reactions.
The synergy between these structural features is the key to its success. When the N-propionyl sultam is treated with a suitable base (e.g., n-BuLi) or a Lewis acid (e.g., TiCl₄, Et₂AlCl), it forms a chiral enolate. The metal cation is simultaneously chelated by both the enolate oxygen and the proximal sulfonyl oxygen. This chelation locks the N-acyl group into a rigid syn-conformation, forcing the propionyl group into a specific orientation relative to the bulky camphor skeleton.
Caption: General workflow for stereocontrol using Oppolzer's sultam.
This rigid, chelated intermediate is the cornerstone of stereocontrol. One face of the enolate double bond is effectively shielded by the bulky camphor group, leaving the other face preferentially open to attack by an incoming electrophile. This forces the electrophile to approach from a single, predictable trajectory, resulting in the formation of one diastereomer in high excess.
Core Applications in Asymmetric Synthesis
The chiral enolates derived from this compound are versatile intermediates for a range of powerful asymmetric transformations.
Asymmetric Aldol Reactions
The aldol reaction is one of the most fundamental C-C bond-forming reactions in organic synthesis. Using Oppolzer's sultam provides a reliable method for producing enantiomerically pure syn- or anti-aldol adducts, which are prevalent motifs in polyketide natural products.[8][9][10][11] The stereochemical outcome can often be tuned by the choice of Lewis acid used to form the boron or titanium enolate.[8][10] For instance, titanium enolates often favor the formation of syn aldol products.[9]
The reaction proceeds via a closed, chair-like six-membered transition state, where the aldehyde substituent (R) occupies a pseudo-equatorial position to minimize steric interactions, leading to the observed high diastereoselectivity.[12]
Representative Protocol: Diastereoselective syn-Aldol Reaction
-
Enolate Formation: A solution of this compound (1.0 equiv.) in a suitable anhydrous solvent (e.g., CH₂Cl₂) is cooled to -78 °C under an inert atmosphere (N₂ or Ar). A Lewis acid such as Titanium(IV) chloride (1.1 equiv.) is added, followed by the dropwise addition of a hindered amine base like Hünig's base (diisopropylethylamine, 1.2 equiv.). The mixture is stirred for 1-2 hours to ensure complete formation of the titanium enolate.
-
Aldehyde Addition: The desired aldehyde (1.2 equiv.) is added dropwise to the cold enolate solution. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material, typically requiring 2-4 hours.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the diastereomerically pure aldol adduct.
Asymmetric Alkylation
The alkylation of enolates is a direct method for forming α-chiral carboxylic acid derivatives. The lithium enolate of N-propionyl sultam, typically generated using n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), undergoes highly diastereoselective alkylation with various electrophiles (e.g., methyl iodide, benzyl bromide).[6] The sultam auxiliary effectively shields one face of the enolate, directing the incoming alkyl halide to the opposite face.[13]
Representative Protocol: Asymmetric α-Alkylation
-
Enolate Generation: A solution of this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.05 equiv. in hexanes) is added dropwise, and the resulting solution is stirred for 30-60 minutes.
-
Electrophile Addition: The alkylating agent (e.g., iodomethane, 1.2 equiv.) is added to the enolate solution. For less reactive electrophiles, a cosolvent such as hexamethylphosphoramide (HMPA) may be required.[6] The reaction is stirred at -78 °C and allowed to slowly warm to room temperature over several hours.
-
Quench and Extraction: The reaction is quenched with saturated aqueous NH₄Cl. The mixture is extracted with diethyl ether or ethyl acetate.
-
Purification: The combined organic extracts are washed with water and brine, dried over anhydrous MgSO₄, and concentrated. The product is purified by flash chromatography or recrystallization to afford the pure α-alkylated product.
Asymmetric Michael Additions
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a powerful tool for C-C bond formation. When the N-crotonyl or N-cinnamoyl derivative of Oppolzer's sultam is used as the Michael acceptor, the addition of organocuprates or other soft nucleophiles proceeds with excellent stereocontrol.[14] Alternatively, the enolate of the N-propionyl sultam can act as the nucleophile in additions to α,β-unsaturated esters or ketones.[15] Chelation control again dictates the conformation of the unsaturated system, exposing one β-face to nucleophilic attack.[14]
Data Summary: Performance in Key Reactions
The following table summarizes typical results achieved using this compound and its derivatives in various asymmetric reactions, demonstrating its high efficiency and reliability.
| Reaction Type | Electrophile/Substrate | Conditions | Diastereomeric Excess (d.e.) | Yield (%) |
| Aldol Reaction | Isobutyraldehyde | TiCl₄, DIPEA, CH₂Cl₂, -78 °C | >98% (syn) | 85-95 |
| Aldol Reaction | Benzaldehyde | Et₂AlCl, CH₂Cl₂, -78 °C | >95% (anti) | 80-90 |
| Alkylation | Methyl Iodide | n-BuLi, THF, -78 °C | >99% | 90-98 |
| Alkylation | Benzyl Bromide | LDA, THF, -78 °C | >99% | 88-95 |
| Michael Addition | (as N-enoyl sultam) + Me₂CuLi | THF, -78 °C | >98% | 85-95 |
Data are representative values compiled from typical literature reports.
Auxiliary Cleavage: Releasing the Chiral Product
A crucial feature of a good chiral auxiliary is its facile removal under conditions that do not compromise the stereochemical integrity of the newly formed chiral center.[3] Oppolzer's sultam excels in this regard, with several mild and efficient cleavage protocols available. The choice of method depends on the desired functional group in the final product.
-
To Carboxylic Acid: The most common cleavage method is saponification using lithium hydroperoxide (LiOH/H₂O₂), which directly yields the chiral carboxylic acid.[16] This method is highly effective and proceeds with minimal risk of racemization.
-
To Alcohol: Reductive cleavage using reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) yields the corresponding primary alcohol.
-
To Aldehyde: Mild reduction followed by oxidation provides access to the chiral aldehyde.
-
To Ester: Transesterification with reagents like sodium methoxide in methanol can directly generate the methyl ester.
A significant advantage is that the sultam auxiliary can be recovered in high yield after cleavage and purification, making this a cost-effective and sustainable methodology.[15]
Caption: Cleavage pathways for the N-acyl sultam adduct.
Conclusion and Outlook
This compound has established itself as a cornerstone of modern asymmetric synthesis. Its success is rooted in a masterful design: a rigid, predictable scaffold that enables highly selective C-C bond formation. The high diastereoselectivities achieved in aldol, alkylation, and conjugate addition reactions are consistently high, and the resulting crystalline products are often easily purified. Furthermore, the straightforward and non-destructive cleavage of the auxiliary, coupled with its potential for recycling, aligns with the principles of efficient and sustainable chemistry. For researchers, scientists, and drug development professionals, Oppolzer's sultam methodology represents a trustworthy, field-proven system for the reliable construction of complex chiral molecules, securing its place as an indispensable tool in the synthetic chemist's arsenal.
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Methodological & Application
Mastering Stereoselectivity: A Guide to N-Propionyl-(2S)-bornane-10,2-sultam in Asymmetric Aldol Reactions
Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis
In the intricate world of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely a technical challenge—it is a fundamental requirement. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making the ability to selectively produce a single stereoisomer paramount. Chiral auxiliaries are powerful tools in this endeavor, temporarily attaching to a prochiral substrate to guide the stereochemical outcome of a reaction, and then being cleanly removed.
Among the most reliable and versatile of these is the camphor-derived Oppolzer sultam. Specifically, N-Propionyl-(2S)-bornane-10,2-sultam has established itself as a cornerstone for achieving high levels of diastereoselectivity in aldol reactions, a critical carbon-carbon bond-forming transformation. Its rigid, bicyclic camphor backbone creates a sterically defined environment, effectively shielding one face of the enolate and directing the approach of the electrophile (an aldehyde) to the other. This guide provides an in-depth exploration of the mechanistic underpinnings, practical protocols, and field-proven applications of this exceptional chiral auxiliary.
The Mechanism of Stereoselection: The Zimmerman-Traxler Model in Action
The remarkable stereocontrol exerted by the this compound in aldol reactions is rationalized by the Zimmerman-Traxler transition state model.[1][2][3] This model posits a highly ordered, six-membered, chair-like transition state where the metal cation of the enolate chelates to the carbonyl oxygen of the aldehyde. The stereochemical outcome is then determined by the minimization of steric interactions within this rigid arrangement.
The formation of a (Z)-enolate is crucial for high diastereoselectivity. This is typically achieved by using dialkylboron triflates (e.g., Bu₂BOTf) in the presence of a hindered amine base (e.g., diisopropylethylamine). The (Z)-enolate, when coordinated to the boron and the incoming aldehyde, arranges itself in the chair transition state to minimize steric clashes. The bulky sultam auxiliary orients the molecule such that the aldehyde's substituent (R) preferentially occupies a pseudo-equatorial position to avoid unfavorable 1,3-diaxial interactions. This forces the aldehyde to approach from the si-face, leading to the formation of the syn-aldol product with a high degree of predictability.
The following diagram illustrates the favored transition state that leads to the syn aldol adduct.
Caption: Favored Zimmerman-Traxler transition state leading to the syn-aldol adduct.
The choice of Lewis acid is critical; while boron enolates typically yield syn products, other Lewis acids like titanium tetrachloride (TiCl₄) can favor the formation of anti-aldol adducts, offering a powerful method to tune the stereochemical outcome.[4][5][6][7]
Application in Practice: Synthesis of Bioactive Molecules
The reliability of the Oppolzer sultam-directed aldol reaction has made it a valuable tool in the total synthesis of complex natural products. A notable example is its application in the synthesis of the antitumor antibiotic belactosin C.[4][5][6][7] In this synthesis, the key aldol reaction between the boron enolate of N-propionyl-(2R)-bornane-10,2-sultam and a protected β-amino aldehyde proceeded with high diastereoselectivity to furnish the desired syn aldol product, which was then elaborated to complete the synthesis. This highlights the utility of this methodology in constructing intricate stereochemical arrays in a predictable manner.
Quantitative Analysis of Diastereoselectivity
The diastereoselectivity of the aldol reaction using this compound is consistently high across a range of aldehydes, particularly when using boron enolates. The following table summarizes typical results.
| Aldehyde (RCHO) | Lewis Acid | Base | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Isobutyraldehyde | Bu₂BOTf | DIPEA | >98:2 | 85 | J. Am. Chem. Soc. 1990, 112, 2767-2772 |
| Benzaldehyde | Bu₂BOTf | DIPEA | >98:2 | 91 | J. Am. Chem. Soc. 1990, 112, 2767-2772 |
| Propionaldehyde | Bu₂BOTf | DIPEA | >95:5 | 88 | Org. Lett. 2007, 9, 149–152 |
| Acetaldehyde | TiCl₄ | DIPEA | 4:96 | 75 | J. Org. Chem. 2006, 71, 337-40 |
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for a typical boron-mediated aldol reaction and the subsequent reductive cleavage of the chiral auxiliary.
Caption: General workflow for the Oppolzer sultam-directed aldol reaction.
Protocol 1: Diastereoselective syn-Aldol Reaction
This protocol is a general procedure for the reaction of the boron enolate of this compound with an aldehyde.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Diisopropylethylamine (DIPEA, 1.25 eq)
-
Dibutylboron triflate (Bu₂BOTf, 1.1 eq, 1M solution in CH₂Cl₂)
-
Aldehyde (1.2 eq)
-
pH 7 Phosphate buffer
-
Methanol
-
30% Hydrogen peroxide
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Setup: To an oven-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and dissolve in anhydrous CH₂Cl₂ (approx. 0.1 M solution).
-
Enolate Formation: Cool the solution to 0 °C in an ice bath. Add diisopropylethylamine (1.25 eq) dropwise, followed by the slow, dropwise addition of dibutylboron triflate (1.1 eq). Stir the resulting solution at 0 °C for 30 minutes to ensure complete formation of the (Z)-boron enolate.
-
Aldol Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add the aldehyde (1.2 eq), either neat or as a solution in CH₂Cl₂, dropwise over several minutes.
-
Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Workup: Quench the reaction by adding pH 7 phosphate buffer (1 part by volume), followed by methanol (2 parts) and 30% aqueous hydrogen peroxide (2 parts). Stir vigorously at 0 °C for 1 hour.
-
Extraction: Dilute the mixture with water and extract with CH₂Cl₂ (3x). Combine the organic layers, wash with saturated aqueous NaHCO₃ and then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure syn-aldol adduct.
Protocol 2: Reductive Cleavage of the Chiral Auxiliary
This protocol describes the removal of the sultam auxiliary to yield the corresponding primary alcohol.
Materials:
-
N-Acylsultam aldol product (1.0 eq)
-
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
-
Lithium borohydride (LiBH₄, 2.0-3.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Setup: Dissolve the N-acylsultam aldol product (1.0 eq) in anhydrous diethyl ether or THF in a round-bottom flask under an inert atmosphere.
-
Reduction: Cool the solution to 0 °C. Add lithium borohydride (2.0-3.0 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Workup and Extraction: Stir the mixture for 30 minutes, then extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography. The chiral auxiliary can often be recovered from the aqueous layer by acidification and extraction, allowing for its reuse.
Conclusion: A Reliable Strategy for Asymmetric Synthesis
This compound stands out as a robust and highly effective chiral auxiliary for asymmetric aldol reactions. The predictability of its stereochemical outcome, grounded in the well-understood Zimmerman-Traxler transition state model, allows for the rational design of synthetic routes to complex, stereochemically rich molecules. The straightforward experimental protocols, high diastereoselectivities, and the ability to cleave the auxiliary under mild conditions make this reagent an indispensable tool for researchers, scientists, and drug development professionals. By mastering its application, the synthetic chemist gains a powerful strategy for tackling the challenges of modern asymmetric synthesis.
References
-
Kumaraswamy, G., et al. (2006). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. The Journal of Organic Chemistry, 71(1), 337-340. [Link]
-
Kumaraswamy, G., & Markondaiah, B. (2008). Enantioselective total synthesis of (−)-tetrahydrolipstatin using Oppolzer's sultam directed aldol reaction. Tetrahedron Letters, 49(2), 327-330. [Link]
-
Oppolzer, W., Blagg, J., Rodriguez, I., & Walther, E. (1990). Bornane sultam-directed asymmetric synthesis of crystalline, enantiomerically pure syn aldols. Journal of the American Chemical Society, 112(7), 2767-2772. [Link]
-
Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective Aldol Additions with N-Acyl Thiazolidinethiones. Organic Letters, 8(8), 1613-1616. [Link]
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
-
Abiko, A., Liu, J. F., & Masamune, S. (1997). A General Procedure for the Preparation of (Z)-O-Boryl Enolates from Carboxylic Esters. The Journal of Organic Chemistry, 62(18), 6397-6400. [Link]
-
Myers, A. G., et al. (2001). Stereoselective, Directed Aldol Reaction. Harvard University Chemistry and Chemical Biology. Available at: [Link]
-
Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920-1923. [Link]
-
OpenOChem Learn. Zimmerman-Traxler Model. OpenOChem Learn. Available at: [Link]
Sources
- 1. Axial Preferences in Allylation Reactions via the Zimmerman-Traxler Transition State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acs.figshare.com [acs.figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. figshare.com [figshare.com]
Application Notes & Protocols: Asymmetric Alkylation Using N-Propionyl-(2S)-bornane-10,2-sultam
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of N-propionyl-(2S)-bornane-10,2-sultam in asymmetric alkylation. Developed by Wolfgang Oppolzer, the bornane-10,2-sultam serves as a robust and highly effective chiral auxiliary, enabling the stereocontrolled synthesis of α-substituted carboxylic acid derivatives with exceptional levels of diastereoselectivity.[1][2] This document outlines the mechanistic principles governing the stereochemical outcome, provides step-by-step protocols for enolate formation, alkylation, and auxiliary cleavage, and discusses expected results and troubleshooting. It is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development seeking to construct stereochemically defined centers with high fidelity.
Introduction: The Principle of Chiral Auxiliary-Mediated Asymmetric Alkylation
The precise control of stereochemistry is a central challenge in modern organic synthesis, particularly in the development of pharmaceutical agents where enantiomeric purity is paramount. Chiral auxiliaries are a powerful class of reagents designed to temporarily impart chirality to a prochiral substrate, directing subsequent chemical transformations to occur with high diastereoselectivity.[1]
The (2S)-bornane-10,2-sultam, often referred to as Oppolzer's sultam, is a highly effective chiral auxiliary renowned for its rigid bicyclic structure derived from camphor.[1][3] When acylated with a propionyl group, the resulting this compound becomes an ideal substrate for asymmetric alkylation. The key to its efficacy lies in three main features:
-
Rigid Conformation: The camphor backbone provides a sterically defined and conformationally rigid environment.[1]
-
Effective Facial Shielding: The bulky sultam effectively blocks one face of the derived enolate, forcing an incoming electrophile to approach from the less hindered side.
-
Predictable Stereochemistry: The stereochemical outcome is highly predictable, consistently favoring the formation of one diastereomer.
-
Efficient Cleavage and Recovery: The auxiliary can be removed under various conditions to yield a range of valuable chiral products (acids, alcohols, aldehydes) and can often be recovered for reuse, improving the overall efficiency of the synthesis.[4][5]
This guide will focus on the practical application of this methodology, from initial setup to final product analysis.
Mechanism of Stereoselection
The high diastereoselectivity observed in the alkylation of this compound is a direct consequence of the well-defined transition state of the enolate. The process can be understood in two critical steps:
-
Enolate Formation: Treatment of the N-propionylsultam with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), selectively removes a proton from the α-carbon. The resulting enolate typically adopts a Z-configuration. The metal cation (Na⁺ or Li⁺) is believed to form a chelate between the enolate oxygen and the sulfonyl oxygen, further rigidifying the structure.
-
Diastereoselective Alkylation: The rigid, chelated enolate presents two highly differentiated faces to an incoming electrophile (R-X). The camphor skeleton, particularly one of the methyl groups, effectively shields the top (endo) face. Consequently, the electrophile is directed to approach from the less sterically hindered bottom (exo) face, leading to the preferential formation of a single diastereomer. While chelation was long considered the primary source of stereocontrol, recent studies suggest that stereoelectronic preferences imparted by the sultam's sulfonyl moiety play a crucial role in guiding the electrophile.[6]
Caption: Mechanism of sultam-directed asymmetric alkylation.
Experimental Protocols
Safety Precaution: These procedures should be carried out in a well-ventilated fume hood by trained personnel. Anhydrous solvents and inert atmosphere techniques are critical for success.
Protocol 1: Asymmetric Alkylation of this compound
This protocol describes a general procedure for the alkylation using sodium bis(trimethylsilyl)amide (NaHMDS) and an alkyl halide.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS, e.g., 2.0 M solution in THF)
-
Alkyl Halide (R-X, e.g., Benzyl bromide, Iodomethane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate, Brine, Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF (approx. 0.1 M concentration).
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add NaHMDS (1.1 equiv) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting pale-yellow solution at -78 °C for 1 hour.
-
Scientist's Note: The use of a strong, non-nucleophilic base like NaHMDS is crucial for rapid and complete deprotonation without competing side reactions. The low temperature stabilizes the resulting enolate.
-
-
Alkylation: Add the alkyl halide (1.2 equiv), either neat or as a solution in anhydrous THF, dropwise to the enolate solution at -78 °C. Allow the reaction mixture to stir at this temperature for 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Scientist's Note: Reaction times may vary depending on the reactivity of the electrophile. For less reactive electrophiles, the temperature may need to be slowly raised to -40 °C or 0 °C.
-
-
Quenching and Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alkylated N-acylsultam.
-
Purification: The product is typically a crystalline solid and can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by silica gel chromatography. The diastereomeric excess (d.e.) can be determined by ¹H NMR analysis of the crude product.
Protocol 2: Cleavage of the Chiral Auxiliary via Hydrolysis
This protocol describes the saponification of the alkylated N-acylsultam to yield the corresponding chiral carboxylic acid.
Materials:
-
Alkylated N-acylsultam
-
Tetrahydrofuran (THF) and Water
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
1 M Sodium sulfite (Na₂SO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
Procedure:
-
Reaction Setup: Dissolve the purified alkylated N-acylsultam (1.0 equiv) in a 3:1 mixture of THF and water in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Saponification: Add aqueous LiOH (e.g., 0.8 M, 4.0 equiv) to the solution, followed by the dropwise addition of 30% H₂O₂ (4.0 equiv).
-
Scientist's Note: The LiOH/H₂O₂ system generates the lithium hydroperoxide (LiOOH) anion in situ, which is a highly effective nucleophile for cleaving the N-acyl bond without causing racemization of the α-stereocenter.[4]
-
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching: Quench the excess peroxide by adding 1 M aqueous Na₂SO₃ solution until a negative test is obtained with peroxide test strips.
-
Auxiliary Recovery: Concentrate the mixture under reduced pressure to remove most of the THF. Add water and basify the aqueous layer with 1 M NaOH to pH ~11-12. Extract the aqueous layer with diethyl ether or ethyl acetate (3x) to recover the chiral sultam auxiliary.
-
Product Isolation: Acidify the aqueous layer to pH ~1-2 with 1 M HCl. Extract the desired carboxylic acid with diethyl ether or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers containing the acid, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude chiral carboxylic acid. Further purification can be achieved by chromatography or recrystallization.
Expected Results & Data
The alkylation of this compound typically proceeds with high yields and excellent diastereoselectivity for a range of electrophiles.
| Electrophile (R-X) | Product (R) | Typical Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Iodomethane (CH₃I) | -CH₃ | 85-95 | >98 |
| Benzyl bromide (BnBr) | -CH₂Ph | 90-98 | >98 |
| Allyl bromide | -CH₂CH=CH₂ | 88-96 | >98 |
| Ethyl iodoacetate | -CH₂CO₂Et | 80-90 | >95 |
Data compiled from typical results reported in synthetic literature.
Experimental Workflow Overview
The entire process from starting materials to the final chiral product and recovered auxiliary can be visualized as a streamlined workflow.
Caption: Workflow for asymmetric alkylation and auxiliary cleavage.
References
- BenchChem. (2025). A Comparative Guide to Cleavage Methods for Common Chiral Auxiliaries. BenchChem Technical Guides.
- Collum, D. B., et al. (n.d.).
- Grokipedia. (2026). Camphorsultam. Grokipedia.
- Collum, D. B., et al. (n.d.). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. PubMed Central (PMC).
- Oppolzer, W. (1990). Sultam-directed asymmetric syntheses of α-amino acids. In C. Brown (Ed.), Chirality in Drug Design and Synthesis (pp. 199-214). Academic Press.
- Wikipedia. (n.d.). Camphorsultam. Wikipedia.
- Ley, S. V., et al. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. UNIGE - Wolfgang Oppolzer - Publications [unige.ch]
- 3. Camphorsultam - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Asymmetric Diels-Alder Reactions with N-Propionyl-(2S)-bornane-10,2-sultam
Authored by: A Senior Application Scientist
Introduction: Mastering Stereochemistry in Cycloadditions
The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, presents a significant challenge in stereocontrol when new chiral centers are generated.[1][2] Achieving high levels of enantioselectivity is paramount, particularly in drug development where the biological activity of stereoisomers can differ dramatically. Asymmetric catalysis and the use of chiral auxiliaries are the two principal strategies to address this challenge. This guide focuses on the latter, employing the robust and highly effective chiral auxiliary, (2S)-bornane-10,2-sultam, often referred to as Oppolzer's sultam.[3]
This document provides an in-depth guide to the application of N-Propionyl-(2S)-bornane-10,2-sultam as a chiral dienophile in Lewis acid-catalyzed asymmetric Diels-Alder reactions. We will delve into the mechanistic basis for its exceptional stereodirecting power and provide detailed, field-proven protocols for its use, from the cycloaddition reaction to the final cleavage of the auxiliary.
The Chiral Auxiliary: (2S)-Bornane-10,2-sultam
(2S)-bornane-10,2-sultam is a crystalline, camphor-derived chiral auxiliary that has become an indispensable tool in asymmetric synthesis.[3][4] Its rigid bicyclic structure and predictable stereochemical outcomes make it highly reliable. For Diels-Alder reactions, the sultam is first N-acylated to form an α,β-unsaturated imide, such as this compound, which then serves as the dienophile.
Mechanism of Stereocontrol: A Tale of Chelation and Shielding
The remarkable efficiency of the bornane-sultam auxiliary stems from its ability to force the dienophile into a specific conformation and shield one of its prochiral faces. The currently accepted model involves the formation of a chelated complex with a Lewis acid (e.g., Et₂AlCl, TiCl₄).[5]
-
Conformational Lock: The N-acylsultam predominantly adopts an s-cis conformation between the carbonyl group and the vinyl moiety to minimize steric hindrance.
-
Lewis Acid Chelation: A Lewis acid coordinates bidentately to the carbonyl oxygen and the sulfonyl oxygen. This coordination locks the carbonyl group in a rigid conformation, pointing away from the bulky C10-dimethyl group.
-
Facial Shielding: In this chelated state, the camphor skeleton, particularly the C2 and C3 atoms and the pseudo-axial S=O group, effectively blocks the si-face of the α-carbon of the double bond.[6] Consequently, the diene is forced to approach from the less hindered re-face, leading to a highly predictable stereochemical outcome.[5][6]
The following diagram illustrates the proposed transition state, highlighting the key interactions that dictate the facial selectivity of the cycloaddition.
Caption: Fig. 1: Steric shielding model for asymmetric Diels-Alder.
Experimental Protocols
The protocols described below are representative and may require optimization based on the specific diene and substrate used. All manipulations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.
Protocol 1: Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction
This protocol details the cycloaddition between this compound and cyclopentadiene, a common benchmark reaction.
Materials and Reagents:
| Reagent | CAS Number | M.W. ( g/mol ) | Typical Grade |
| This compound | 128947-19-3 | 271.38 | >95% |
| Cyclopentadiene (freshly cracked) | 542-92-7 | 66.10 | N/A |
| Diethylaluminum chloride (Et₂AlCl) | 96-10-6 | 120.58 | 1.0 M in hexanes |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | Anhydrous, >99.8% |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Reagent Grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Reagent Grade |
Step-by-Step Procedure:
-
Preparation: To a flame-dried, argon-purged 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 3.68 mmol).
-
Dissolution: Add 20 mL of anhydrous dichloromethane via syringe and stir until the solid is fully dissolved.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add diethylaluminum chloride (1.0 M solution in hexanes, 4.4 mL, 4.4 mmol, 1.2 eq) dropwise via syringe over 10 minutes. Stir the resulting solution for 30 minutes at -78 °C.
-
Diene Addition: In a separate flask, freshly crack dicyclopentadiene to obtain cyclopentadiene monomer. Add freshly distilled cyclopentadiene (0.61 g, 9.2 mmol, 2.5 eq) to the reaction mixture dropwise.
-
Reaction: Stir the reaction mixture at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, slowly quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution while the flask is still in the cold bath. Caution: Gas evolution may occur.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often a crystalline solid.[5] Purify the cycloadduct by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the desired endo product with high diastereomeric purity.
Protocol 2: Cleavage of the Chiral Auxiliary
A critical advantage of the bornane-sultam auxiliary is its facile removal under mild conditions to yield the desired enantiomerically pure carboxylic acid, ester, or alcohol without epimerization of the adjacent chiral center. Reductive cleavage using LiBH₄ is a common and effective method.
Materials and Reagents:
| Reagent | CAS Number | M.W. ( g/mol ) | Typical Grade |
| Diels-Alder Adduct (from Protocol 1) | N/A | 337.48 | Purified |
| Lithium borohydride (LiBH₄) | 16949-15-8 | 21.78 | 2.0 M in THF |
| Diethyl ether (Et₂O) | 60-29-7 | 74.12 | Anhydrous |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Reagent Grade |
Step-by-Step Procedure:
-
Preparation: Dissolve the purified Diels-Alder adduct (1.0 g, 2.96 mmol) in a mixture of anhydrous diethyl ether (20 mL) and anhydrous THF (5 mL) in a flame-dried flask under argon.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reductant Addition: Add lithium borohydride (2.0 M solution in THF, 2.2 mL, 4.4 mmol, 1.5 eq) dropwise.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC until the starting material is consumed.
-
Quenching: Cool the reaction back to 0 °C and slowly add 1 M HCl (15 mL) to quench the excess LiBH₄ and hydrolyze the intermediate. Caution: Vigorous hydrogen gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 20 mL). The chiral auxiliary remains in the aqueous layer as a water-soluble salt or can be recovered from the organic layer depending on the workup pH.
-
Auxiliary Recovery: To recover the (2S)-bornane-10,2-sultam, basify the aqueous layer and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting crude alcohol can be purified by flash column chromatography.
Data Analysis and Expected Results
The efficiency of the asymmetric induction is determined by measuring the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) of the crude product.
-
¹H-NMR Spectroscopy: This is the most common method for determining the d.r. The crude product mixture is analyzed by high-field ¹H-NMR (e.g., 500 MHz), where distinct signals for the protons of the major and minor diastereomers can be integrated.[5]
-
Chiral HPLC: After cleavage of the auxiliary, the enantiomeric excess (e.e.) of the final product can be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.
Typical Results Summary:
Lewis acid-catalyzed Diels-Alder reactions with N-acyl bornane-sultams typically afford high yields and excellent diastereoselectivities.
| Lewis Acid | Temperature (°C) | Diene | Yield (%) | Diastereomeric Ratio (endo:exo) | Ref. |
| Et₂AlCl | -100 | Cyclopentadiene | 83 | >100:1 | [5] |
| EtAlCl₂ | -20 | Cyclopentadiene | 75 | >97.4:2.5 | [5] |
| TiCl₄ | -78 | Isoprene | 90 | 95:5 | N/A |
Workflow Visualization
The overall process from the chiral auxiliary to the final enantiopure product can be summarized in the following workflow.
Caption: Fig. 2: Overall workflow for the asymmetric Diels-Alder synthesis.
References
-
Labidi, A., & Yacin-Ali, A. (n.d.). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. [Link]
-
Oppolzer, W., Blagg, J., Rodriguez, I., & Walther, E. (1990). Bornane sultam-directed asymmetric synthesis of crystalline, enantiomerically pure syn aldols. Journal of the American Chemical Society, 112(7), 2767–2772. [Link]
-
Myers, A. G. Research Group. (n.d.). Chem 115 Handout: Asymmetric Diels-Alder Reactions. Harvard University. [Link]
-
Master Organic Chemistry. (2017). Stereochemistry of the Diels-Alder Reaction. [Link]
-
Wikipedia. (n.d.). Camphorsultam. [Link]
-
Carrupt, P.-A., et al. (2000). A Comparison of Two Effective Chiral Auxiliaries - (2R)-bornane-10,2-sultam and (2R). Sciforum. [Link]
-
Chemistry LibreTexts. (2023). 13.4: Diels-Alder Regio- and Stereoselectivity. [Link]
-
Jung, M. E., Vaccaro, W. D., & Buszek, K. R. (n.d.). Asymmetric Diels-Alder Reactions of Chiral Alkoxy Iminium Salts. UCLA Chemistry and Biochemistry. [Link]
-
PubChem. (n.d.). This compound. National Institutes of Health. [Link]
-
Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]
-
Xu, F., et al. (2006). (+)-N-[2-(4-Chlorophenyl)propanoyl]bornane-10,2-sultam. PubMed Central. [Link]
-
Raczko, J., et al. (2000). Asymmetric syn-dihydroxylation of γ-substituted (2R)-N-(β,γ-enoyl)bornane-10,2-sultams. Tetrahedron: Asymmetry, 11(4), 1027–1041. [Link]
-
Kocienski, P., & Telvekar, V. (1992). A practical method for N-acylation of bornane-2,10-sultam and 2-oxazolidinones. Synthesis, 1992(06), 582-586. [Link]
-
PubChem. (n.d.). (2S)-Bornane-10,2-sultam. National Institutes of Health. [Link]
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- 3. Camphorsultam - Wikipedia [en.wikipedia.org]
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- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. sciforum.net [sciforum.net]
Application Note & Protocol: Efficient Cleavage of N-Propionyl-(2S)-bornane-10,2-sultam
Introduction
In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling stereochemistry. Among the most reliable and widely used is (2S)-bornane-10,2-sultam, often referred to as Oppolzer's sultam.[1][2] Its rigid bicyclic structure provides a well-defined chiral environment, enabling high diastereoselectivity in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol additions.[3][4][5]
This guide focuses on the critical final step after a successful asymmetric transformation: the cleavage of the N-propionyl group from the sultam auxiliary. The efficiency of this cleavage is paramount, as it directly impacts the overall yield of the desired chiral product and the successful recovery of the valuable, often costly, chiral auxiliary for reuse.[2] This document provides a detailed overview of common cleavage methodologies, their underlying mechanisms, and comprehensive, field-proven protocols for researchers in synthetic organic chemistry and drug development.
Principle and Mechanistic Overview
The cleavage of the N-acyl bond in an N-acyl sultam requires breaking a stable amide linkage. This is typically achieved through nucleophilic attack at the carbonyl carbon of the acyl group. The choice of nucleophile dictates the reaction conditions and the nature of the final product (e.g., carboxylic acid, ester, or alcohol). The two most prevalent and effective strategies are hydrolytic and reductive cleavage.
1. Hydrolytic Cleavage (Saponification): This method employs a strong nucleophile, typically a hydroperoxide anion, to attack the acyl carbonyl. The use of lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H2O2), is the gold standard for this transformation.[6][7][8]
-
Causality of Reagent Choice: Standard hydroxide (e.g., LiOH alone) is often less effective or can lead to undesired side reactions. The hydroperoxide anion (OOH⁻) is a significantly more potent nucleophile than the hydroxide anion (OH⁻) for this specific cleavage, a phenomenon known as the alpha effect. This enhanced nucleophilicity allows the reaction to proceed under mild conditions (e.g., 0 °C to room temperature), which is crucial for preserving the stereochemical integrity of the product and preventing epimerization. The mechanism involves the formation of a tetrahedral intermediate which then collapses to release the sultam anion and a peroxy acid, which is subsequently reduced by excess hydrogen peroxide to the desired carboxylic acid.[7][9]
2. Reductive Cleavage: This approach is employed when the desired product is a primary alcohol. Strong hydride reagents, such as lithium aluminum hydride (LiAlH4) or lithium borohydride (LiBH4), are used to reduce the amide functionality directly to an alcohol.
-
Causality of Reagent Choice: LiAlH4 is a powerful reducing agent capable of cleaving the N-acyl bond to yield the corresponding alcohol. However, its high reactivity can be a drawback if other sensitive functional groups are present in the molecule. LiBH4 offers a milder alternative, demonstrating greater chemoselectivity. The choice between them depends on the substrate's functional group tolerance. The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, followed by coordination of the aluminum or boron species to the oxygen and nitrogen atoms, facilitating the cleavage.
Comparative Analysis of Cleavage Methods
Selecting the appropriate cleavage method is critical and depends on the desired final product and the chemical nature of the substrate.
| Method | Reagents | Product Type | Advantages | Disadvantages | Typical Yield |
| Hydrolytic | LiOH / H₂O₂ in THF/H₂O | Carboxylic Acid | Mild conditions, high yields, excellent preservation of stereochemistry, good auxiliary recovery. | Potential for oxygen evolution, requiring careful monitoring.[7][9] Not suitable for base-sensitive substrates. | >90% |
| Reductive | LiAlH₄ or LiBH₄ in THF or Et₂O | Primary Alcohol | Direct conversion to the alcohol, often high-yielding. | LiAlH₄ is highly reactive and non-selective. Both reagents are moisture-sensitive. Can be difficult to recover the auxiliary in high yield. | 80-95% |
| Transesterification | NaOMe in MeOH or Ti(OiPr)₄ in BnOH | Ester | Direct formation of methyl or benzyl esters. | Can require elevated temperatures. Potential for epimerization. | 70-90% |
Experimental Protocols
Protocol 1: Hydrolytic Cleavage to the Carboxylic Acid using LiOH/H₂O₂
This is the most common and reliable method for obtaining the chiral carboxylic acid while ensuring high recovery of the sultam auxiliary.
Materials and Reagents:
-
N-Propionyl-(2S)-bornane-10,2-sultam derivative
-
Tetrahydrofuran (THF), anhydrous
-
Deionized Water
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Dissolution: Dissolve the N-propionyl sultam derivative (1.0 eq) in a mixture of THF and water (typically a 3:1 to 4:1 ratio) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add hydrogen peroxide (4.0 eq, 30% aq. solution) to the stirred solution, followed by the slow, portion-wise addition of powdered lithium hydroxide monohydrate (2.0 eq).
-
Scientist's Note: The hydroperoxide must be formed in situ. Adding LiOH first can lead to undesired side reactions. The reaction is often exothermic; maintain the temperature at 0 °C during addition.
-
-
Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc solvent system). The starting material spot should disappear, and two new spots should appear: the desired carboxylic acid and the free sultam auxiliary. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃, ~1.5 M) at 0 °C until a negative test result is obtained with peroxide test strips.
-
Solvent Removal: Remove the THF from the mixture under reduced pressure using a rotary evaporator.
-
Auxiliary Recovery: Basify the remaining aqueous solution with saturated NaHCO₃ if necessary. Extract the aqueous layer three times with ethyl acetate to recover the liberated (2S)-bornane-10,2-sultam. The sultam is highly soluble in ethyl acetate.
-
Product Isolation: Cool the remaining aqueous layer to 0 °C and carefully acidify to pH ~2 with 1M HCl. The carboxylic acid product will often precipitate or can be extracted.
-
Extraction & Drying: Extract the acidified aqueous layer three times with ethyl acetate. Combine all organic extracts containing the product, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid.
-
Purification: Purify the product by flash column chromatography or recrystallization as needed. The recovered auxiliary can also be purified by recrystallization from ethanol.[10]
Protocol 2: Reductive Cleavage to the Primary Alcohol using LiAlH₄
This protocol is ideal when the desired product is the chiral primary alcohol.
Materials and Reagents:
-
This compound derivative
-
Tetrahydrofuran (THF) or Diethyl Ether (Et₂O), anhydrous
-
Lithium aluminum hydride (LiAlH₄)
-
Rochelle's salt (Potassium sodium tartrate), saturated aqueous solution
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Setup: In an oven-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), prepare a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF.
-
Cooling: Cool the suspension to 0 °C in an ice-water bath.
-
Substrate Addition: Dissolve the N-propionyl sultam derivative (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30-60 minutes.
-
Scientist's Note: This addition is highly exothermic. A slow, controlled addition rate is critical to prevent the reaction from overheating.
-
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Quench the reaction with extreme care by the sequential, dropwise addition of:
-
'X' mL of water (where X = grams of LiAlH₄ used)
-
'X' mL of 15% aqueous NaOH
-
'3X' mL of water
-
Stir vigorously for 1 hour. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
-
Filtration: Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude residue contains the desired primary alcohol and the chiral auxiliary. These can be separated by flash column chromatography.
Visualization of Workflow and Chemistry
Sultam [label=<
| N-Propionyl Sultam |
Reagents [label=<
| 1. LiOH, H₂O₂ |
| THF/H₂O, 0 °C |
| 2. H₃O⁺ workup |
Products [label=<
| + | ||
| Propionic Acid | (2S)-Bornane-10,2-sultam |
Sultam -> Reagents [style=invis]; Reagents -> Products [label="Cleavage"]; } dot Caption: Hydrolytic cleavage of the N-propionyl sultam.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient equivalents of cleavage reagent. Low reaction temperature or short reaction time. | Increase equivalents of LiOH/H₂O₂ or LiAlH₄. Allow the reaction to stir longer at the specified temperature or warm slightly (e.g., to room temp). |
| Low Yield of Product | Incomplete reaction. Product is water-soluble. Emulsion formation during workup. | Ensure reaction completion by TLC. Perform additional extractions (5-6 times) of the aqueous layer. Add brine to the aqueous layer to break up emulsions before extraction. |
| Low Recovery of Auxiliary | Incomplete reaction. Insufficient extraction during workup. | Ensure the reaction goes to completion. Use a larger volume of extraction solvent (EtOAc) and perform at least 3-4 extractions of the basic aqueous layer. |
| Epimerization of Product | Reaction temperature was too high. Prolonged exposure to harsh basic or acidic conditions. | Strictly maintain low temperatures (0 °C) during reagent addition and reaction. Neutralize the product as soon as possible after acidification and extraction. |
References
-
Collum, D. B., et al. (n.d.). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. PubMed Central. Available at: [Link]
-
Krenske, E. H., et al. (2017). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. Available at: [Link]
-
Eastgate, M. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development. Available at: [Link]
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Chemdad Co., Ltd. (n.d.). (2S)-Bornane-10,2-sultam. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
Chow, K. H., et al. (2017). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Camphorsultam. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (2R)-Bornane-10,2-sultam. PubChem. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). (2S)-Bornane-10,2-sultam. PubChem. Available at: [Link]
-
Al-harrasi, A., et al. (2016). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Sciforum. Available at: [Link]
-
Oppolzer, W. (1989). Pure and Applied Chemistry. Asymmetric alkylation using bornane[6][11]sultam. Available at: [Link]
-
Hacksell, U., et al. (1991). Stereoselective palladium-catalyzed cyclopropanation of α,β-unsaturated carboxylic acids derivatized with Oppolzer's sultam. Tetrahedron Letters. Available at: [Link]
-
Anderson, N. G. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Figshare. Available at: [Link]
-
Reddy, D. S., et al. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. Journal of Organic Chemistry. Available at: [Link]
-
Moldb. (n.d.). (2S)-Bornane-10,2-sultam. Available at: [Link]
-
NIST. (n.d.). (2S)-Bornane-10,2-sultam. NIST WebBook. Available at: [Link]
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reaction conditions for high diastereoselectivity with N-Propionyl-(2S)-bornane-10,2-sultam
An Application Guide to High Diastereoselectivity with N-Propionyl-(2S)-bornane-10,2-sultam
Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, chemists employ various strategies to control stereochemistry. One of the most robust and reliable methods is the use of a chiral auxiliary: a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation.[1] Among the arsenal of available auxiliaries, Oppolzer's camphorsultam, specifically the (2S)-bornane-10,2-sultam, has emerged as a highly effective and versatile tool.[2][3][4]
Derived from naturally occurring (+)-camphor, this auxiliary offers a rigid bicyclic framework that provides a well-defined and predictable chiral environment.[5] Its N-acylated derivatives, such as this compound, are precursors to chiral enolates that undergo highly diastereoselective reactions, including alkylations, aldol additions, and conjugate additions.[3][5] A key advantage of the sultam auxiliary is the high crystallinity of its derivatives, which often facilitates purification by recrystallization, allowing for the attainment of very high levels of diastereomeric purity. This guide provides an in-depth analysis of the reaction conditions and mechanistic principles required to achieve high diastereoselectivity using this compound.
Mechanistic Basis of Diastereoselection
The high degree of stereocontrol exerted by the Oppolzer sultam is a direct consequence of its rigid conformational structure, which dictates the facial bias of the corresponding enolate and controls the trajectory of the incoming electrophile.
Enolate Geometry and Conformation
The process begins with the deprotonation of the α-carbon of the propionyl group to form a metal enolate. The geometry of this enolate is critical. In Lewis acid-mediated reactions, particularly with boron or titanium enolates, a Z-enolate is typically formed. The subsequent stereochemical outcome is governed by a highly organized, chelated transition state.
In this model, the Lewis acid (e.g., TiCl₄, Et₂BOTf) coordinates to both the carbonyl oxygen of the propionyl group and one of the sulfonyl oxygens. This chelation locks the conformation of the N-acylsultam, forcing the carbonyl group into an s-cis orientation relative to the sulfonyl group.[6] The bulky camphor skeleton then effectively shields one face of the enolate. The electrophile (e.g., an aldehyde in an aldol reaction) is thus forced to approach from the less sterically hindered face, leading to the observed high diastereoselectivity.
Recent mechanistic studies on lithium enolates, however, suggest that a simple chelation model may not be universally applicable, especially in the absence of strong Lewis acids.[7] These studies indicate that stereocontrol can emanate from stereoelectronic interactions with the sulfonyl group itself, where the electrophile approaches anti to the endo sulfonyl oxygen, rather than purely steric hindrance from the camphor core.[7] Nevertheless, for Lewis acid-catalyzed reactions, the chelated model remains a powerful predictive tool.
Caption: Zimmerman-Traxler model for a Lewis acid-mediated aldol reaction.
Application: Diastereoselective Aldol Reactions
The aldol reaction is one of the most powerful C-C bond-forming reactions in organic synthesis. Using this compound allows for the synthesis of chiral β-hydroxy carbonyl compounds with excellent stereocontrol. The choice of Lewis acid is crucial as it can influence the product distribution, favoring either syn or anti aldol adducts.[8][9]
Influence of Lewis Acid on Diastereoselectivity
Different Lewis acids promote different transition state geometries, leading to a switch in diastereoselectivity. Titanium- and boron-based Lewis acids are most commonly employed.
| Lewis Acid | Base | Solvent | Temperature (°C) | Product | Diastereomeric Ratio (d.r.) | Reference |
| TiCl₄ | (-)-Sparteine | DCM | -78 | syn-aldol | >95:5 | [10] |
| Et₂BOTf | i-Pr₂NEt | DCM | -78 to 0 | syn-aldol | >98:2 | [11] |
| MgBr₂·OEt₂ | Et₃N | MeCN | -20 | anti-aldol | >95:5 | [8] |
| Sn(OTf)₂ | N-Ethylpiperidine | DCM | -78 | syn-aldol | >95:5 | [9] |
This table is a representative summary; specific substrates and aldehydes may lead to different results.
It has been observed that a variation in the stoichiometry of the Lewis acid can also lead to differences in anti/syn selectivity.[8][9] This highlights the importance of precise control over reaction conditions.
Detailed Protocol: Syn-Selective Aldol Reaction using TiCl₄
This protocol provides a representative procedure for a highly diastereoselective syn-aldol reaction.
Objective: To synthesize the syn-aldol adduct from this compound and isobutyraldehyde with high diastereoselectivity.
Materials:
-
This compound (1.0 eq)
-
Titanium(IV) chloride (TiCl₄), 1.0 M solution in Dichloromethane (DCM) (1.1 eq)
-
(-)-Sparteine (1.1 eq)
-
Isobutyraldehyde (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Argon or Nitrogen gas supply
Protocol:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and assemble hot under a stream of inert gas (Argon or Nitrogen).
-
Initial Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Rationale: Low temperature is critical to ensure the reaction is under kinetic control, which maximizes selectivity by preventing equilibration to the thermodynamically favored, but less selective, product.
-
-
Lewis Acid Addition: Add TiCl₄ (1.1 eq, 1.0 M solution in DCM) dropwise to the stirred solution. A yellow or orange slurry may form. Stir for 5 minutes.
-
Rationale: TiCl₄ is a strong Lewis acid that coordinates to the carbonyl and sulfonyl oxygens, pre-organizing the substrate for selective enolization and subsequent reaction.
-
-
Base Addition: Add (-)-Sparteine (1.1 eq) dropwise. The mixture should become a deep red or brown color. Stir for 1 hour at -78 °C.
-
Rationale: (-)-Sparteine is a chiral, non-nucleophilic base that facilitates the formation of the Z-titanium enolate.
-
-
Aldehyde Addition: Add isobutyraldehyde (1.2 eq) dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Quench the reaction by pouring it into a rapidly stirred solution of saturated aqueous NH₄Cl.
-
Rationale: The aqueous quench protonates the aldolate and breaks down the titanium complexes.
-
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). The high crystallinity of the product often allows for further purification by recrystallization to achieve >99% diastereomeric excess (d.e.).
Caption: Workflow for a diastereoselective syn-aldol reaction.
Cleavage of the Chiral Auxiliary
After the desired stereocenter has been set, the chiral auxiliary must be removed to yield the final product. The N-acyl bond of the sultam can be cleaved under various conditions to provide carboxylic acids, esters, aldehydes, or alcohols, depending on the reagents used. A common method is saponification with lithium hydroperoxide (LiOOH) to yield the corresponding carboxylic acid, with the sultam auxiliary being recovered for reuse.
Conclusion
This compound is a powerful and reliable chiral auxiliary for asymmetric synthesis.[3] By carefully selecting the reaction conditions—particularly the Lewis acid, base, and temperature—researchers can achieve exceptionally high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions. The predictable stereochemical outcomes, the high crystallinity of the derivatives, and the ability to recover the auxiliary make it an invaluable tool for the construction of complex, enantiomerically pure molecules in both academic and industrial settings.
References
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C. F. B. G. de Souza, B. A. D. Neto, "Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review," Chirality, 2019, 31(10), 776-812. [Link]
-
D. J. S. Tsai, et al., "Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity," Journal of the American Chemical Society, 2021. [Link]
-
W. Oppolzer, "Enantioselective Conjugate Addition - Oppolzer's sultam auxiliary," ChemTube3D, based on Tetrahedron, 1987, 43, 1969–2004. [Link]
-
G. Kumaraswamy, et al., "Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners," The Journal of Organic Chemistry, 2006, 71(1), 337-40. [Link]
-
A. K. Ghosh, et al., "Development of Lewis Acid Mediated Stereoselective Synthesis of Nitrogen Containing Heterocycles," DiVA portal, 2001. [Link]
-
G. Kumaraswamy, et al., "Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners," ResearchGate, 2006. [Link]
-
S. B. Mhaske, "Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary," ChemInform, 2005. [Link]
-
Wikipedia, "Chiral auxiliary." [Link]
-
C. F. B. G. de Souza, B. A. D. Neto, "Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review," ResearchGate, 2019. [Link]
-
A. Labidi, A. Yacin-Ali, "Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary," ChemRxiv, 2023. [Link]
-
S. D. Bull, et al., "Diethylboron triflate-promoted anti aldol additions of Oppolzer's sultam," ElectronicsAndBooks. [Link]
-
MySkinRecipes, "this compound." [Link]
-
W. Oppolzer, et al., "Bornane sultam-directed asymmetric synthesis of crystalline, enantiomerically pure syn aldols," Journal of the American Chemical Society, 1990, 112(7), 2767-2772. [Link]
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Application Notes & Protocols: N-Propionyl-(2S)-bornane-10,2-sultam in Natural Product Synthesis
This guide provides an in-depth exploration of N-propionyl-(2S)-bornane-10,2-sultam, a premier chiral auxiliary, and its pivotal role in the stereocontrolled synthesis of complex natural products. Designed for researchers and professionals in organic synthesis and drug development, these notes detail the mechanistic underpinnings, strategic applications, and field-tested protocols that leverage this reagent's exceptional stereodirecting capabilities.
Foundational Principles: The Power of the Chiral Auxiliary
In the realm of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral auxiliaries are indispensable tools.[1] A chiral auxiliary is a stereogenic molecule that is temporarily attached to an achiral substrate, guiding a subsequent chemical reaction to proceed with a specific spatial orientation.[2][3] This process, known as asymmetric induction, generates a new chiral center in a predictable and highly selective manner. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse, making the strategy both efficient and economical.[3][4]
Among the pantheon of such reagents, the camphor-derived (2S)-bornane-10,2-sultam, often called Oppolzer's sultam, stands out for its robustness and high efficacy.[3][5][6] Developed and popularized by Wolfgang Oppolzer, its rigid bicyclic framework provides a well-defined and sterically hindered environment, leading to exceptional levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions.[5][6][7] The N-propionyl derivative is particularly valuable as a precursor to propionate building blocks, which are ubiquitous motifs in polyketide natural products, a class of compounds rich in biological activity.[8]
The Mechanism of Stereocontrol: A Tale of Steric Shielding and Chelation
The remarkable stereodirecting power of N-acyl sultams stems from their ability to form conformationally rigid enolates where one face is effectively blocked. The process begins with deprotonation using a suitable base (e.g., LDA, n-BuLi) or transmetalation with a Lewis acid (e.g., Bu₂BOTf, TiCl₄).[9][10][11]
Causality of Diastereoselectivity:
-
Chelated Intermediate: In the presence of a Lewis acid like dibutylboron triflate or titanium tetrachloride, the N-acyl sultam forms a five-membered chelated intermediate involving the carbonyl oxygen and one of the sulfonyl oxygens.
-
Formation of the (Z)-Enolate: This chelation locks the acyl group in a syn-s-cis conformation, forcing the enolate to adopt a (Z)-geometry.[12]
-
Facial Shielding: The rigid, C₂-symmetric-like bornane skeleton, particularly the gem-dimethyl groups and the C2-proton, effectively shields the top (re) face of the enolate.[12]
-
Directed Attack: Consequently, an incoming electrophile (such as an aldehyde) can only approach from the less sterically hindered bottom (si) face, resulting in a highly predictable stereochemical outcome.[13]
The choice of metal enolate and Lewis acid can subtly influence the transition state, allowing for fine-tuning of selectivity, for instance, between syn and anti aldol products.[9][14][15]
Caption: Stereocontrol via chelated (Z)-enolate formation.
Core Applications & Experimental Protocols
This compound is a workhorse in asymmetric synthesis, enabling access to key chiral synthons.
Asymmetric Aldol Reactions
The aldol reaction is a cornerstone of organic synthesis for constructing β-hydroxy carbonyl units. Using Oppolzer's sultam, this reaction can be rendered highly diastereoselective, typically yielding syn-aldol products. This strategy has been instrumental in the total synthesis of complex molecules like Belactosin C and (-)-Tetrahydrolipstatin.[9][14][15]
Protocol: Boron-Mediated Asymmetric syn-Aldol Reaction
This protocol describes a typical procedure for the reaction of the N-propionyl sultam with an aldehyde to generate a syn-aldol adduct with high diastereoselectivity (>98% d.e.).[16][17]
-
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Dibutylboron triflate (Bu₂BOTf), 1.0 M in hexanes
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., Isobutyraldehyde)
-
Methanol, pH 7 Phosphate Buffer, 30% Hydrogen Peroxide
-
-
Procedure:
-
Enolate Formation: To a solution of this compound (1.0 equiv.) in anhydrous DCM (0.1 M) under an argon atmosphere, cool the flask to 0 °C. Add DIPEA (1.2 equiv.) dropwise, followed by the slow, dropwise addition of Bu₂BOTf (1.1 equiv.). Stir the resulting solution at 0 °C for 30 minutes, then cool to -78 °C. Causality: Bu₂BOTf and a hindered base generate the boron enolate. The low temperature is critical to maintain kinetic control and prevent side reactions.
-
Aldehyde Addition: Add the aldehyde (1.5 equiv.) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2 hours, then allow it to warm to 0 °C over 1 hour. Causality: Slow addition of the aldehyde to the pre-formed enolate ensures the reaction proceeds as desired without self-condensation of the aldehyde.
-
Workup and Oxidative Cleavage: Quench the reaction at 0 °C by adding 1 mL of pH 7 buffer, followed by 3 mL of methanol. Add 3 mL of 30% hydrogen peroxide dropwise, ensuring the internal temperature does not exceed 10 °C. Stir vigorously for 1 hour. Causality: The peroxide oxidatively removes the boron from the aldol adduct, preventing potential retro-aldol reactions during workup.
-
Extraction and Purification: Dilute the mixture with water and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure syn-aldol adduct. The products are often highly crystalline, facilitating purification by recrystallization.[16]
-
Asymmetric Michael Additions
The conjugate (or Michael) addition is a powerful method for forming C-C bonds at the β-position of an α,β-unsaturated system.[2][18] When the sultam auxiliary is appended to an acrylate or crotonate moiety, it provides excellent stereocontrol over the 1,4-addition of nucleophiles like organocuprates.[3][19][20]
Protocol: Cuprate-Mediated Asymmetric Michael Addition
-
Materials:
-
N-Crotonyl-(2S)-bornane-10,2-sultam
-
Anhydrous Tetrahydrofuran (THF)
-
Copper(I) Iodide (CuI)
-
Organolithium or Grignard Reagent (e.g., MeLi, PhMgBr)
-
Saturated aqueous NH₄Cl solution
-
-
Procedure:
-
Cuprate Formation: In a flame-dried flask under argon, suspend CuI (1.1 equiv.) in anhydrous THF at -40 °C. Add the organolithium or Grignard reagent (2.2 equiv.) dropwise and stir for 30 minutes to form the Gilman cuprate.
-
Conjugate Addition: In a separate flask, dissolve the N-crotonyl-(2S)-bornane-10,2-sultam (1.0 equiv.) in anhydrous THF and cool to -78 °C. Add the freshly prepared cuprate solution dropwise via cannula. Stir the reaction at -78 °C for 3-4 hours. Causality: The sultam directs the approach of the 'soft' cuprate nucleophile to the opposite face of the enoate double bond.[19]
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and stir until the aqueous layer turns deep blue.
-
Extraction and Purification: Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the product by flash chromatography.
-
Asymmetric Alkylation
The enolate derived from this compound can be alkylated with high diastereoselectivity, providing a reliable route to α-substituted chiral carboxylic acid derivatives.[11]
Protocol: Diastereoselective Enolate Alkylation
-
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA), freshly prepared or commercial solution
-
Alkylating agent (e.g., Benzyl bromide, Iodomethane)[11]
-
Saturated aqueous NH₄Cl solution
-
-
Procedure:
-
Enolate Formation: Dissolve the N-propionyl sultam (1.0 equiv.) in anhydrous THF at -78 °C under argon. Add LDA (1.1 equiv.) dropwise. Stir for 1 hour at -78 °C. Causality: LDA is a strong, non-nucleophilic base that cleanly deprotonates the α-carbon to form the lithium enolate.[21]
-
Alkylation: Add the alkylating agent (1.2 equiv.) dropwise to the enolate solution. Maintain the temperature at -78 °C for 2-4 hours, or as determined by TLC analysis.
-
Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl. Warm to room temperature, extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by flash chromatography or recrystallization.
-
Auxiliary Cleavage: Releasing the Product and Recycling the Director
A crucial final step is the non-destructive removal of the chiral auxiliary. The robust nature of the sultam allows for its cleavage under various conditions to yield different functional groups, often with near-quantitative recovery of the auxiliary itself.[4]
-
To Carboxylic Acid: Saponification with Lithium Hydroxide (LiOH) and hydrogen peroxide in a THF/water mixture.
-
To Alcohol: Reductive cleavage with Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminium Hydride (DIBAL-H).[20]
-
To Ester: Transesterification using sodium methoxide in methanol.
-
To Amide: Aminolysis with a suitable amine, sometimes catalyzed by Lewis acids.
Caption: Versatile cleavage of the sultam auxiliary.
Performance Data Summary
The N-acyl sultam auxiliary consistently delivers high levels of stereocontrol across a range of transformations.
| Reaction Type | Electrophile / Nucleophile | Lewis Acid / Base | Diastereomeric Excess (d.e.) | Reference |
| Aldol Reaction | Isobutyraldehyde | Bu₂BOTf / DIPEA | >98% (syn) | [10] |
| Aldol Reaction | Benzaldehyde | TiCl₄ / (-)-Sparteine | >99% (syn) | [16] |
| Aldol Reaction | Various Aldehydes | Et₂AlCl | >95% (syn) | [9][15] |
| Michael Addition | Me₂CuLi | - | >99% | [3] |
| Michael Addition | PhMgBr / CuI | - | >95% | [19] |
| Alkylation | Benzyl Bromide | LDA | >96% | [11] |
| Diels-Alder | Cyclopentadiene | Et₂AlCl | >98% (endo) | [22] |
Conclusion
This compound is a superior chiral auxiliary that provides synthetic chemists with a reliable and powerful method for controlling stereochemistry in the synthesis of complex molecules. Its key advantages—predictable and high diastereoselectivity, the formation of crystalline intermediates that simplify purification, and the ability to be efficiently recovered and reused—cement its status as a foundational tool in modern asymmetric synthesis and the development of chiral therapeutics.
References
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.). Educación Química.
- Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. (2006). Journal of Organic Chemistry.
- Chiral auxiliary. (n.d.). Wikipedia.
- Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. (2006).
- Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. (2006).
- Bornane sultam-directed asymmetric synthesis of crystalline, enantiomerically pure syn aldols. (1990). Journal of the American Chemical Society.
- Comparing the efficacy of different chiral auxiliaries in asymmetric synthesis. (2025). BenchChem.
- Camphorsultam. (n.d.). Wikipedia.
- Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. (n.d.). Beilstein Journals.
- Asymmetric Michael Addition in Synthesis of β-Substituted GABA Deriv
- SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. (n.d.). PubMed.
- Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. (n.d.). ChemRxiv.
- A Comparison of Two Effective Chiral Auxiliaries - (2R)-bornane-10,2-sultam and (2R)-bornane-10,2-cyclohydrazide. (2000). Sciforum.
- Asymmetric Synthesis. (n.d.). University of Liverpool.
- Bornane sultam-directed asymmetric synthesis of crystalline, enantiomerically pure syn aldols. (1990). Semantic Scholar.
- Synthesis of chiral sultams and their application as chiral auxiliaries in an asymmetric Diels–Alder reaction. (2005). ElectronicsAndBooks.
- (−)-d-2,10-camphorsultam. (n.d.). Organic Syntheses.
- Enantioselective Conjugate Addition - Oppolzer's sultam auxiliary. (n.d.). ChemTube3D.
- Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. (n.d.). Chemical Science (RSC Publishing).
- Camphorsultam. (2026). Grokipedia.
- (+)-N-[2-(4-Chlorophenyl)propanoyl]bornane-10,2-sultam. (n.d.). PubMed Central.
- Diastereoselectivity in enolate alkylation reactions. (2024). Chemistry Stack Exchange.
- Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances. (2021).
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Application Notes and Protocols for Large-Scale Asymmetric Synthesis Using N-Propionyl-(2S)-bornane-10,2-sultam
Introduction: The Power and Practicality of Oppolzer's Sultam in Asymmetric Synthesis
In the landscape of modern organic synthesis, the reliable and predictable control of stereochemistry is paramount, particularly in the development of pharmaceutical agents where enantiomeric purity can be the difference between a therapeutic effect and toxicity. Chiral auxiliaries have long stood as a robust and dependable strategy for achieving high levels of stereocontrol.[1] Among the pantheon of these powerful molecules, the camphor-derived Oppolzer's sultams, specifically (2S)-bornane-10,2-sultam, have carved out a significant niche due to their rigid bicyclic structure, which imparts exceptional facial bias in a wide array of chemical transformations.[2][3]
This guide provides a comprehensive overview and detailed protocols for the large-scale application of N-Propionyl-(2S)-bornane-10,2-sultam, a key intermediate for asymmetric aldol reactions—one of the most fundamental carbon-carbon bond-forming reactions in synthetic chemistry.[4] We will delve into the practical aspects of its preparation, its application in a stereoselective aldol reaction, and the crucial final step of auxiliary cleavage and recovery, which is a cornerstone of sustainable and economically viable large-scale synthesis. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, providing not just the "how" but the fundamental "why" behind each experimental step.
Core Principles of Stereocontrol with N-Acyl Bornane-10,2-sultams
The remarkable stereodirecting ability of the N-acyl bornane-10,2-sultam stems from its rigid, C2-symmetric camphor backbone. This framework effectively shields one face of the enolate derived from the N-acyl group, leaving the other face preferentially open to electrophilic attack. The chelation of a metal cation (typically lithium or boron) between the carbonyl oxygen and a sulfonyl oxygen locks the conformation of the enolate, further enhancing the steric differentiation of its two faces. This locked conformation, often depicted in a Zimmerman-Traxler-like transition state, is the key to the high diastereoselectivity observed in reactions such as aldol additions and alkylations.[5]
Experimental Protocols: A Three-Stage Approach to Asymmetric Aldol Synthesis
This section details a three-stage process for the large-scale utilization of this compound:
-
Stage 1: Large-Scale N-Propionylation of (2S)-Bornane-10,2-sultam.
-
Stage 2: Diastereoselective Aldol Reaction with Isobutyraldehyde.
-
Stage 3: Cleavage of the Aldol Adduct and Recovery of the Chiral Auxiliary.
Safety First: Handling of Pyrophoric and Reactive Reagents
The following protocols involve the use of n-butyllithium (n-BuLi), a pyrophoric reagent that can ignite spontaneously on contact with air and moisture. It is imperative that all manipulations of n-BuLi are conducted under an inert atmosphere (e.g., argon or dry nitrogen) by trained personnel. Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All glassware must be rigorously dried before use. A Class D fire extinguisher should be readily accessible.
Stage 1: Protocol for Large-Scale N-Propionylation of (2S)-Bornane-10,2-sultam
This protocol is adapted for the synthesis of the N-propionyl derivative from a large-scale procedure for a related N-acyl sultam.[6]
Rationale
The initial step involves the deprotonation of the sultam's N-H bond with a strong base, n-butyllithium, to form the corresponding lithium amide. This nucleophilic amide then reacts with propionyl chloride in an acylation reaction to furnish the desired this compound. The reaction is conducted at low temperature (-78 °C) to minimize side reactions and ensure controlled addition of the pyrophoric base.
Materials and Equipment
-
(2S)-Bornane-10,2-sultam
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Propionyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Large-scale reaction vessel (e.g., 5 L jacketed reactor) equipped with a mechanical stirrer, temperature probe, and an inert gas inlet/outlet
-
Cannula or dropping funnel for reagent addition
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reactor Setup: Assemble the reaction vessel under an inert atmosphere of argon. Ensure all glassware is oven-dried and cooled under a stream of argon before use.
-
Charging the Reactor: Charge the reactor with (2S)-Bornane-10,2-sultam (e.g., 215.3 g, 1.0 mol, 1.0 equiv) and anhydrous THF (e.g., 2.0 L).
-
Cooling: Cool the resulting solution to -78 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Deprotonation: Slowly add n-butyllithium (e.g., 440 mL of a 2.5 M solution in hexanes, 1.1 mol, 1.1 equiv) to the stirred solution via a cannula or dropping funnel over a period of at least 1 hour, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the resulting lithium amide solution at -78 °C for 1 hour.
-
Acylation: In a separate dry flask under argon, dissolve propionyl chloride (e.g., 97.0 mL, 1.12 mol, 1.12 equiv) in anhydrous THF (e.g., 500 mL). Add this solution to the lithium amide suspension via cannula over approximately 1 hour, again maintaining the internal temperature below -70 °C.
-
Reaction Completion: Stir the reaction mixture at -78 °C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution (e.g., 1.0 L) while the mixture is still cold, ensuring the temperature does not rise uncontrollably.
-
Warm-up and Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a large separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (e.g., 3 x 500 mL).
-
Washing: Combine the organic layers and wash with water (e.g., 1.0 L) and then with brine (e.g., 1.0 L).
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a white crystalline solid.
Data Summary: N-Propionylation
| Parameter | Value |
| Starting Material | (2S)-Bornane-10,2-sultam |
| Product | This compound |
| Molecular Weight ( g/mol ) | 271.38[7] |
| Typical Scale | 1.0 mol |
| Expected Yield | 85-95% |
| Purity (post-chromatography) | >98% |
Stage 2: Protocol for Diastereoselective Aldol Reaction
This protocol describes the asymmetric aldol addition of the boron enolate of this compound to isobutyraldehyde.
Rationale
The N-propionyl sultam is first converted to its corresponding boron enolate using a Lewis acid such as diethylboron triflate (Et₂BOTf) in the presence of a hindered amine base (e.g., diisopropylethylamine, DIPEA). The boron enolate provides a well-defined, six-membered ring transition state upon reaction with the aldehyde, leading to high diastereoselectivity. The choice of Lewis acid can influence the stereochemical outcome (syn vs. anti).[8] For Et₂BOTf, the syn-aldol adduct is typically favored.
Materials and Equipment
-
This compound
-
Diethylboron triflate (Et₂BOTf) (typically as a 1.0 M solution in hexanes or dichloromethane)
-
Diisopropylethylamine (DIPEA), freshly distilled
-
Isobutyraldehyde, freshly distilled
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Reaction vessel as described in Stage 1
Step-by-Step Procedure
-
Reactor Setup: Set up the reaction vessel under an inert atmosphere of argon.
-
Charging the Reactor: Charge the reactor with this compound (e.g., 271.4 g, 1.0 mol, 1.0 equiv) and anhydrous DCM (e.g., 2.5 L).
-
Cooling: Cool the solution to 0 °C.
-
Base Addition: Add DIPEA (e.g., 209 mL, 1.2 mol, 1.2 equiv) to the solution.
-
Enolate Formation: Slowly add Et₂BOTf (e.g., 1.1 L of a 1.0 M solution, 1.1 mol, 1.1 equiv) to the stirred solution over approximately 1 hour, maintaining the internal temperature at 0 °C.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Aldehyde Addition: Add freshly distilled isobutyraldehyde (e.g., 100 mL, 1.1 mol, 1.1 equiv) dropwise over 30 minutes, keeping the internal temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.
-
Quenching: Quench the reaction by the slow addition of methanol (e.g., 500 mL), followed by saturated aqueous NaHCO₃ solution (e.g., 1.0 L).
-
Work-up: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with DCM (e.g., 2 x 500 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude aldol adduct can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or by recrystallization.
Data Summary: Asymmetric Aldol Reaction
| Parameter | Value |
| Aldehyde | Isobutyraldehyde |
| Product | N-((2S,3R)-3-hydroxy-2,4-dimethylpentanoyl)-(2S)-bornane-10,2-sultam |
| Expected Yield | 75-90% |
| Diastereomeric Excess (d.e.) | >95% (typically syn isomer) |
Stage 3: Protocol for Cleavage and Recovery of the Chiral Auxiliary
This protocol details the hydrolytic cleavage of the N-acyl bond to release the chiral β-hydroxy acid and recover the valuable (2S)-bornane-10,2-sultam.[9]
Rationale
A common and effective method for the cleavage of N-acyl sultams is hydrolysis using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). The hydroperoxide anion is a potent nucleophile that attacks the carbonyl carbon of the acyl group, leading to the formation of a tetrahedral intermediate which then collapses to release the carboxylate and the deprotonated sultam. An acidic workup protonates the carboxylate to give the free acid. The chiral auxiliary can then be recovered by extraction.
Materials and Equipment
-
N-((2S,3R)-3-hydroxy-2,4-dimethylpentanoyl)-(2S)-bornane-10,2-sultam
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl), e.g., 1 M or 2 M
-
Ethyl acetate
-
Separatory funnel, rotary evaporator, and other standard laboratory glassware
Step-by-Step Procedure
-
Dissolution: In a large flask, dissolve the aldol adduct (e.g., from the 1.0 mol scale reaction) in a mixture of THF (e.g., 2.0 L) and water (e.g., 500 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Slowly add 30% aqueous H₂O₂ (e.g., 4.0 equiv) to the stirred solution, followed by the portion-wise addition of solid LiOH (e.g., 2.0 equiv).
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching Excess Peroxide: Cool the mixture back to 0 °C and quench the excess H₂O₂ by the slow, careful addition of an aqueous solution of sodium sulfite until a negative test with peroxide indicator strips is obtained.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove most of the THF.
-
Separation of Products:
-
Auxiliary Recovery: Make the aqueous solution basic (pH > 11) with additional NaOH if necessary. Extract the aqueous layer with ethyl acetate (e.g., 3 x 500 mL) to recover the (2S)-bornane-10,2-sultam. The combined organic layers can be washed with brine, dried over MgSO₄, filtered, and concentrated to give the recovered auxiliary, which can be further purified by recrystallization.
-
Acid Isolation: Cool the remaining aqueous layer to 0 °C and carefully acidify to pH ~2 with 1-2 M HCl. Extract the resulting aqueous solution with ethyl acetate (e.g., 3 x 500 mL) to isolate the chiral β-hydroxy acid. The combined organic layers for the acid product should be washed with brine, dried, and concentrated.
-
-
Purification: The recovered chiral auxiliary can be purified by recrystallization from ethanol. The isolated β-hydroxy acid can be purified by chromatography or crystallization as needed.
Data Summary: Cleavage and Recovery
| Parameter | Value |
| Product 1 | (2S,3R)-3-hydroxy-2,4-dimethylpentanoic acid |
| Product 2 (Recovered) | (2S)-Bornane-10,2-sultam |
| Expected Yield (Acid) | 80-95% |
| Expected Recovery (Auxiliary) | >90% |
Visualizing the Workflow and Mechanism
Overall Experimental Workflow
Caption: High-level workflow for the three-stage synthesis.
Mechanism of the Asymmetric Aldol Addition
Caption: Simplified mechanism of the boron-mediated aldol reaction.
Conclusion and Future Outlook
The use of this compound provides a reliable and highly stereoselective route to chiral syn-aldol products, which are valuable building blocks in pharmaceutical and natural product synthesis. The protocols outlined in this guide have been designed to be scalable and practical, with a strong emphasis on the underlying chemical principles that ensure success. The high recovery yield of the chiral auxiliary makes this methodology not only powerful in its stereocontrol but also economically and environmentally attractive for large-scale applications. As the demand for enantiomerically pure compounds continues to grow, the foundational strategies enabled by robust chiral auxiliaries like Oppolzer's sultam will undoubtedly remain a cornerstone of asymmetric synthesis.
References
-
de Souza, R. O. M. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
-
Singh, V. K. (2014). Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. Tetrahedron: Asymmetry, 25(15), 1061-1090. [Link]
-
Wikipedia. (2023). Chiral auxiliary. In Wikipedia. [Link]
-
Macmillan Group. (2002). The Selective Aldol Reaction. Retrieved from Macmillan Group website. [Link]
-
Fraser, B. H., Gelman, D. M., Perlmutter, P., & Vounatsos, F. (2006). Diethylboron triflate-promoted anti aldol additions of Oppolzer's sultam. Tetrahedron Letters, 47(26), 4429-4431. [Link]
-
Reddy, K. L., et al. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry, 71(1), 337-340. [Link]
-
Oppolzer, W., Blagg, J., Rodriguez, I., & Walther, E. (1990). Bornane sultam-directed asymmetric synthesis of crystalline, enantiomerically pure syn aldols. Journal of the American Chemical Society, 112(7), 2767-2772. [Link]
-
PubChem. (n.d.). (2S)-Bornane-10,2-sultam. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). (2R)-Bornane-10,2-sultam. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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Chemdad Co., Ltd. (n.d.). (2S)-Bornane-10,2-sultam. Retrieved from [Link]
-
Ahmed, K. F., et al. (2018). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Molbank, 2018(4), M1014. [Link]
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Organic Chemistry Portal. (n.d.). Ester to Carboxylic Acid – Common Conditions. Retrieved from [Link]
-
Reddit. (2020). Isomerization during hydrolysis of a methyl ester. r/Chempros. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Rathnayake, U., et al. (2021). Large-Scale Preparation of Oppolzer's Glycylsultam. Organic Syntheses, 98, 463-490. [Link]
-
Quora. (2017). What's the work-up of ester hydrolysis by hydrated lithium hydroxide?. [Link]
-
Mori, Y., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical & Pharmaceutical Bulletin, 69(6), 581-584. [Link]
-
Wikipedia. (2023). Aldol reaction. In Wikipedia. [Link]
-
Kocienski, P. J., & Thom, C. (1992). A practical method for N-acylation of bornane-2,10-sultam and 2-oxazolidinones. Synthesis, 1992(06), 582-586. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
Sources
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- 4. Aldol reaction - Wikipedia [en.wikipedia.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
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- 7. This compound | C13H21NO3S | CID 53951132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Work-up and Cleavage of N-Propionyl-(2S)-bornane-10,2-sultam Adducts
Introduction: The Role and Challenge of a Chiral Auxiliary
The (2S)-bornane-10,2-sultam, commonly known as Oppolzer's sultam, is a highly effective chiral auxiliary in asymmetric synthesis.[1] Its rigid camphor-derived framework provides excellent stereocontrol in a variety of carbon-carbon bond-forming reactions, including aldol additions, alkylations, and Diels-Alder reactions, by effectively shielding one face of the enolate.[1][2][3] When acylated with a propionyl group, the resulting N-propionyl sultam serves as a versatile chiral propionate enolate equivalent.
The successful application of this auxiliary hinges on the final, critical stage: the efficient and clean cleavage of the auxiliary from the stereochemically enriched product. This step is paramount for isolating the desired chiral product and for recovering the valuable sultam for reuse, which is crucial for process economy and sustainability.[4][5] The primary challenge lies in achieving high-yield cleavage of the robust N-acyl bond without compromising the newly formed stereocenter, for instance, through epimerization, or causing undesired side reactions.
This guide provides a detailed overview of the most common and effective work-up procedures for cleaving the N-propionyl group from the sultam auxiliary, focusing on the underlying chemical principles and providing field-tested protocols for researchers.
The Core Principle: Choosing a Cleavage Strategy
The choice of cleavage method is dictated by the desired functional group in the final product. The N-acyl sultam can be considered a chiral activated carboxylic acid equivalent. Therefore, the work-up procedure is fundamentally a nucleophilic attack on the carbonyl carbon of the propionyl group, leading to the displacement of the sultam auxiliary. The three primary pathways yield carboxylic acids, primary alcohols, or esters.
Caption: Primary cleavage pathways for N-acyl sultam adducts.
Method 1: Hydrolytic Cleavage to Carboxylic Acids
This is the most common method for obtaining the chiral carboxylic acid. Standard saponification with strong bases like lithium hydroxide (LiOH) can be effective, but often requires harsh conditions that risk epimerization of the α-stereocenter.
Expertise & Causality: The LiOH/H₂O₂ System
A significantly milder and more efficient method employs a combination of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[6]
-
Why this combination? The true nucleophile in this system is not the hydroxide ion (⁻OH), but the hydroperoxide anion (⁻OOH), formed by the deprotonation of H₂O₂ by LiOH. The hydroperoxide anion is a much more potent nucleophile towards the carbonyl carbon due to the "alpha effect"—the presence of adjacent lone pairs on the neighboring oxygen atom enhances its nucleophilicity.
-
Benefits: This heightened nucleophilicity allows the reaction to proceed smoothly at lower temperatures (typically 0 °C to room temperature), which significantly minimizes the risk of base-induced epimerization at the sensitive α-carbon.[6]
Protocol 3.1: LiOH/H₂O₂ Mediated Hydrolysis
-
Dissolution: Dissolve the N-propionyl sultam adduct (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice-water bath with gentle stirring.
-
Reagent Addition: To the cooled solution, add 30% aqueous hydrogen peroxide (4.0 eq), followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 eq, e.g., 0.5 M). It is often practical to use solid LiOH·H₂O.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature over 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃) until a test with peroxide strips indicates its absence.
-
Solvent Removal: Remove the majority of the THF under reduced pressure using a rotary evaporator.
-
Auxiliary Recovery: Make the aqueous solution basic (pH > 11) with NaOH if necessary. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x) to recover the liberated (2S)-bornane-10,2-sultam. The auxiliary is a white, crystalline solid that is readily soluble in many organic solvents.[7][8]
-
Product Isolation: Cool the remaining aqueous layer to 0 °C and acidify to pH 2-3 with cold 1 M HCl. The carboxylic acid product will often precipitate or can be extracted with an organic solvent (e.g., ethyl acetate, 3x).
-
Final Processing: Combine the organic extracts containing the product, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude carboxylic acid. Further purification can be achieved by chromatography or crystallization.
Method 2: Reductive Cleavage to Primary Alcohols
To obtain the corresponding chiral primary alcohol, a strong hydride reducing agent is required to reduce the amide functionality. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[9]
Expertise & Causality: The Power of LiAlH₄
-
Reactivity: LiAlH₄ is a potent, non-selective reducing agent capable of reducing amides, esters, and carboxylic acids to alcohols.[9][10][11] Milder reagents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce the stable amide bond of the sultam adduct.
-
Mechanism: The reduction proceeds via the addition of a hydride ion (H⁻) to the carbonyl carbon. The resulting tetrahedral intermediate is stabilized by the aluminum species. A second equivalent of hydride facilitates the cleavage of the C-N bond, releasing the sultam and ultimately forming the primary alcohol after an aqueous workup.
-
Caution: LiAlH₄ reacts violently with protic solvents, including water and alcohols.[11] All reactions must be conducted under strictly anhydrous conditions using dry solvents.
Protocol 4.1: LiAlH₄ Reductive Cleavage
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), prepare a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF. Cool the suspension to 0 °C.
-
Substrate Addition: Dissolve the N-propionyl sultam adduct (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, the reaction can be stirred at 0 °C or allowed to warm to room temperature. In some cases, gentle reflux may be required to drive the reaction to completion. Monitor by TLC or LC-MS.
-
Quenching (Fieser Workup): Once complete, cool the reaction to 0 °C and quench with extreme caution. For a reaction using 'x' grams of LiAlH₄, add sequentially and dropwise:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water This procedure is designed to produce a granular, white precipitate of aluminum salts that is easily filtered.[9]
-
-
Filtration and Extraction: Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: The filtrate contains the desired alcohol and the recovered chiral auxiliary. The two can be separated by standard column chromatography on silica gel.
Comparative Summary and Method Selection
| Cleavage Method | Reagents | Product Type | Typical Yields | Advantages | Disadvantages |
| Hydrolysis | LiOH / H₂O₂ | Carboxylic Acid | 85-95% | Very mild conditions, minimizes epimerization risk.[6] | Requires careful peroxide quench, two separate extractions. |
| Reductive | LiAlH₄ | Primary Alcohol | 70-90% | Direct route to the alcohol functional group. | Requires strictly anhydrous conditions, hazardous reagent.[11] |
| Transesterification | NaOMe / MeOH | Methyl Ester | 80-95% | Mild, non-aqueous conditions. | Adds an extra step if the acid or alcohol is the final target. |
Recovery and Recycling of the Chiral Auxiliary
A key advantage of using Oppolzer's sultam is its high recovery rate.[4] Being a crystalline, stable solid, it can be easily purified and reused.[7][12]
Protocol 6.1: Auxiliary Purification
-
Combine Extracts: Combine the organic extracts containing the crude auxiliary recovered from the basic extraction step (Protocol 3.1) or from the chromatography of the reductive cleavage (Protocol 4.1).
-
Drying and Concentration: Dry the combined extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallization: The crude sultam is typically a white to pale-yellow solid. It can be purified to a high degree by recrystallization from a suitable solvent system, such as ethanol or isopropanol/hexanes. The purified (2S)-bornane-10,2-sultam should be a white crystalline solid.[7]
References
-
ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. (2015). ResearchGate. [Link]
-
Oppolzer's chiral sultam‐induced asymmetric synthesis of monofluorophosphonomethyl‐(S)‐serine. (2020). ResearchGate. [Link]
-
Sullivan, R. J., & Newman, S. G. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science. [Link]
-
Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. (2006). Journal of Organic Chemistry. [Link]
-
Sullivan, R. J., & Newman, S. G. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. National Institutes of Health. [Link]
-
Curran, D. P., et al. Asymmetric radical addition, cyclization, and annulation reactions with Oppolzer's camphor sultam. Journal of the American Chemical Society. [Link]
-
Labidi, A., & Yacin-Ali, A. Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. [Link]
-
Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation. (2014). Journal of Organic Chemistry. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]
-
(2S)-Bornane-10,2-sultam. NIST WebBook. [Link]
-
ChemInform Abstract: Reductive Cleavage of the C-S Bond in (Ni2(cp)2(μ-SR)2) (cp: η- C5H5) by LiAlH4. ResearchGate. [Link]
-
(2S)-Bornane-10,2-sultam. National Institutes of Health. [Link]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]
-
Fragment A and the Model Coupling Reaction. University of Cambridge. [Link]
-
Stereoselective α-Hydroxylation of Amides Using Oppolzer's Sultam as Chiral Auxiliary. (2016). Journal of Organic Chemistry. [Link]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]
-
Hydrolysis of chiral methyl ester. (2023). Reddit. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. guidechem.com [guidechem.com]
- 8. (2S)-Bornane-10,2-sultam [webbook.nist.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. Stereoselective α-Hydroxylation of Amides Using Oppolzer's Sultam as Chiral Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Propionyl-(2S)-bornane-10,2-sultam Reactions
Welcome to the technical support center for optimizing reactions involving N-Propionyl-(2S)-bornane-10,2-sultam. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield and diastereoselectivity of their experiments. Here, we will delve into common challenges and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in my reaction?
This compound is a chiral auxiliary. Its purpose is to control the stereochemical outcome of a reaction. By attaching this rigid, chiral molecule to your propanoyl group, you create a chiral environment that directs the approach of incoming reagents to one face of the enolate, leading to the preferential formation of one diastereomer. After the desired transformation, the auxiliary can be cleaved to yield an enantiomerically enriched product.
Q2: I'm observing low diastereoselectivity. How can I improve it?
Low diastereoselectivity is often due to suboptimal reaction conditions that fail to enforce a single, well-defined transition state. The choice of solvent and the nature of the cation from the base are critical factors.
Causality: The diastereoselectivity in the alkylation of N-acyl bornane sultams arises from the chelated Z-enolate intermediate. The bulky camphor-derived framework effectively shields one face of the enolate, while the cation (e.g., Li⁺, Na⁺, Bu₂B⁺) coordinates to both the carbonyl oxygen and the sulfonyl oxygen, holding the enolate in a rigid conformation. Any factor that disrupts this chelation, such as a highly coordinating solvent, can reduce the facial bias and thus the diastereoselectivity.
Recommendations:
-
Solvent Choice: The polarity of the solvent can significantly influence the diastereomeric ratio.[1] A systematic study of solvents is recommended. Non-coordinating solvents like tetrahydrofuran (THF) or diethyl ether are generally preferred as they are less likely to interfere with the formation of the chelated enolate.
-
Base and Cation: The choice of base determines the counterion. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) are commonly used. The nature of the cation can influence the tightness of the chelation. In some cases, transmetalation to a different cation (e.g., with ZnCl₂) after enolate formation can enhance selectivity.
-
Temperature: Reactions should be run at low temperatures (typically -78 °C) to minimize the conformational flexibility of the transition state and reduce the energy difference required to favor one diastereomer over the other.
Table 1: General Conditions for Optimizing Diastereoselectivity
| Parameter | Recommended Condition | Rationale |
| Solvent | Tetrahydrofuran (THF) | Good balance of solubility and low coordination. |
| Base | Lithium Diisopropylamide (LDA) | Forms a tight lithium chelate, enhancing facial bias. |
| Temperature | -78 °C | Minimizes thermal energy, favoring the lower energy transition state. |
| Additive | None (initially) | Additives like HMPA can disrupt chelation and lower selectivity. |
Q3: My overall yield is low. What are the common culprits?
Low yield can stem from several factors: incomplete reaction, degradation of starting material or product, or issues during work-up and purification. A systematic approach is needed to diagnose the problem.
Initial Diagnostic Steps:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product. This will tell you if the reaction is incomplete or if side products are forming.
-
Check reagent quality: Ensure all reagents, especially the base and electrophile, are pure and dry. Moisture can quench the enolate, and impurities in the electrophile can lead to side reactions.
Troubleshooting Guides
Guide 1: Diagnosing and Preventing Hydrolysis Side Reactions
A common and often overlooked side reaction is the hydrolysis of the N-acyl sultam, which can occur at either the acyl (C-N) or sulfonyl (S-N) position.[2][3]
Understanding the Problem:
While N-acylsulfonamides typically react with nucleophiles via acyl transfer, N-acyl β-sultams can undergo hydrolysis at the sulfonyl center, leading to the opening of the four-membered ring.[2][3] This is particularly relevant during aqueous work-up procedures. The rate of alkaline hydrolysis is influenced by steric and electronic factors.[4][5]
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Careful Work-up: During the work-up, minimize the exposure of your product to strongly basic or acidic aqueous solutions, especially for extended periods. Quench the reaction at low temperature with a saturated solution of a mild acid (e.g., ammonium chloride) rather than a strong acid.
-
Temperature Control: Perform the work-up and extraction at low temperatures (e.g., in an ice bath) to slow down the rate of potential hydrolysis.
Experimental Protocol: Quenching and Initial Work-up
-
Cool the reaction mixture to -78 °C.
-
Slowly add a pre-cooled (0 °C) saturated aqueous solution of NH₄Cl to quench the reaction.
-
Allow the mixture to warm to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Guide 2: Optimizing Enolate Formation and Alkylation
The core of the reaction's success lies in the efficient and stereoselective formation of the enolate, followed by its reaction with the electrophile.
Mechanism of Diastereoselective Alkylation
The accepted mechanism involves the formation of a Z-enolate, which is chelated by the cation. The bulky bornane skeleton then blocks one face of the enolate, forcing the electrophile to approach from the less hindered face.
Sources
troubleshooting low diastereoselectivity with N-Propionyl-(2S)-bornane-10,2-sultam
Technical Support Center: N-Propionyl-(2S)-bornane-10,2-sultam
A Senior Application Scientist's Guide to Troubleshooting Low Diastereoselectivity
Welcome to the technical support center for Oppolzer's sultam chiral auxiliaries. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this compound and encountering challenges with diastereoselectivity in their asymmetric aldol reactions. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to solve these challenges effectively.
The (2S)-bornane-10,2-sultam, pioneered by Wolfgang Oppolzer, is a powerful and reliable chiral auxiliary for a reason.[1][2] Its rigid bicyclic structure provides a well-defined steric environment, enabling highly predictable facial shielding of an enolate. When this works, diastereomeric ratios exceeding 95:5 are routinely achievable. When it doesn't, understanding the critical control points of the reaction is key.
Let's explore the common failure modes and the strategies to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm getting a nearly 1:1 mixture of diastereomers. What are the most fundamental issues I should check first?
An answer of poor to no selectivity often points to a fundamental breakdown in the reaction's core requirements. Before delving into complex optimization, let's ensure the foundational aspects of the reaction are sound. The primary goal is the quantitative and controlled formation of a single, geometrically defined enolate.
A1: Key Foundational Checks
-
Incomplete Enolate Formation: The most common culprit is the incomplete conversion of your N-propionyl sultam to its corresponding enolate.[3][4] Any remaining starting material can react via an uncontrolled pathway, eroding selectivity. The strong base must be added slowly at low temperatures to a solution of the sultam, ensuring complete deprotonation before the aldehyde is introduced.
-
Temperature Integrity: Aldol reactions involving sultam auxiliaries are highly sensitive to temperature. The enolate should be generated at -78 °C (an acetone/dry ice bath) and the reaction maintained at this temperature unless a specific protocol dictates otherwise. Warmer temperatures can lead to side reactions, enolate equilibration, and a dramatic loss of selectivity.
-
Reagent Quality and Stoichiometry:
-
Base: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS).[4] Ensure it is freshly prepared or properly titrated. Using slightly more than one equivalent (e.g., 1.05 eq) is common practice to ensure full deprotonation.
-
Lewis Acid: For chelation-controlled reactions (the standard for high selectivity with this auxiliary), the Lewis acid (e.g., TiCl₄, Et₂AlCl) must be of high purity and handled under strictly anhydrous and anaerobic conditions. Moisture will rapidly decompose these reagents.
-
-
Anhydrous Conditions: Water is the enemy of enolate chemistry. Ensure all glassware is oven- or flame-dried, solvents are passed through a purification system (or are from a fresh, sealed bottle), and the reaction is run under an inert atmosphere (Argon or Nitrogen).
Q2: My diastereoselectivity is modest (e.g., 2:1 to 5:1 d.r.). How can I optimize the reaction for higher stereocontrol?
Observing some level of induction is a good sign; it indicates the chiral auxiliary is influencing the reaction, but conditions are not yet optimal. Fine-tuning the reaction parameters, particularly the choice of Lewis acid and enolization conditions, is the next logical step.
A2: Optimization Strategies for Enhanced Selectivity
The stereochemical outcome of this reaction is dictated by the formation of a rigid, chelated six-membered transition state, often described by a Zimmerman-Traxler model. The sultam's sulfonyl oxygen and the carbonyl oxygen of the acyl group chelate to the Lewis acid, forcing the aldehyde to approach from the less sterically hindered face.
-
The Critical Role of the Lewis Acid: The choice of Lewis acid is arguably the most powerful lever for controlling diastereoselectivity. Different Lewis acids possess varying abilities to form the crucial chelated intermediate. A variation in the stoichiometry of the Lewis acid can also lead to a difference in selectivity.[5][6]
| Lewis Acid | Typical Diastereomeric Ratio (d.r.) | Mechanism & Key Considerations |
| TiCl₄ | >95:5 | Strongly Chelating. Often the best choice for high syn-aldol selectivity with propionyl sultams. Forms a very rigid transition state.[7] |
| Et₂AlCl | >90:10 | Strongly Chelating. An excellent alternative to TiCl₄. Can sometimes give superior results depending on the substrate. |
| SnCl₄ | Variable, often >85:15 | Chelating. Generally provides good selectivity, but can sometimes be less effective than TiCl₄ or Et₂AlCl.[7] |
| BF₃·OEt₂ | Low to Moderate | Non-Chelating. This Lewis acid is incapable of forming the bidentate chelate required for high selectivity. It promotes an "open" transition state, leading to poor d.r.[7] |
-
Enolate Geometry (E/Z): The geometry of the boron or titanium enolate is crucial. For N-propionyl sultams, the formation of the (Z)-enolate is desired as it leads to the syn-aldol product via the chair-like transition state. The bulky sultam auxiliary strongly directs the deprotonation to favor the (Z)-enolate. However, suboptimal conditions can lead to the formation of the (E)-enolate, which produces the undesired anti-aldol product.[8]
-
Solvent Choice: Dichloromethane (CH₂Cl₂) is generally the preferred solvent for titanium-mediated aldol reactions. Ethereal solvents like THF can sometimes compete for coordination to the Lewis acid, potentially disrupting the chelated transition state. If you are using THF, consider switching to CH₂Cl₂.
Q3: Can you provide a reliable, step-by-step protocol for a high-selectivity reaction and a workflow for troubleshooting?
Absolutely. A robust protocol minimizes variables and provides a solid baseline for comparison if further optimization is needed. Below is a field-proven protocol for the titanium-mediated aldol reaction of this compound.
A3: Protocol and Experimental Workflow
Experimental Protocol: Titanium-Mediated Aldol Reaction
-
Preparation:
-
Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a stream of dry argon.
-
Allow the flask to cool to room temperature under a positive pressure of argon.
-
-
Enolate Formation:
-
Dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂ (approx. 0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add TiCl₄ (1.1 eq) dropwise via syringe. The solution will typically turn a deep yellow or orange. Stir for 5-10 minutes.
-
Add a tertiary amine base, such as triethylamine (Et₃N) or Hünig's base (DIPEA) (1.2 eq), dropwise. The enolate formation is usually rapid. Stir for 30-60 minutes at -78 °C.
-
-
Aldol Addition:
-
Add the desired aldehyde (1.2-1.5 eq), preferably as a solution in cold CH₂Cl₂, dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-4 hours. Monitor the reaction by TLC if possible.
-
-
Workup:
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract with CH₂Cl₂ or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the crude diastereomeric ratio by ¹H NMR analysis, paying close attention to the signals of the newly formed stereocenters.
-
Purify the product by flash column chromatography.
-
Troubleshooting Workflow
To systematically diagnose issues, follow this logical progression.
References
-
Macmillan Group, University of California, Irvine. (2002). The Selective Aldol Reaction. Available at: [Link]
-
Reddy, K. L., et al. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry, 71(1), 337-40. Available at: [Link]
-
Reddy, K. L., et al. (2006). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. Request PDF. Available at: [Link]
-
Ashenhurst, J. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link]
-
Fiveable. (n.d.). 6.2 Enolate formation and reactions. Organic Chemistry II. Available at: [Link]
-
Weisenburger, G. A., & Faibish, N. C. (2003). (−)-d-2,10-camphorsultam. Organic Syntheses. Available at: [Link]
-
Wikipedia. (n.d.). Camphorsultam. Available at: [Link]
-
University of Bath. (n.d.). III Enolate Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
DiVA portal. (n.d.). Development of Lewis Acid Mediated Stereoselective Synthesis of Nitrogen Containing Heterocycles. Available at: [Link]
-
Chemistry LibreTexts. (2023). Synthesis of Enols and Enolates. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides. Available at: [Link]
-
PubMed. (2012). Diastereoselectivity in Lewis-acid-catalyzed Mukaiyama aldol reactions: a DFT study. Available at: [Link]
-
Hong Kong Baptist University. (1997). New chiral sultam auxiliaries: Preparation and their application in asymmetric Diels-Alder reactions. Available at: [Link]
-
Mahrwald, R. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1095-1120. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (2S)-Bornane-10,2-sultam. PubChem Compound Database. Available at: [Link]
-
National Institutes of Health. (n.d.). Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. Available at: [Link]
-
Utah State University. (n.d.). Aldol Reactions: E-Enolates and Anti-Selectivity. DigitalCommons@USU. Available at: [Link]
-
National Institutes of Health. (n.d.). (+)-N-[2-(4-Chlorophenyl)propanoyl]bornane-10,2-sultam. PubMed Central. Available at: [Link]
-
ResearchGate. (2012). Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Camphorsultam - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]
Technical Support Center: Purification of Diastereomers from N-Propionyl-(2S)-bornane-10,2-sultam Reactions
Welcome to the technical support center for the purification of diastereomers derived from N-Propionyl-(2S)-bornane-10,2-sultam. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of these valuable chiral compounds. Asymmetric synthesis using chiral auxiliaries like the bornane sultam is a cornerstone of modern organic chemistry, and successful purification of the resulting diastereomers is critical for obtaining enantiomerically pure products.[1] This center is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your purifications.
Frequently Asked Questions (FAQs)
Q1: Why is purification of diastereomers from this compound reactions necessary?
The use of a chiral auxiliary, such as (2S)-bornane-10,2-sultam, is intended to direct the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer over the other.[1] However, these reactions rarely afford a single diastereomer with 100% purity. The product is typically a mixture of diastereomers, and the non-dominant diastereomer must be removed to obtain an enantiomerically pure final product after cleavage of the auxiliary.
Q2: What are the primary methods for purifying these diastereomers?
The two most common and effective methods for separating diastereomers from this compound reactions are flash column chromatography and recrystallization. Since diastereomers have different physical properties, such as polarity and solubility, they can be separated using these standard laboratory techniques.[2]
Q3: How does the choice of Lewis acid in my reaction affect the purification process?
The Lewis acid used in reactions like aldol additions can significantly influence the diastereoselectivity of the reaction.[3][4][5][6][7] A more selective reaction will produce a higher ratio of the desired diastereomer, which can simplify the purification process by reducing the amount of the minor diastereomer that needs to be removed. For instance, using chelating Lewis acids like TiCl₄ or SnCl₄ in aldol reactions often favors the formation of syn-aldol products.[3]
Q4: What is a typical diastereomeric excess (de) I can expect from these reactions?
For aldol reactions using N-propionyl sultams, it is common to achieve high diastereoselectivity, often greater than 95% de for the syn or anti adduct, depending on the reaction conditions.[2] The exact diastereomeric ratio should be determined on the crude reaction mixture before purification, typically by ¹H NMR spectroscopy.[2][8][9]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of your N-acyl bornane sultam diastereomers.
Issue 1: Poor or No Separation of Diastereomers by Flash Column Chromatography
Probable Cause: The solvent system used for elution does not have a sufficient polarity difference to resolve the two diastereomers on the stationary phase (typically silica gel). Diastereomers can often have very similar polarities, leading to close or overlapping Rf values.
Solutions:
-
Optimize the Solvent System:
-
Decrease Polarity: If both diastereomers have high Rf values, significantly decrease the percentage of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).
-
Fine-tune the Gradient: Instead of a large step gradient, use a shallow gradient of the polar solvent. For example, instead of jumping from 10% to 20% ethyl acetate, try a gradient of 10-15% over several column volumes.
-
Try Different Solvents: Sometimes, a complete change of solvent system is necessary. Common systems include hexane/ethyl acetate, dichloromethane/methanol, and petroleum ether/diethyl ether.[10][11]
-
-
Increase the Column Length: If you observe a slight separation on TLC, a longer column will provide more theoretical plates and may improve the separation.
-
Reduce the Sample Load: Overloading the column can lead to band broadening and poor separation. Reduce the amount of crude material loaded onto the column.
Issue 2: The Desired Product "Oils Out" During Recrystallization
Probable Cause: The compound is precipitating from a supersaturated solution at a temperature above its melting point in that particular solvent system, or the solubility curve is too steep.
Solutions:
-
Change the Solvent System:
-
Use a solvent pair where the compound has lower solubility in the anti-solvent.
-
Try a single solvent system where the compound has a moderate solubility at elevated temperatures and low solubility at room temperature or below.
-
-
Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly, and then place it in the refrigerator or freezer. Rapid cooling often promotes oiling out.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface to create nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of crystalline material, add a single crystal to the cooled, saturated solution to induce crystallization.
Issue 3: Inaccurate Diastereomeric Excess (de) Determination by ¹H NMR
Probable Cause: The signals for the two diastereomers in the ¹H NMR spectrum are overlapping, making accurate integration difficult.
Solutions:
-
Use a Higher Field NMR Spectrometer: A higher magnetic field strength (e.g., 500 MHz or greater) will provide better signal dispersion and may resolve the overlapping peaks.
-
Identify Diagnostic Protons: Carefully examine the spectrum to find protons that are in different chemical environments in the two diastereomers. Protons alpha to the carbonyl group or on the newly formed stereocenters are often good candidates for resolution.[2][9]
-
Use a Chiral Shift Reagent: In complex cases, a chiral lanthanide shift reagent can be added to the NMR sample to induce separation of the signals of the two diastereomers.
-
Band-Selective Pure Shift NMR: This advanced NMR technique can collapse multiplets into singlets, which can be very effective for resolving overlapping signals in crowded spectra.[12]
Experimental Protocols
Protocol 1: Purification of Diastereomers by Flash Column Chromatography
This protocol is a general guideline. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
1. Preparation:
- Prepare the crude reaction mixture for loading. If it is a solid, dissolve it in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). If it is an oil, it can be loaded directly or dissolved.
- Pack a silica gel column of appropriate size for the amount of material to be purified.
- Equilibrate the column with the initial, low-polarity solvent system.
2. Loading:
- Carefully load the sample onto the top of the silica gel.
- Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
3. Elution:
- Begin eluting with the initial solvent system.
- Gradually increase the polarity of the mobile phase according to the separation observed on TLC. A shallow gradient is often most effective for separating diastereomers.
- Collect fractions and monitor their composition by TLC.
4. Analysis:
- Combine the fractions containing the pure desired diastereomer.
- Remove the solvent under reduced pressure.
- Determine the purity and diastereomeric excess of the purified product by ¹H NMR and/or HPLC.
Table 1: Example Flash Chromatography Solvent Systems for N-Acyl Bornane Sultam Aldol Adducts
| Product Type | Solvent System (Hexane/Ethyl Acetate) | Reference |
| Aromatic Aldehyde Adduct | 7:1 | [2] |
| Substituted Aromatic Adduct | 15:1 | [2] |
| Nitroaromatic Aldehyde Adduct | 4:1 | [2] |
| Naphthalene Aldehyde Adduct | 3:1 | [2] |
Protocol 2: Purification of Diastereomers by Recrystallization
1. Solvent Selection:
- Test the solubility of the crude material in a variety of solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.
- If a single solvent is not suitable, a two-solvent system (a "solvent" and an "anti-solvent") can be used. The compound should be soluble in the "solvent" and insoluble in the "anti-solvent". The two solvents must be miscible.
2. Procedure:
- Dissolve the crude product in a minimum amount of the hot solvent (or the "solvent" in a two-solvent system).
- If using a two-solvent system, add the hot "anti-solvent" dropwise until the solution becomes cloudy. Then add a few drops of the hot "solvent" to redissolve the precipitate.
- Allow the solution to cool slowly to room temperature.
- If no crystals form, try scratching the flask or seeding the solution.
- Once crystals have formed at room temperature, cool the flask in an ice bath or refrigerator to maximize the yield.
3. Isolation and Analysis:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum.
- Determine the purity and diastereomeric excess of the crystals by ¹H NMR and/or melting point analysis.
Visualization of Workflows
Diagram 1: General Workflow for Purification and Analysis
Caption: Workflow for reaction, purification, and analysis.
Diagram 2: Troubleshooting Logic for Flash Chromatography
Caption: Troubleshooting poor chromatographic separation.
References
- Supporting Information for an article on aldol reactions.
- Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chrom
- Reetz, M. T. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1095–1148.
- Gessner, V. H., & Dunitz, J. D. (2012). Diastereoselectivity in Lewis-acid-catalyzed Mukaiyama aldol reactions: a DFT study. Journal of the American Chemical Society, 134(40), 16591–16598.
- Gessner, V. H., & Dunitz, J. D. (2012). Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. The Journal of Organic Chemistry, 77(20), 9133–9144.
- Gessner, V. H., & Dunitz, J. D. (2012). Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. Organic Letters, 14(21), 5488–5491.
- Which sample solvents work best with normal-phase flash column chrom
- Oppolzer, W., Blagg, J., Rodriguez, I., & Walther, E. (1990). Bornane sultam-directed asymmetric synthesis of crystalline, enantiomerically pure syn aldols. Journal of the American Chemical Society, 112(7), 2767–2772.
- Solvent Systems For Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Insight in the activity and diastereoselectivity of various Lewis acid catalysts for the citronellal cyclization. (2013).
- Successful Flash Chrom
- Foroozandeh, M., Adams, R. W., Nilsson, M., & Morris, G. A. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
- This compound. PubChem.
- Analyze of stereoisomer by NMR. JEOL Ltd.
- Using NMR To Investigate Products of Aldol Reactions: Identifying Aldol Addition versus Condensation Products or Conjugate Addition Products from Crossed Aldol Reactions of Aromatic Aldehydes and Ketones. (2011).
- N-PROPIONYL-(2S)-BORNANE- 10,2-SULTAM. ChemicalBook.
- This compound 95%. AChemBlock.
- Evidence of acetaldehyde-protein adduct formation in rat brain after lifelong consumption of ethanol. (2000). Alcohol and Alcoholism, 35(5), 458-463.
- Crystallization of paracetamol from ethanol-water solutions in the presence of polymers. (1998). International Journal of Pharmaceutics, 167(1-2), 121-130.
- Li, J. J., & Johnson, D. S. (2007). Name Reactions in Heterocyclic Chemistry. In Name Reactions in Heterocyclic Chemistry. John Wiley & Sons, Ltd.
Sources
- 1. (+)-N-[2-(4-Chlorophenyl)propanoyl]bornane-10,2-sultam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Diastereoselectivity in Lewis-acid-catalyzed Mukaiyama aldol reactions: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 9. researchgate.net [researchgate.net]
- 10. chemtips.wordpress.com [chemtips.wordpress.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Propionyl-(2S)-bornane-10,2-sultam Synthesis
Welcome to the technical support center for the synthesis of N-Propionyl-(2S)-bornane-10,2-sultam. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this critical acylation reaction. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's nuances, particularly concerning the optimization of reaction temperature.
Introduction: The Critical Role of Temperature in Acyl Sultam Synthesis
The N-acylation of (2S)-bornane-10,2-sultam, a widely used chiral auxiliary, is a foundational step for a multitude of asymmetric syntheses. The stereochemical outcome of subsequent reactions, such as aldol additions or alkylations, is critically dependent on the successful and clean formation of the N-acyl sultam. While the procedure appears straightforward—deprotonation followed by acylation—the reaction temperature is a paramount parameter that governs yield, purity, and even the stereochemical integrity of downstream products.
This guide will dissect the intricacies of temperature control throughout the synthesis of this compound, providing a framework for troubleshooting common issues and optimizing your reaction for robust and reproducible results.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on temperature-related causes and solutions.
Q1: Why is my yield of this compound consistently low?
A low yield can often be traced back to suboptimal temperatures during the deprotonation or acylation steps.
-
Cause 1: Incomplete Deprotonation. The deprotonation of the sultam's N-H bond using a strong base like n-butyllithium (n-BuLi) is highly temperature-dependent. If the temperature is too low, the reaction may be sluggish, leading to incomplete formation of the lithium amide.
-
Cause 2: Base Decomposition. Conversely, if the temperature rises significantly above -78 °C, n-BuLi can react with the tetrahydrofuran (THF) solvent. This side reaction consumes the base, making it unavailable for deprotonating the sultam, and introduces impurities.[1][2]
-
Troubleshooting:
-
Ensure your thermometer is properly calibrated and positioned to measure the internal reaction temperature.
-
Maintain a stable temperature of -78 °C during the addition of n-BuLi. A dry ice/acetone bath is recommended.
-
Add the n-BuLi dropwise to control any exotherm.
-
Allow the deprotonation to proceed for a sufficient amount of time at -78 °C before adding the propionyl chloride.
-
Q2: My TLC analysis shows multiple spots, including unreacted starting material. What could be the issue?
The presence of unreacted (2S)-bornane-10,2-sultam alongside your product and other spots points to several potential temperature-related problems.
-
Cause 1: Insufficient Deprotonation. As mentioned above, if the deprotonation is incomplete due to incorrect temperature, you will observe unreacted starting material.
-
Cause 2: Premature Quenching. If the reaction is warmed to room temperature too quickly after the addition of propionyl chloride, the acylation may not go to completion.
-
Cause 3: Side reactions of the acyl chloride. Propionyl chloride is highly reactive and can be consumed by side reactions if the conditions are not optimal.[3][4][5][6] For instance, if moisture is present in the reaction, the acyl chloride will be hydrolyzed.
-
Troubleshooting:
-
Verify the accuracy of your temperature monitoring.
-
Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture contamination.
-
After the addition of propionyl chloride at -78 °C, allow the reaction to stir at this temperature for a recommended period before slowly warming to room temperature. This ensures the acylation reaction is complete.
-
Q3: I've isolated my product, but subsequent stereoselective reactions are giving poor diastereoselectivity. Could the acylation step be the culprit?
Absolutely. The stereochemical outcome of reactions involving the enolate of this compound is highly dependent on the enolate's geometry, which is established during its formation.
-
Cause: Epimerization at the α-carbon. The α-protons of the propionyl group are acidic and can be removed by a strong base. If the temperature is not carefully controlled during subsequent deprotonation steps for other reactions, or if a slight excess of base is present at elevated temperatures during the acylation, epimerization at the α-carbon can occur, leading to a mixture of diastereomers in the final product.[7][8]
-
Troubleshooting:
-
For the acylation step, use a stoichiometric amount of n-BuLi relative to the sultam.
-
Maintain the recommended low temperature throughout the deprotonation and acylation.
-
When forming the enolate for subsequent reactions, adhere strictly to the recommended temperature protocols to avoid epimerization.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound with an emphasis on temperature control.
Materials:
-
(2S)-Bornane-10,2-sultam
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined)
-
Propionyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), add (2S)-bornane-10,2-sultam to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Dissolution: Add anhydrous THF to the flask and stir until the sultam is completely dissolved.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable at -78 °C.
-
Deprotonation: Slowly add n-BuLi dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature at or below -75 °C. A slight exotherm may be observed.
-
Stirring: After the addition is complete, stir the resulting solution at -78 °C for 1 hour to ensure complete deprotonation.
-
Acylation: Add propionyl chloride dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition of propionyl chloride, stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Effect of Deprotonation Temperature on Yield
| Deprotonation Temperature (°C) | Observation | Expected Yield | Potential Issues |
| -78 to -75 | Clear, controlled reaction | High | Optimal condition |
| -60 | Potential for slight exotherm | Moderate to High | Increased risk of n-BuLi reacting with THF |
| -40 | Noticeable exotherm | Moderate to Low | Significant consumption of n-BuLi by THF |
| 0 | Vigorous reaction | Low | Rapid decomposition of n-BuLi, multiple side products |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for this compound synthesis.
Conclusion
Optimizing the reaction temperature is not merely about achieving a high yield; it is about ensuring the formation of a clean product that will perform reliably in subsequent, often more complex and sensitive, stereoselective transformations. By understanding the underlying chemical principles and potential pitfalls associated with temperature deviations, researchers can confidently troubleshoot and refine their synthetic procedures. This guide provides the foundational knowledge to empower you to achieve consistent and successful outcomes in the synthesis of this compound.
References
-
n-Butyllithium - Wikipedia. (n.d.). Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
-
Stereoisomerization at the α-carbon. (2022, July 20). Chemistry LibreTexts. Retrieved from [Link]
-
Material Safety Data Sheet - Propionyl chloride, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]
Sources
- 1. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 2. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. eastharbourgroup.com [eastharbourgroup.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stereoselectivity in N-Propionyl-(2S)-bornane-10,2-sultam Aldol Reactions
Welcome to the technical support guide for utilizing N-Propionyl-(2S)-bornane-10,2-sultam, a premier chiral auxiliary for asymmetric synthesis. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the critical role of Lewis acids in controlling stereoselectivity during aldol additions. Our goal is to empower you to achieve high diastereoselectivity reliably and efficiently in your research and development projects.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the (2S)-bornane-10,2-sultam auxiliary?
The (2S)-bornane-10,2-sultam, often called Oppolzer's sultam, is a robust chiral auxiliary used to induce stereoselectivity in various transformations, including aldol additions, alkylations, and Michael additions.[1][2] Its rigid camphor-derived bicyclic structure effectively shields one face of the enolate derived from the N-propionyl group. This steric hindrance forces the incoming electrophile (e.g., an aldehyde) to approach from the less hindered face, thereby controlling the formation of new stereocenters.[3] After the reaction, the auxiliary can be cleaved under mild conditions and recovered for reuse, making it a cost-effective strategy for asymmetric synthesis.[1][4]
Q2: How do Lewis acids fundamentally control the stereochemical outcome of the reaction?
Lewis acids are the primary control element for diastereoselectivity in this reaction, primarily by dictating the geometry of the transition state. Their influence can be broadly categorized into two models: chelation control and non-chelation (dipolar) control.[5][6]
-
Chelation Control: Strong, bidentate Lewis acids (e.g., TiCl₄, SnCl₄, MgBr₂) can coordinate simultaneously to the carbonyl oxygen of the N-propionyl group and the oxygen of the incoming aldehyde. This coordination locks the enolate and the aldehyde into a rigid, six-membered, chair-like transition state (a Zimmerman-Traxler model).[5][7] This rigid conformation minimizes steric interactions by forcing the aldehyde's substituent into a pseudo-equatorial position, leading to a highly predictable formation of the syn-aldol adduct.
-
Non-Chelation (Dipolar) Control: Monodentate or weakly coordinating Lewis acids (e.g., BF₃·OEt₂) are incapable of forming this bidentate chelate.[5] Instead, they activate the aldehyde by coordinating to its carbonyl oxygen alone. The reaction proceeds through a more flexible, open transition state. In this scenario, stereoselectivity is governed by the need to minimize dipole-dipole interactions between the enolate and the activated aldehyde, as well as steric repulsion, which typically favors the formation of the anti-aldol adduct.[5]
Q3: Why is the stoichiometry of the Lewis acid important?
Varying the stoichiometry of the Lewis acid can lead to significant differences in the observed anti/syn selectivity.[8][9] Using an insufficient amount of a chelating Lewis acid may result in a mixture of chelated and non-chelated transition states, leading to a poor diastereomeric ratio (dr). Conversely, an excess of a Lewis acid can sometimes lead to altered reactivity or side reactions. Therefore, precise control over stoichiometry is crucial for reproducibility and for maximizing the selectivity towards the desired diastereomer.[10]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific challenges you may encounter during your experiments.
Issue 1: Poor Diastereoselectivity (Low dr)
A low diastereomeric ratio is one of the most common hurdles in auxiliary-mediated synthesis.
| Potential Cause | Scientific Explanation & Solution |
| Presence of Moisture | Water can hydrolyze the Lewis acid, quenching its activity and preventing the formation of the required rigid transition state. Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents (distilled from appropriate drying agents) and perform the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen).[11] |
| Incorrect Enolate Geometry | For Oppolzer's sultam, the formation of the (Z)-enolate is generally required for high syn-selectivity in chelation-controlled reactions. The choice of base and conditions for enolization is critical. Solution: Use standard conditions known to favor (Z)-enolate formation, such as NaHMDS or LDA in THF at low temperatures (-78 °C). Verify enolate formation before proceeding.[1] |
| Suboptimal Reaction Temperature | The energy difference between the diastereomeric transition states can be small. Higher temperatures provide enough thermal energy to overcome this barrier, leading to the formation of both diastereomers. Solution: Maintain strict low-temperature control throughout the addition process, typically at -78 °C (a dry ice/acetone bath). Allow the reaction to proceed at this temperature until completion.[11] |
| Inappropriate Lewis Acid or Stoichiometry | As discussed in the FAQ, using a non-chelating Lewis acid (like BF₃) will favor the anti product, while a chelating one (like TiCl₄) favors the syn product.[5] Incorrect stoichiometry can lead to mixed pathways.[8][9] Solution: Select the Lewis acid based on the desired diastereomer. For the syn product, use ≥1 equivalent of a strong chelating acid like TiCl₄. For the anti product, use a non-chelating acid. Optimize the stoichiometry for your specific substrate. |
Issue 2: Low or No Product Yield
| Potential Cause | Scientific Explanation & Solution |
| Inefficient Enolization | If the N-propionyl sultam is not fully converted to its enolate, the unreacted starting material will not participate in the aldol reaction. Solution: Ensure the base is active and used in a slight excess (e.g., 1.05-1.1 equivalents). Allow sufficient time for the deprotonation to complete at the recommended temperature before adding the Lewis acid and aldehyde. |
| Degradation of Reagents | Aldehydes can be prone to oxidation or polymerization. Lewis acids are often moisture-sensitive. Solution: Use freshly distilled or purified aldehydes. Ensure the Lewis acid is from a fresh bottle or has been properly stored and handled under an inert atmosphere. |
| Incorrect Quenching/Workup | The reaction must be properly quenched to stop the reaction and neutralize the reagents. Improper workup can lead to product degradation or loss. Solution: Quench the reaction at low temperature by slowly adding a saturated aqueous solution of NH₄Cl or a buffer. For purification, consider using a deactivated silica gel (e.g., by adding 1% triethylamine to the eluent) to prevent product degradation on the column.[11] |
Data Summary: Influence of Lewis Acid on Diastereoselectivity
The selection of the Lewis acid is the most critical variable for directing the stereochemical outcome. The following table summarizes typical results for the reaction of the titanium enolate of this compound with a representative aldehyde.
| Lewis Acid | Type | Expected Major Product | Typical Diastereomeric Ratio (syn:anti) |
| TiCl₄ | Chelating | syn | >95:5 |
| SnCl₄ | Chelating | syn | >95:5 |
| Et₂AlCl | Chelating | syn | ~90:10 |
| BF₃·OEt₂ | Non-chelating | anti | <10:90 |
| ZnCl₂ | Chelating | syn | Variable, often lower selectivity |
Note: Ratios are illustrative and can vary based on the aldehyde substrate and precise reaction conditions.[5]
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz help illustrate the key concepts and processes involved.
Experimental Workflow
Caption: General workflow for a Lewis acid-mediated aldol reaction.
Chelation-Controlled Transition State (syn-Selective)
Caption: A dipolar transition state minimizes steric and electronic repulsion.
Detailed Experimental Protocol: syn-Selective Aldol Addition
This protocol describes a general procedure for a TiCl₄-mediated syn-selective aldol reaction.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)
-
Titanium(IV) chloride (TiCl₄) (1.0 M in CH₂Cl₂)
-
Aldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard solvents for workup (e.g., ethyl acetate, brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Under an argon atmosphere, add this compound (1.0 equiv.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet. Dissolve the sultam in anhydrous THF.
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add NaHMDS (1.05 equiv.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the (Z)-enolate.
-
Lewis Acid Addition: Add TiCl₄ (1.1 equiv.) dropwise to the enolate solution at -78 °C. The solution will typically change color. Stir for 30 minutes at -78 °C.
-
Aldol Reaction: Add the aldehyde (1.2 equiv.), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution dropwise at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired syn-aldol adduct.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product or by HPLC on a chiral column.
References
- Iseki, K., Oishi, S., & Kobayashi, Y. (n.d.). Reversal of Stereoselectivity in the Aldol Reaction of Boron Enolate Derived from Oppolzer's Sultam with α,α-Difluoro and α,α,α-Trifluoro Carbonyl Compounds. Chemistry Letters.
- Collum, D. B., et al. (n.d.). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. PubMed Central.
- (n.d.).
- Romo, D., & Reetz, M. T. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1091-1148.
- Bernardi, L., et al. (n.d.). Influence of the Lewis acid in the stereochemical outcome of the aldol reaction.
- Reddy, G. S., et al. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry, 71(1), 337-340.
- (n.d.). Chiral Lewis acid. Wikipedia.
- (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube.
- (n.d.).
- (n.d.). Asymmetric induction. Wikipedia.
- (n.d.). Common pitfalls in the use of chiral auxiliaries. Benchchem.
- (n.d.). Troubleshooting guide for the stereoselective synthesis of 2-Phenylpropylamine. Benchchem.
- (n.d.). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. The Journal of Organic Chemistry.
- (n.d.). This compound. MySkinRecipes.
- (n.d.). This compound. PubChem.
- Ley, S. V., et al. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. RSC Publishing.
- (n.d.). Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study.
- Wiest, O., & Houk, K. N. (2012). Diastereoselectivity in Lewis-acid-catalyzed Mukaiyama aldol reactions: a DFT study. Journal of Organic Chemistry, 77(19), 8577-8586.
- (n.d.). Technical Support Center: Improving Stereoselectivity in Aldoxime Synthesis. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05192A [pubs.rsc.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: N-Propionyl-(2S)-bornane-10,2-sultam Auxiliary Cleavage
Welcome to the technical support center for the N-Propionyl-(2S)-bornane-10,2-sultam, a derivative of Oppolzer's powerful camphor-derived chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical final step of any asymmetric synthesis: the efficient and stereoretentive cleavage of the auxiliary. Here, we address the most common challenges encountered in the lab, providing not just protocols, but the chemical reasoning to empower your experimental design.
Troubleshooting Guide: From Low Yields to Epimerization
This section directly addresses specific issues that may arise during the cleavage of the N-acyl camphor sultam.
Issue 1: Low Yield of Desired Carboxylic Acid After Hydrolytic Cleavage
Symptom: You are performing a standard hydrolytic cleavage (e.g., with LiOH/H₂O₂) but observe a low yield of your target carboxylic acid, often accompanied by a significant amount of a more polar, sulfur-containing byproduct.
Potential Causes & Scientific Rationale:
-
Competitive N-S Bond Cleavage: The primary cause of low yields during hydrolysis is often the undesired cleavage of the endocyclic nitrogen-sulfur bond within the sultam ring, rather than the exocyclic nitrogen-acyl bond. This side reaction is particularly prevalent with sterically hindered substrates where the acyl carbonyl is less accessible to the nucleophile.[1]
-
Suboptimal Reagents: Standard aqueous LiOH/H₂O₂ can be sluggish and require large solvent volumes and long reaction times, which can promote side reactions or degradation of sensitive products.[1]
Recommended Solutions & Protocols:
The key is to enhance the regioselectivity of the nucleophilic attack towards the desired exocyclic acyl group.
Solution A: Employ a Milder, More Efficient Hydrolytic System
A combination of tetrabutylammonium hydrogen peroxide (TBAH) under anhydrous conditions has been shown to significantly improve yields by minimizing the formation of the sulfonic acid byproduct.[1] The bulky tetrabutylammonium cation likely modifies the reactivity and local environment of the hydroperoxide nucleophile.
Protocol 1: Hydrolysis using Anhydrous TBAH-H₂O₂ [1]
-
Reagent Preparation: Prepare an anhydrous solution of TBAH-H₂O₂. This can be achieved by adding an aqueous solution of tetrabutylammonium hydroxide (TBAH) to a 30% solution of hydrogen peroxide. The water is then removed azeotropically with a suitable solvent like DME (1,2-dimethoxyethane) and toluene.
-
Reaction Setup: Dissolve the this compound substrate (1.0 equiv) in anhydrous DME under an inert atmosphere (e.g., Argon).
-
Hydrolysis: Add the prepared anhydrous TBAH-H₂O₂ solution to the reaction mixture.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS. (See FAQ Section for TLC monitoring details).
-
Workup: Upon completion, quench the reaction by cautiously adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide. Acidify the mixture to a pH of ~2-3 with 1 M HCl and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification & Auxiliary Recovery: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure. The crude carboxylic acid can be purified by column chromatography or crystallization. The aqueous layer can be basified to recover the chiral auxiliary (See FAQ Section).
Issue 2: Epimerization of the α-Stereocenter During Cleavage
Symptom: The isolated product has a lower than expected enantiomeric or diastereomeric excess, indicating a loss of stereochemical integrity at the carbon alpha to the carbonyl group.
Potential Causes & Scientific Rationale:
Epimerization occurs via the formation of an enolate or enol-like intermediate, which allows for protonation from either face, scrambling the stereocenter. This is promoted by:
-
Harsh Basic Conditions: Strong bases can deprotonate the α-proton, leading to enolate formation.
-
Elevated Temperatures: Increased thermal energy can provide the activation energy needed for enolization and subsequent epimerization.
Recommended Solutions & Protocols:
The fundamental strategy is to use the mildest possible conditions that still afford a reasonable reaction rate.
Solution A: Low-Temperature Protocols
When using standard methods like LiOH/H₂O₂ or LiAlH₄, maintaining a low temperature is critical. For hydrolytic cleavages, running the reaction at 0°C is standard practice.[2] For reductive cleavages, temperatures as low as -78°C may be required, especially during reagent addition.[2]
Solution B: Non-Basic Cleavage via Transesterification
For exceptionally base-sensitive substrates, a two-step, non-basic approach can be employed to avoid enolate formation altogether.
Protocol 2: Transesterification followed by Mild Hydrolysis
-
Ester Formation: Convert the N-acyl sultam to an ester. For example, reaction with an alcohol (e.g., benzyl alcohol) in the presence of a Lewis acid catalyst (e.g., Ti(OiPr)₄) can yield the corresponding ester.
-
Ester Cleavage: The resulting ester can then be cleaved under conditions known to preserve stereochemistry. For a benzyl ester, this is typically achieved via hydrogenolysis (e.g., H₂, Pd/C), which is a neutral and highly effective method. For other esters, mild, non-basic hydrolysis conditions can be screened.
Issue 3: Incomplete Reaction or Stalled Conversion
Symptom: Even after extended reaction times and with an excess of reagent, TLC or LC-MS analysis shows a significant amount of unreacted starting material.
Potential Causes & Scientific Rationale:
-
Steric Hindrance: This is the most common cause. Highly branched substituents at the α- or β-positions of the propionyl group can physically block the approach of the nucleophile to the carbonyl center, dramatically slowing the reaction rate.[1][3]
-
Electronic Effects: The presence of strong electron-withdrawing groups on the acyl moiety can reduce the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.[1]
-
Insufficient Reagent: For challenging substrates, the standard stoichiometry of the cleavage reagent may not be sufficient to drive the reaction to completion.
Recommended Solutions:
Solution A: Switch to a Less Sterically Demanding Reagent
If a bulky nucleophile is struggling, a smaller, more potent one might succeed. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can often cleave even highly hindered N-acyl sultams where hydrolysis fails.[2]
Solution B: Increase Reagent Stoichiometry and/or Temperature
For sluggish reactions, carefully increasing the equivalents of the cleavage reagent can be effective.[1] A modest increase in temperature may also be necessary, but this must be balanced against the risk of epimerization and other side reactions. Monitor any temperature increase carefully.
Method Selection Guide & Data Summary
Choosing the correct cleavage method is critical for success and depends on the desired final product and the nature of the substrate.
Decision Workflow for Cleavage Method Selection
Caption: Decision workflow for selecting a sultam cleavage method.
Table 1: Comparison of Common Cleavage Methods for N-Acyl Sultams
| Method | Reagent(s) | Product | Typical Yield | Pros | Cons |
| Standard Hydrolysis | LiOH, H₂O₂ in THF/H₂O | Carboxylic Acid | 75-95% | Well-established, readily available reagents. | Can be sluggish for hindered substrates; risk of N-S bond cleavage and epimerization.[1][2] |
| Mild Hydrolysis | TBAH, H₂O₂ in DME | Carboxylic Acid | >90% | Higher yields for hindered substrates, milder conditions.[1] | Requires preparation of anhydrous reagent. |
| Reductive Cleavage | LiAlH₄ in THF | Primary Alcohol | 80-98% | Highly effective for hindered substrates, generally fast.[2] | Highly reactive/flammable reagent; reduces many other functional groups. |
| Reductive Cleavage | DIBAL-H in Toluene/Hexane | Aldehyde | Variable | Allows access to aldehydes. | Requires careful temperature control (-78°C) to avoid over-reduction to the alcohol. |
Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of the cleavage reaction by TLC?
A: Proper TLC monitoring is crucial to avoid over-running the reaction or performing a premature workup.
-
Choose a Solvent System: Find an eluent (e.g., a mixture of hexanes and ethyl acetate) that gives your starting N-acyl sultam an Rf value of ~0.4-0.5.[4] The product (acid or alcohol) should have a significantly lower Rf, often near the baseline.
-
Use a Cospot: On your TLC plate, use three lanes: Lane 1 (Starting Material), Lane 2 (Cospot: Starting Material + Reaction Mixture), and Lane 3 (Reaction Mixture).[5]
-
Analyze: As the reaction proceeds, you will see the starting material spot in Lane 3 diminish in intensity while the product spot appears and intensifies. The reaction is complete when the starting material spot is no longer visible in Lane 3. The cospot helps to unambiguously identify the starting material spot, even if the Rf values are close.[5]
Q2: What is the best way to recover the (2S)-bornane-10,2-sultam auxiliary after cleavage?
A: Efficient recovery of the often-expensive auxiliary is key to the cost-effectiveness of this methodology. The strategy depends on the workup.
-
After Hydrolysis (Acidic Product): During the workup, your carboxylic acid product will be extracted into the organic phase from an acidic aqueous solution. The protonated sultam auxiliary remains in the acidic aqueous layer. To recover it, make the aqueous layer basic (e.g., with 2 M NaOH to pH > 12) and then extract the deprotonated, now organic-soluble, auxiliary with a solvent like dichloromethane or ethyl acetate.[2][6]
-
After Reductive Cleavage (Neutral Product): Both the product alcohol and the auxiliary will be in the organic phase after workup. They must be separated by column chromatography. The sultam is a crystalline solid and is often easily purified by recrystallization from ethanol after chromatography.[7]
Q3: Are there significant safety hazards associated with these cleavage reagents?
A: Yes, several reagents require careful handling.
-
Lithium Aluminum Hydride (LiAlH₄): A highly reactive, flammable solid that reacts violently with water and other protic sources. It must be handled under a strictly inert atmosphere (Argon or Nitrogen). The workup procedure (e.g., Fieser workup: sequential, cautious addition of water, 15% NaOH(aq), and then more water) must be performed carefully at low temperatures (0°C).[1][2]
-
Hydrogen Peroxide (30%+): A strong oxidizer. The combination of LiOH and H₂O₂ can lead to the evolution of oxygen gas, which can create a pressurized and hazardous oxygen-rich atmosphere in a sealed reactor.[8] Ensure adequate venting.
-
n-Butyllithium: Often used for derivatization prior to cleavage, it is a pyrophoric liquid that will ignite on contact with air. Handle with extreme care using syringe techniques under an inert atmosphere.[9]
Simplified Mechanism of Hydrolytic Cleavage
Caption: Simplified mechanism of hydrolytic N-acyl sultam cleavage.
References
-
Newman, S. G., & Sullivan, R. J. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 9(8), 2130–2134. [Link]
-
Bluefield Esports. (n.d.). Chiral Auxiliary Synthesis. [Link]
-
Newman, S. G., & Sullivan, R. J. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. RSC Publishing. [Link]
-
Newman, S. G., & Sullivan, R. J. (2018). Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam. ResearchGate. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. [Link]
-
Hacksell, U., et al. (1991). Stereoselective palladium-catalyzed cyclopropanation of α,β-unsaturated carboxylic acids derivatized... ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. [Link]
-
YouTube. (2020). How can TLC monitor the progress of a chemical reaction?. [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. [Link]
-
Organic Syntheses. (n.d.). (−)-d-2,10-camphorsultam. [Link]
-
Krenske, E. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. [Link]
-
Rathnayake, U., et al. (2021). Large-Scale Preparation of Oppolzer's Glycylsultam. Organic Syntheses, 98, 463-490. [Link]
-
Garner, P., et al. (2021). Large‐Scale Preparation of Oppolzer's Glycylsultam. ResearchGate. [Link]
-
Klapars, A., et al. (2020). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 5. How To [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
preventing epimerization in N-Propionyl-(2S)-bornane-10,2-sultam reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for reactions involving N-Propionyl-(2S)-bornane-10,2-sultam. This resource, designed for experienced researchers, provides in-depth troubleshooting guides and frequently asked questions to address challenges related to stereoselectivity, particularly the prevention of epimerization. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you optimize your synthetic outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound reactions, and why is it a concern?
A1: Epimerization refers to a chemical process that changes the configuration at one of several stereocenters in a molecule.[1][2] In reactions with this compound, the primary concern is the loss of stereochemical integrity at the α-carbon of the propionyl group. This chiral auxiliary is specifically chosen to direct the stereochemical outcome of a reaction, and epimerization leads to the formation of the undesired diastereomer, complicating purification and reducing the yield of the target molecule.[1]
Q2: What is the fundamental mechanism driving α-carbon epimerization?
A2: The key mechanistic step leading to epimerization is the deprotonation of the α-proton by a base to form an enolate intermediate.[1] This enolate is planar at the α-carbon. Subsequent reprotonation can occur from either face of the planar enolate, leading to a mixture of diastereomers. The relative ratio of these diastereomers is influenced by thermodynamic and kinetic factors.
Q3: Which reaction types are most susceptible to epimerization with this auxiliary?
A3: Any reaction that involves the formation of an enolate from this compound is at risk of epimerization. This includes, but is not limited to:
-
Aldol reactions: These are particularly sensitive, as the enolate is a key intermediate.[3][4][5]
-
Alkylations: The enolate is reacted with an alkyl halide or other electrophile.
-
Michael additions: The enolate acts as a nucleophile in a conjugate addition.[3]
II. Troubleshooting Guide: Preventing Epimerization
This section provides detailed solutions to common issues encountered during reactions with this compound.
Issue 1: Significant formation of the undesired diastereomer is observed after an aldol reaction.
This is a frequent challenge and can often be traced back to the conditions used for enolate formation and subsequent reaction.
Underlying Causes & Solutions
-
Choice of Base: The base used for deprotonation plays a critical role. Strong, non-nucleophilic bases are generally preferred. However, the choice of base can influence the equilibrium between the desired product and the starting materials, potentially allowing for epimerization.
-
Recommendation: For aldol reactions, soft enolization using a Lewis acid like dibutylboron triflate (Bu₂BOTf) in the presence of a hindered amine base such as diisopropylethylamine (DIPEA) is often highly effective in promoting the formation of the (Z)-enolate, which can lead to high diastereoselectivity.[3]
-
-
Reaction Temperature: Temperature control is paramount for maintaining stereochemical integrity.[5][6]
-
Recommendation: Enolate formation should typically be carried out at low temperatures, often -78 °C, to ensure kinetic control and minimize the rate of proton exchange that can lead to epimerization.[7] The subsequent reaction with the electrophile (e.g., an aldehyde) should also be maintained at this low temperature.
-
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can allow the reaction to reach thermodynamic equilibrium, which may favor the undesired diastereomer.
-
Recommendation: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed.
-
Experimental Protocol: Diastereoselective Aldol Reaction
-
Dissolve this compound in a suitable anhydrous solvent (e.g., CH₂Cl₂) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add diisopropylethylamine (DIPEA) dropwise.
-
Slowly add dibutylboron triflate (Bu₂BOTf) dropwise. Stir for 30-60 minutes to ensure complete enolate formation.
-
Add the aldehyde, dissolved in the same anhydrous solvent and pre-cooled to -78 °C, dropwise to the enolate solution.
-
Stir at -78 °C and monitor the reaction until completion.
-
Quench the reaction at -78 °C with an appropriate aqueous solution (e.g., saturated ammonium chloride or a phosphate buffer).
-
Allow the mixture to warm to room temperature and proceed with the workup.
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} caption { label="Workflow for a Diastereoselective Aldol Reaction"; fontsize=12; fontname="Helvetica"; }
Issue 2: Epimerization is suspected during workup or purification.
Even if the reaction itself is highly stereoselective, subsequent handling can compromise the diastereomeric purity.
Underlying Causes & Solutions
-
Exposure to Acidic or Basic Conditions: Both acidic and basic conditions can catalyze the enolization and subsequent epimerization of the product.
-
Recommendation: Maintain neutral pH during aqueous workup. Use a buffered aqueous solution (e.g., phosphate buffer, pH 7) for quenching and extraction. When performing chromatography, consider using a silica gel that has been pre-treated with a non-nucleophilic base (e.g., triethylamine) to neutralize acidic sites.
-
-
Elevated Temperatures: As with the reaction itself, prolonged exposure to heat during solvent removal or chromatography can be detrimental.
-
Recommendation: Remove solvents under reduced pressure at low temperatures (e.g., using a rotary evaporator with a water bath at or below room temperature).
-
Data Summary: Factors Influencing Diastereoselectivity
| Parameter | Condition to Minimize Epimerization | Rationale |
| Base | Hindered, non-nucleophilic (e.g., DIPEA) | Promotes kinetic deprotonation and minimizes side reactions. |
| Lewis Acid | Boron triflates (e.g., Bu₂BOTf) | Favors the formation of the (Z)-enolate, leading to high syn-selectivity in aldol reactions.[3] |
| Temperature | Low temperatures (e.g., -78 °C) | Slows down the rate of proton exchange and favors kinetic control over thermodynamic control.[7] |
| Solvent | Aprotic (e.g., CH₂Cl₂, Et₂O) | Prevents premature quenching of the enolate. |
| Workup | Buffered, neutral pH | Avoids acid or base-catalyzed epimerization of the product. |
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III. Concluding Remarks
The successful application of this compound as a chiral auxiliary hinges on the careful control of reaction parameters to prevent epimerization.[3][8] By understanding the underlying mechanisms and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the stereochemical purity of their products. For further inquiries, please consult the references provided below or contact our technical support team.
IV. References
-
Epimerisation in Peptide Synthesis - PMC. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Chiral auxiliary. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
This compound | C13H21NO3S. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Aldol Addition and Condensation Reactions. (2022, April 14). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
Medicinally Privileged Sultams: Synthesis and Mechanism of Action. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
Mechanism of epimerisation/racemisation through oxazolone intermediate[6]. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
a review on stereoselectivity in aldol condensation reaction. (2024, April 4). JETIR Research Journal. Retrieved January 14, 2026, from [Link]
-
Medicinally Privileged Sultams: Synthesis and Mechanism of Action. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Aldol Reactions: E-Enolates and Anti-Selectivity. (n.d.). DigitalCommons@USU. Retrieved January 14, 2026, from [Link]
-
Chiral Auxiliaries In CSIR NET Chemistry | Reactive Intermediate. (2023, January 7). YouTube. Retrieved January 14, 2026, from [Link]
-
Effect of temperature on aldol condensation reaction for different chemical compounds. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
The Selective Aldol Reaction. (2002, September 18). Macmillan Group. Retrieved January 14, 2026, from [Link]
-
(2S)-Bornane-10,2-sultam | C10H17NO2S. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - PMC. (2018, January 25). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.). Retrieved January 14, 2026, from [Link]
-
(PDF) Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam. (2018, January 17). ResearchGate. Retrieved January 14, 2026, from [Link]
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- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on N-Propionyl-(2S)-bornane-10,2-sultam Performance
Welcome to the technical support center for N-Propionyl-(2S)-bornane-10,2-sultam. This guide is intended for researchers, scientists, and professionals in drug development who utilize this chiral auxiliary in their synthetic endeavors. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on how solvent selection can critically impact experimental outcomes. Our aim is to equip you with the knowledge to optimize your reactions and resolve common issues encountered in asymmetric synthesis.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific problems that can arise when using this compound, offering detailed solutions and the scientific rationale behind them.
Issue 1: Low Diastereoselectivity in Aldol Reactions
Question: I am conducting a Lewis acid-mediated aldol reaction with this compound and an aldehyde, but I'm consistently achieving a low diastereomeric excess (d.e.). How can this be improved?
Root Cause Analysis and Solution:
Poor diastereoselectivity in these reactions is often a result of a poorly organized transition state. The choice of solvent is a critical factor that influences the effectiveness of the Lewis acid and the conformational rigidity of the reaction intermediate.[1][2] Non-coordinating solvents are generally preferred as they do not compete with the substrate for binding to the Lewis acid, thus promoting a well-defined, sterically-controlled transition state.
Experimental Protocol for Optimization:
-
Solvent Selection: The polarity and coordinating ability of the solvent are paramount. Aprotic, non-coordinating solvents are ideal.
-
Recommendation: If you are using moderately coordinating solvents like THF or diethyl ether, switch to a non-polar, non-coordinating solvent such as dichloromethane (CH₂Cl₂) or toluene.[3] This will enhance the Lewis acidity of the catalyst and favor a more ordered transition state.
-
-
Temperature Management: Asymmetric reactions are often highly sensitive to temperature.[1]
-
Recommendation: Lowering the reaction temperature, for instance to -78 °C, can increase diastereoselectivity by favoring the thermodynamically more stable transition state.[4]
-
-
Lewis Acid Choice and Handling: The type and quality of the Lewis acid are crucial.
-
Recommendation: Screen different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) to find the optimal one for your specific substrate.[2] Ensure that the Lewis acid is of high purity and handled under anhydrous conditions to prevent deactivation.
-
Illustrative Data: Solvent Influence on Diastereoselectivity
| Solvent | Coordinating Ability | Typical Diastereomeric Ratio (d.r.) |
| Dichloromethane | Low | >95:5 |
| Toluene | Low | >95:5 |
| Diethyl Ether | Moderate | ~90:10 |
| Tetrahydrofuran | Moderate-High | <85:15 |
Workflow for Enhancing Diastereoselectivity:
Caption: A stepwise guide to troubleshooting diastereoselectivity.
Issue 2: Sluggish or Incomplete Alkylation of the Enolate
Question: My alkylation reaction of the enolate derived from this compound is very slow and gives a poor yield. What could be the problem?
Root Cause Analysis and Solution:
The success of enolate alkylation hinges on the formation and nucleophilicity of the enolate.[5] The solvent plays a key role in this by solvating the enolate and its counter-ion. Inadequate solvation can lead to tight ion pairing, reducing the enolate's reactivity.
Troubleshooting Steps:
-
Enolate Formation: Complete and rapid enolate formation is essential.
-
Base Selection: Use a strong, non-nucleophilic base such as LDA or NaHMDS to ensure full deprotonation.
-
Solvent: THF is a commonly used solvent that effectively solvates lithium and sodium enolates, promoting high reactivity.[1] Ensure the THF is anhydrous.
-
-
Reaction Conditions: The temperature and mode of addition are important.
-
Temperature: Form the enolate at a low temperature (e.g., -78 °C) to minimize side reactions. After adding the alkylating agent, the reaction may need to be warmed slowly to proceed at a reasonable rate.
-
Electrophile: This reaction works best with primary alkyl halides. Secondary and tertiary halides are more prone to elimination side reactions.
-
Logical Flow for Troubleshooting Incomplete Alkylation:
Caption: Troubleshooting workflow for improving alkylation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the bornane-10,2-sultam chiral auxiliary?
A1: The bornane-10,2-sultam is a chiral auxiliary used to induce stereoselectivity in chemical reactions.[6] Its rigid, bicyclic structure effectively blocks one face of the reactive intermediate (e.g., an enolate), forcing an incoming reagent to approach from the less sterically hindered side. This directional control leads to the preferential formation of one diastereomer.
Q2: How is the chiral auxiliary typically removed after the desired transformation?
A2: The auxiliary can be cleaved from the product under relatively mild conditions. For example, hydrolysis with a base like lithium hydroxide can yield the corresponding carboxylic acid, while reduction with a reagent like lithium aluminum hydride will produce the primary alcohol.[1]
Q3: Can protic solvents be used in these reactions?
A3: No, protic solvents such as water and alcohols are incompatible with the strong bases (e.g., LDA) used to form the enolates and with the Lewis acids used in aldol reactions. These solvents would neutralize the reagents and prevent the desired reaction from occurring.
Q4: Besides solvent, what other factors can significantly influence the diastereoselectivity?
A4: In addition to the solvent, the choice of the metal counter-ion of the enolate (e.g., lithium, sodium, boron) and the Lewis acid catalyst can have a profound effect on the stereochemical outcome of the reaction.
References
-
Fiveable. (n.d.). Alkylation of enolates | Organic Chemistry II Class Notes. Retrieved January 14, 2026, from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
-
The Organic Chemistry Tutor. (2025, January 7). Alkylation of Enolates. YouTube. Retrieved January 14, 2026, from [Link]
Sources
stability of N-Propionyl-(2S)-bornane-10,2-sultam under different conditions
Welcome to the technical support center for N-Propionyl-(2S)-bornane-10,2-sultam. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth guidance on the stability of this widely used chiral auxiliary. Here, you will find troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.
Introduction
This compound, a derivative of Oppolzer's camphor sultam, is a cornerstone in asymmetric synthesis. Its rigid bicyclic structure provides excellent stereocontrol in a variety of reactions. However, the success of syntheses employing this auxiliary is critically dependent on its stability under the chosen reaction, work-up, and purification conditions. Unintended cleavage of the propionyl group or degradation of the sultam ring can lead to reduced yields, loss of stereochemical purity, and difficulties in product isolation.
This guide is structured to provide you with a comprehensive understanding of the stability profile of this compound, enabling you to anticipate potential issues and troubleshoot effectively.
Frequently Asked Questions (FAQs)
What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound should be stored in a cool, dry place. Refrigeration is recommended.[1] The compound is a crystalline solid and is generally stable at room temperature for shorter periods, but to minimize any potential for slow degradation, particularly from atmospheric moisture, storage at lower temperatures in a well-sealed container is best practice.
How stable is this compound in common organic solvents?
This compound is generally stable in a wide range of common anhydrous organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), toluene, and ethyl acetate at room temperature. However, the presence of acidic or basic impurities, or prolonged heating, can promote degradation. For reactions conducted in protic solvents, especially at elevated temperatures, the risk of solvolysis (cleavage by the solvent) increases.
What is the general stability of the N-acyl sultam linkage to acidic and basic conditions?
The N-acyl sultam linkage is susceptible to both acidic and basic hydrolysis. Generally, sulfonamides are more resistant to hydrolysis than amides. However, the cyclic nature of the sultam can influence its reactivity.
-
Acidic Conditions: While more stable than many amide linkages, the N-acyl sultam can be cleaved under strongly acidic conditions, particularly with heating. The reaction typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water or other nucleophiles present.
-
Basic Conditions: The compound is susceptible to basic hydrolysis (saponification). The rate of hydrolysis is dependent on the concentration of the base, the temperature, and the steric environment of the acyl group.
It is important to note that the hydrolysis of N-acyl β-sultams can proceed via S-N bond fission, which is a different mechanism from the typical C-N bond cleavage observed in the hydrolysis of acyclic N-acylsulfonamides.[2][3][4]
Troubleshooting Guides
Scenario 1: Unexpected Cleavage of the Sultam during a Reaction
Problem: I am performing a reaction on a substrate containing the this compound auxiliary, and I am observing the formation of the parent (2S)-bornane-10,2-sultam and/or propionic acid derivatives, indicating cleavage of the N-propionyl group.
Causality Analysis: Unwanted cleavage of the N-propionyl group is typically a result of unintended hydrolysis or reaction with nucleophilic reagents.
Troubleshooting Steps:
-
Re-evaluate Reagent Compatibility:
-
Strong Nucleophiles/Bases: Reagents such as organometallics (e.g., Grignard reagents, organolithiums), while intended to react at another site on your molecule, can potentially attack the carbonyl of the propionyl group. If possible, consider using less nucleophilic bases or protecting other functional groups to direct the reactivity.
-
Hydride Reducing Agents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily cleave the N-acyl group to furnish the corresponding alcohol.[5] Milder reducing agents may also pose a risk, depending on the reaction conditions.
-
-
Assess pH of the Reaction and Work-up:
-
Acidic or Basic Contaminants: Trace amounts of acid or base in your reagents or solvents can catalyze hydrolysis, especially at elevated temperatures. Ensure all reagents and solvents are pure and dry.
-
Aqueous Work-up: Prolonged exposure to acidic or basic aqueous solutions during work-up can lead to significant cleavage. Minimize the time the compound spends in these conditions and consider using buffered solutions for pH control.
-
-
Control Reaction Temperature:
-
Thermal Stability: While generally thermally stable for short periods, prolonged heating, especially in the presence of even weakly acidic or basic species, can accelerate degradation. If your reaction requires high temperatures, consider if a lower temperature and longer reaction time could be viable.
-
Scenario 2: Degradation During Chromatographic Purification
Problem: I am purifying my product, which contains the this compound moiety, via silica gel column chromatography. I am observing a new, more polar spot on my TLC, and my yield of the desired product is low.
Causality Analysis: Standard silica gel is acidic due to the presence of silanol groups on its surface.[6] These acidic sites can catalyze the hydrolysis of the N-acyl bond, leading to the cleavage of the propionyl group and the formation of the more polar parent sultam.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for purification issues.
Solutions:
-
Neutralize the Silica Gel:
-
You can neutralize the acidic sites on the silica gel by pre-treating it with a base. A common method is to prepare a slurry of the silica gel in the eluent containing a small amount of triethylamine (typically 0.1-1% v/v).[6]
-
-
Use an Alternative Stationary Phase:
-
If neutralization is not effective or if your compound is also sensitive to base, consider using a different stationary phase for your chromatography.
-
-
Minimize Contact Time:
-
If you must use silica gel, perform the chromatography as quickly as possible to minimize the contact time between your compound and the stationary phase. Use flash chromatography with slightly more polar solvent systems to expedite elution.
-
Stability Under Specific Reagent Classes
The following table summarizes the general stability of the this compound to common classes of reagents. This information is based on the known reactivity of N-acyl sulfonamides and should be used as a general guideline. It is always recommended to perform a small-scale trial reaction to confirm compatibility with your specific substrate and conditions.
| Reagent Class | Examples | General Stability | Key Considerations |
| Oxidizing Agents | PCC, Swern, DMP | Generally Stable | Under standard, mild conditions for alcohol oxidation, the N-acyl sultam is typically stable.[8][9][10][11] Harsh oxidative conditions should be avoided. |
| Reducing Agents | NaBH₄, LiAlH₄, DIBAL-H | Varies | LiAlH₄: Will readily cleave the N-acyl group. NaBH₄: Generally stable under standard conditions. DIBAL-H: Can reduce the N-acyl group, particularly at temperatures above -78 °C.[1][5][12] |
| Lewis Acids | TiCl₄, SnCl₄, BF₃·OEt₂ | Generally Stable | The sultam moiety can coordinate to Lewis acids, which is often a key aspect of its function as a chiral auxiliary. The N-acyl bond is typically stable to Lewis acids in the absence of nucleophiles.[13][14][15] |
| Organometallics | Grignard Reagents, Organolithiums | Potentially Unstable | These strong nucleophiles can attack the carbonyl of the propionyl group. The outcome is highly dependent on the specific reagents and reaction conditions. |
Experimental Protocol: Assessing Stability
To ensure the integrity of your this compound-containing molecule under your planned experimental conditions, it is prudent to conduct a preliminary stability study.
Protocol: Stability Test Under Reaction Conditions
Caption: Workflow for assessing stability under reaction conditions.
Step-by-Step Methodology:
-
Preparation: In a reaction vessel, dissolve a small amount of your this compound-containing substrate in the planned reaction solvent.
-
Reagent Addition: Add all the reagents that will be used in your reaction except for the key limiting reagent that initiates the desired transformation. This allows you to test the stability of your compound to the reaction conditions and other reagents.
-
Incubation: Stir the mixture at the intended reaction temperature.
-
Time-Point Analysis: At regular intervals (e.g., 0, 1, 4, and 24 hours), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot using an appropriate method (e.g., addition of a buffered solution).
-
Analysis: Analyze the quenched aliquot by a suitable method such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Comparison: Compare the analytical data of the aliquots to a sample of the pure starting material. Look for the appearance of new spots (TLC), new peaks (LC-MS), or characteristic signals of the cleaved sultam or propionic acid derivatives (NMR).
This protocol provides a self-validating system to confirm the stability of your compound under your specific experimental conditions before committing a large amount of material to the reaction.
References
-
Page, M. I., et al. (2004). Acyl vs sulfonyl transfer in N-acyl beta-sultams and 3-oxo-beta-sultams. Organic Letters, 6(2), 201-203. [Link]
-
Baxter, N. J., et al. (2000). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Journal of the American Chemical Society, 122(14), 3375-3385. [Link]
-
University of Huddersfield Repository. (2021). Acyl vs sulfonyl transfer in N-acyl β-sultams and 3-oxo-β-sultams. [Link]
-
ResearchGate. (2025). Acyl vs Sulfonyl Transfer in N -Acyl β-Sultams and 3-Oxo-β-sultams | Request PDF. [Link]
-
PubMed. (2004). Acyl vs sulfonyl transfer in N-acyl beta-sultams and 3-oxo-beta-sultams. [Link]
-
University of Huddersfield Repository. (2021). Acyl vs sulfonyl transfer in N-acyl β-sultams and 3-oxo-β-sultams. [Link]
-
National Institutes of Health. (n.d.). Cooperative Catalysis by Carbenes and Lewis Acids in a Highly Stereoselective Route to γ-Lactams. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). Thermal decomposition of the prepared compounds | Download Table. [Link]
-
ResearchGate. (2025). Thermal Decomposition of B-N-H Compounds Investigated by Using Combined Thermoanalytical Methods | Request PDF. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
MDPI. (n.d.). Long-Term Storage Considerations for Spacecraft Lubricants. [Link]
-
National Institutes of Health. (n.d.). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. [Link]
-
Master Organic Chemistry. (2011). DIBAL (Di-isobutyl Aluminum Hydride) For The Partial Reduction of Esters and Nitriles. [Link]
-
MavMatrix. (n.d.). CHEMOSELECTIVE REDUCTION OF DICARBOXYLIC ACIDS VIA IRIDIUM CATALYZED HYDROSILYLATION. [Link]
-
YouTube. (2019). 01.07 Lewis Acid Catalysis. [Link]
-
PubMed Central. (n.d.). (+)-N-[2-(4-Chlorophenyl)propanoyl]bornane-10,2-sultam. [Link]
-
National Institutes of Health. (2011). Cooperative Lewis acid/N-heterocyclic carbene catalysis. [Link]
-
PubMed. (n.d.). (+)-N-[2-(4-Chloro-phen-yl)propano-yl]bornane-10,2-sultam. [Link]
-
YouTube. (2022). Oxidations - DMP, PCC & Swern - Aldehydes & Ketones (IOC 24). [Link]
-
National Institutes of Health. (n.d.). Tuning Decomposition Temperature: A Structural Study of Ligand Directed Bonding and Fluxionality. [Link]
-
University of Calgary. (n.d.). Column chromatography. [Link]
-
MDPI. (n.d.). Atropisomeric Properties of N-Acyl/N-Sulfonyl 5H-Dibenzo[b,d]azepin-7(6H)-ones. [Link]
-
Organic Chemistry Portal. (n.d.). DIBAL-H, Diisobutylaluminium hydride. [Link]
-
Sorbent Technologies, Inc. (2020). FLASH CHROMATOGRAPHY – THE ROLE OF SILICA GEL. [Link]
-
ResearchGate. (n.d.). Lewis Base-Catalyzed, Lewis Acid-Mediated Reactions (n → σ*). [Link]
-
Chemistry Steps. (n.d.). Swern Oxidation Mechanism. [Link]
-
Royal Society of Chemistry. (n.d.). ORGANIC CHEMISTRY. [Link]
-
Royal Society of Chemistry. (n.d.). Thermal decomposition of diborane. Part I. The decomposition mechanism at low conversion and temperature and the inhibiting effect of accumulated hydrogen. [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]
-
Evlithium. (n.d.). How to Store LiFePO4 Batteries Safely for Long-Term Performance. [Link]
-
Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). [Link]
-
MDPI. (n.d.). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). [Link]
-
ResearchGate. (2025). Lewis acid-catalyzed reactions of N-allylanilines with diazo compounds involving aza-Claisen rearrangement | Request PDF. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Acyl vs sulfonyl transfer in N-acyl beta-sultams and 3-oxo-beta-sultams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Huddersfield Repository - University of Huddersfield [eprints.hud.ac.uk]
- 5. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sorbtech.com [sorbtech.com]
- 8. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Swern Oxidation [organic-chemistry.org]
- 12. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 13. Cooperative Catalysis by Carbenes and Lewis Acids in a Highly Stereoselective Route to γ-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Cooperative Lewis acid/N-heterocyclic carbene catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: N-Propionyl-(2S)-bornane-10,2-sultam vs. Evans Auxiliaries
In the landscape of modern asymmetric synthesis, the reliable and predictable installation of stereocenters is paramount, particularly in the development of pharmaceuticals and complex natural products.[1][2] While catalytic asymmetric methods have seen remarkable advancements, substrate-controlled strategies employing chiral auxiliaries remain indispensable tools due to their robustness, high fidelity of stereochemical transfer, and predictable outcomes.[3][4]
This guide provides an in-depth, objective comparison of two of the most powerful and widely adopted classes of chiral auxiliaries: the oxazolidinone-based auxiliaries developed by David A. Evans and the camphor-derived sultams pioneered by Wolfgang Oppolzer, specifically focusing on the commonly used N-propionyl derivative. We will dissect their mechanisms of stereocontrol, compare their performance in key transformations with supporting data, and provide validated experimental protocols to guide researchers in their practical application.
The Foundational Principle: Chiral Auxiliary-Mediated Asymmetry
A chiral auxiliary is an enantiomerically pure compound that is temporarily and covalently attached to a prochiral substrate. Its inherent chirality directs a subsequent chemical transformation, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. Following the reaction, the auxiliary is cleaved from the product and can, in ideal scenarios, be recovered and reused.[1] The success of this strategy hinges on the auxiliary's ability to enforce a rigid, well-defined conformational bias in the transition state of the key bond-forming step.
Evans Oxazolidinone Auxiliaries: The Gold Standard for syn-Aldol Reactions
Introduced in the 1980s, Evans auxiliaries are typically 2-oxazolidinones derived from readily available α-amino acids like L-valine and L-phenylalanine, making both enantiomeric forms accessible.[5][6] They have become synonymous with highly stereoselective aldol reactions, alkylations, and conjugate additions.[1][7][]
Mechanism of Stereocontrol
The power of Evans auxiliaries lies in the predictable formation of a Z-enolate upon treatment of the corresponding N-acyl imide with a base (e.g., LDA) or a Lewis acid/base pair (e.g., Bu₂BOTf/DIPEA). In aldol reactions, this Z-boron enolate adopts a rigid, chair-like six-membered Zimmerman-Traxler transition state.[9] The bulky substituent at the C4 position of the oxazolidinone (e.g., isopropyl from valine) effectively shields one face of the enolate. Consequently, the aldehyde electrophile can only approach from the less hindered face, leading to a strong preference for the syn-aldol adduct.[1][9]
Head-to-Head Performance Comparison
The choice between an Evans auxiliary and Oppolzer's sultam depends critically on the desired stereochemical outcome, the nature of the substrate, and practical considerations like purification.
| Feature | Evans Oxazolidinone Auxiliaries | N-Acyl-(2S)-bornane-10,2-sultam (Oppolzer) |
| Source of Chirality | Readily available α-amino acids (e.g., valine, phenylalanine). [5] | Camphor-10-sulfonic acid (both enantiomers available). [10] |
| Stereocontrol Element | Steric hindrance from a substituent at the C4 position. [1] | Rigid, fused bicyclic framework providing excellent facial shielding. [11] |
| Primary Aldol Product | Reliably delivers syn -aldol products with boron enolates. [9][12] | Versatile: can produce syn or anti products by tuning the Lewis acid. [13][14] |
| Crystallinity | Products can be oils or solids, often requiring chromatography. | N-acyl derivatives and products are frequently highly crystalline, facilitating purification by recrystallization. |
| Cleavage Conditions | Well-established: LiOH/H₂O₂ (acid), LiBH₄/LiAlH₄ (alcohol), Weinreb amination. [15][16] | Similar conditions apply: Hydrolysis (LiOH), reduction (LiAlH₄), transesterification. [4][17] |
| Key Applications | syn-Aldol reactions, asymmetric alkylations, conjugate additions. [6][7] | Diels-Alder reactions, alkylations, conjugate additions, and both syn- and anti-aldol reactions. [11][18] |
Experimental Data: Asymmetric Propionate Aldol Reaction
The following table summarizes typical results for the aldol reaction between the N-propionyl derivative of each auxiliary and a representative aldehyde, such as isobutyraldehyde.
| Auxiliary System | Lewis Acid / Base | Product | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Evans (Valine-derived) | Bu₂BOTf, DIPEA | syn-Aldol | >99:1 | 95 | [12] |
| Oppolzer Sultam | TiCl₄, (-)-Sparteine | syn-Aldol | 98:2 | 87 | [19] |
| Oppolzer Sultam | Et₂AlCl | anti-Aldol | >95:5 | ~86 | [14] |
Note: Yields and selectivities are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
The following protocols are representative examples and should be adapted based on the specific substrate and scale.
Protocol 1: Evans Auxiliary-Mediated syn-Aldol Reaction
This protocol describes the formation of a syn-aldol adduct using the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary.
Step 1: Acylation of the Auxiliary
-
Dissolve the oxazolidinone auxiliary (1.0 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to -78 °C.
-
Add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise and stir for 15 minutes.
-
Add propionyl chloride (1.1 equiv) dropwise. Allow the mixture to warm to 0 °C and stir for 30 minutes.
-
Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and purify by column chromatography.
Step 2: Boron Enolate Formation and Aldol Addition
-
Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere and cool to 0 °C.
-
Add di-n-butylboron triflate (Bu₂BOTf, 1.1 equiv) dropwise, followed by N,N-diisopropylethylamine (DIPEA, 1.2 equiv). Stir for 30 minutes at 0 °C.
-
Cool the resulting deep yellow solution to -78 °C. Add the aldehyde (1.2 equiv) dropwise.
-
Stir at -78 °C for 2 hours, then allow to warm to 0 °C over 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer and methanol. Concentrate the mixture and extract with diethyl ether. Dry the organic layer and purify the aldol adduct.
Step 3: Cleavage to the Carboxylic Acid
-
Dissolve the aldol adduct (1.0 equiv) in a 3:1 mixture of THF and water and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise, followed by an aqueous solution of lithium hydroxide (LiOH, 2.0 equiv). [17]3. Stir the mixture at 0 °C for 2-4 hours. Quench with aqueous Na₂SO₃.
-
Separate the aqueous layer, acidify with 1 M HCl, and extract the carboxylic acid product. The chiral auxiliary can be recovered from the organic layer. [17]
Protocol 2: Oppolzer Sultam-Mediated Aldol Reaction
This protocol outlines a general procedure for an aldol reaction that can be tuned for syn or anti selectivity.
Step 1: Acylation of the Sultam
-
Dissolve (2S)-bornane-10,2-sultam (1.0 equiv) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Add n-butyllithium (1.05 equiv) dropwise and stir for 30 minutes.
-
Add propionyl chloride (1.1 equiv) and stir at -78 °C for 1 hour, then warm to room temperature.
-
Work up as described for the Evans auxiliary. The N-propionyl sultam is often a crystalline solid that can be purified by recrystallization.
Step 2: Enolate Formation and Aldol Addition (anti-selective example)
-
Dissolve the N-propionyl sultam (1.0 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere and cool to -78 °C.
-
Add diethylaluminum chloride (Et₂AlCl, 1.5 equiv, 1.0 M in hexanes) dropwise and stir for 15 minutes.
-
Add the aldehyde (1.5 equiv) and stir at -78 °C for 3-4 hours.
-
Quench the reaction with saturated aqueous Rochelle's salt solution and stir vigorously until the layers separate clearly.
-
Extract with CH₂Cl₂, dry the organic layer, and purify the product, which is often crystalline.
Step 3: Cleavage to the Primary Alcohol
-
Dissolve the aldol adduct (1.0 equiv) in anhydrous diethyl ether under an inert atmosphere and cool to 0 °C.
-
Add lithium aluminum hydride (LiAlH₄, 2.0 equiv) portion-wise.
-
Stir at 0 °C for 1 hour.
-
Perform a Fieser workup by sequentially adding water, 15% aqueous NaOH, and then more water.
-
Filter the resulting solids and wash thoroughly with ether. The filtrate contains the desired alcohol and the recovered sultam, which can be separated by column chromatography.
Conclusion and Strategic Recommendations
Both Evans oxazolidinones and Oppolzer's camphorsultam are elite tools in the arsenal of the synthetic chemist. Neither is universally superior; the optimal choice is dictated by the specific synthetic challenge.
-
Choose Evans Auxiliaries for: Unwavering and high-fidelity synthesis of syn -aldol products. Their reliability in this specific transformation is legendary. They are also highly effective for creating α-chiral carboxylic acid derivatives via alkylation.
-
Choose N-Propionyl-(2S)-bornane-10,2-sultam for:
-
Access to anti -aldol products, which are difficult to obtain with standard Evans protocols.
-
Reactions where the high crystallinity of intermediates and products can significantly simplify purification, avoiding laborious chromatography.
-
Applications in a broader range of stereocontrolled reactions, such as the Diels-Alder reaction, where its rigid diastereofacial bias is exceptionally effective. [11] Ultimately, a deep understanding of the underlying stereochemical models and practical considerations for both auxiliary classes empowers researchers to make strategic decisions, accelerating the synthesis of complex chiral molecules with precision and efficiency.
-
References
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White, J. M., & Tunoori, A. R. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development. [Link]
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White, J. M., & Tunoori, A. R. (2019). Collection - Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Figshare. [Link]
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Karton, A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. [Link]
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White, J. M., & Tunoori, A. R. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Semantic Scholar. [Link]
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University of Wisconsin. (n.d.). Evans Enolate Alkylation-Hydrolysis. UW Chemistry. [Link]
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de Souza, J. A. C., et al. (2019). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 24(17), 3184. [Link]
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CoLab. (2023). Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. CoLab. [Link]
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RSC Publishing. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(31), 26237-26268. [Link]
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Sadasivan, C., & Sunoj, R. B. (2010). Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions. The Journal of organic chemistry, 75(17), 5963–5971. [Link]
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RSC Publishing. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. [Link]
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Evans, D. A., et al. (2008). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
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Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]
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Ortiz-Marciales, M., et al. (2013). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Synthesis, 10(5), 711-723. [Link]
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ResearchGate. (2011). ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. ResearchGate. [Link]
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ResearchGate. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. ResearchGate. [Link]
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Sadasivan, C., & Sunoj, R. B. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(35), 12345–12354. [Link]
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Britton, J., et al. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 9(10), 2736-2741. [Link]
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Garner, P., et al. (2001). Stereocontrolled 1,3-dipolar cycloadditions using Oppolzer's camphor sultam as the chiral auxiliary for carbonyl stabilized azomethine ylides. Tetrahedron, 57(1), 71-85. [Link]
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ResearchGate. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. ResearchGate. [Link]
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Kumaraswamy, G., et al. (2006). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. The Journal of Organic Chemistry, 71(1), 337-340. [Link]
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Oppolzer, W., et al. (1988). Bornane sultam-directed asymmetric synthesis of crystalline, enantiomerically pure syn aldols. Journal of the American Chemical Society, 110(4), 1301-1303. [Link]
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Chem-Station. (2014). Evans Aldol Reaction. Chem-Station International Edition. [Link]
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Kumaraswamy, G., et al. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of organic chemistry, 71(1), 337–340. [Link]
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Wikipedia. (n.d.). Camphorsultam. Wikipedia. [Link]
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ResearchGate. (2001). Application of Oppolzer′s Sultam in the Synthesis of Cyclic α-Amino Acids and β-Amino Acids. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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ResearchGate. (2020). A) Synthesis of Oppolzer's sultams. B) Stereoselective tandem Michael... ResearchGate. [Link]
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ResearchGate. (2006). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners † , ‡. ResearchGate. [Link]
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Macmillan Group. (2002). The Selective Aldol Reaction. Macmillan Group Meeting. [Link]
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Britton, J., et al. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer’s sultam. Chemical Science. [Link]
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Bach, T. (1994). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Angewandte Chemie International Edition in English, 33(4), 417-440. [Link]
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Dor, E., et al. (2019). The Dual-Stereocontrol Mechanism: Heteroselective Polymerization of rac-Lactide and Syndioselective Polymerization of meso-Lactide by Chiral Aluminum Salan Catalysts. Journal of the American Chemical Society, 141(43), 17295–17309. [Link]
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National Center for Biotechnology Information. (n.d.). (2R)-Bornane-10,2-sultam. PubChem. [Link]
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A Comparative Guide to Diastereoselectivity in Asymmetric Synthesis: Evans', Myers', and Oppolzer's Chiral Auxiliaries
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries remain a robust and reliable strategy for inducing stereoselectivity in the formation of new stereocenters. This guide provides an in-depth, objective comparison of three of the most influential classes of chiral auxiliaries: Evans' oxazolidinones, Myers' pseudoephedrine amides, and Oppolzer's sultams. We will delve into their mechanisms of stereocontrol, compare their performance with supporting experimental data, and provide detailed protocols to aid in the practical application of these powerful tools.
The Central Role of Chiral Auxiliaries
Asymmetric synthesis is critical in pharmacology, where different enantiomers of a molecule can have vastly different physiological effects. Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate. This covalent linkage creates a chiral environment, directing subsequent chemical transformations to favor the formation of one diastereomer over others. The auxiliary is later cleaved and can often be recovered for reuse. The efficacy of a chiral auxiliary is judged by the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) of the product, alongside the chemical yield.[1]
Evans' Oxazolidinones: The Gold Standard in Aldol and Alkylation Reactions
Developed by David A. Evans and his research group, chiral oxazolidinones have become one of the most dependable and widely used classes of chiral auxiliaries.[2] Derived from readily available amino acids, they have demonstrated exceptional utility in a variety of stereoselective transformations, including aldol additions, alkylations, and Diels-Alder reactions.[3]
Mechanism of Stereocontrol
The high degree of stereoselectivity achieved with Evans' oxazolidinones is attributed to the formation of a rigid, chelated Z-enolate. The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile to the less sterically hindered face.[2] In the case of boron-mediated aldol reactions, a Zimmerman-Traxler transition state is proposed, where the metal chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, leading to a highly organized, chair-like six-membered ring. This conformation minimizes dipole-dipole interactions and steric clashes, resulting in the predictable formation of the syn-aldol product.[4]
Caption: Proposed Zimmerman-Traxler transition state for the Evans' aldol reaction.
Performance Data
Evans' auxiliaries consistently provide high levels of diastereoselectivity across a range of reactions.
| Reaction Type | Substrate | Electrophile/Diene | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Reference |
| Alkylation | N-propionyloxazolidinone | Allyl Iodide | 98:2 | [5] |
| Alkylation | Glycolate Oxazolidinone | Allylic Iodides | >98:2 | [6] |
| Diels-Alder | N-crotonyloxazolidinone | Cyclopentadiene | >100:1 | [7] |
| Diels-Alder | N-acryloyloxazolidinone | Isoprene | 48:1 | [7] |
Myers' Pseudoephedrine Amides: Practicality and High Fidelity in Alkylations
The chiral auxiliary developed by Andrew G. Myers and his team, based on the inexpensive and readily available amino alcohol pseudoephedrine, has proven to be a highly practical and efficient tool for asymmetric alkylation.[8] This methodology provides access to a wide array of enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[3] A related auxiliary, pseudoephenamine, has been shown to be an excellent alternative, in some cases providing even higher diastereoselectivity, particularly in the formation of quaternary centers.[9]
Mechanism of Stereocontrol
The stereochemical outcome of Myers' asymmetric alkylation is directed by the formation of a rigid lithium chelate. Upon treatment with a strong base like lithium diisopropylamide (LDA), both the hydroxyl group and the α-proton of the amide are deprotonated, forming a dianion. This dianionic species is believed to form a stable, six-membered ring chelate with the lithium cation, which effectively blocks one face of the enolate. The addition of lithium chloride is often crucial, as it is thought to break up enolate aggregates, leading to a more reactive and selective monomeric species.[10]
Caption: Chelation-controlled stereoselectivity in Myers' asymmetric alkylation.
Performance Data
The Myers' auxiliary system is renowned for its exceptionally high diastereoselectivity in alkylation reactions.
| Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Reference |
| Pseudoephedrine | Propionamide | Benzyl Bromide | >99:1 | [1] |
| Pseudoephedrine | Propionamide | Methyl Iodide | 97:3 | [1] |
| Pseudoephenamine | Propionamide | Benzyl Bromide | ≥99:1 | [1] |
| Pseudoephenamine | Propionamide | Methyl Iodide | 98:2 | [1] |
A direct comparison with an Evans' oxazolidinone derivative in the alkylation with six different electrophiles showed that the pseudoephedrine auxiliary consistently gave higher diastereomeric ratios (>96:4) compared to the oxazolidinone (80:20 to 93:7).[11]
Oppolzer's Sultams: Rigidity and Versatility in Cycloadditions and Beyond
Wolfgang Oppolzer and his colleagues developed a class of chiral auxiliaries based on camphor, known as camphorsultams.[12] Their rigid bicyclic structure provides a well-defined steric environment, leading to high levels of asymmetric induction in a variety of reactions, including Diels-Alder reactions, aldol additions, and alkylations.[10][13]
Mechanism of Stereocontrol
Initially, the stereoselectivity of Oppolzer's sultam was also attributed to a chelated transition state, particularly in Lewis acid-promoted reactions. However, more recent computational and experimental studies on the alkylation of sultam-derived enolates suggest that the reaction may proceed through a non-chelated, solvent-separated ion pair.[14] In this model, the stereocontrol arises from the inherent chirality of the sultam ring and stereoelectronic effects of the sulfonyl group, which direct the electrophile to the exo-face of the camphor skeleton, rather than steric blocking from a chelated metal.[14]
Caption: Steric hindrance from the camphor backbone directs the Diels-Alder reaction.
Performance Data
Oppolzer's sultams have proven to be particularly effective in controlling the stereochemistry of cycloaddition reactions.
| Reaction Type | Substrate | Diene | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Reference |
| Diels-Alder | N-acryloylsultam | Cyclopentadiene | 98.5:1.5 (endo:exo) | [7] |
| Diels-Alder | N-crotonoylsultam | Cyclopentadiene | 97:3 (endo:exo) | [7] |
| Intramolecular Diels-Alder | Tethered triene (n=1) | - | >97.4:2.5 (endo I:endo II) | [7] |
| Aldol Reaction | N-propionylsultam | Various Aldehydes | >95% d.e. | [4] |
Summary Comparison of Chiral Auxiliaries
| Feature | Evans' Oxazolidinones | Myers' Pseudoephedrine Amides | Oppolzer's Sultams |
| Primary Applications | Aldol Reactions, Alkylations | Alkylations | Diels-Alder Reactions, Aldol Reactions |
| Mechanism of Control | Chelation-controlled (Zimmerman-Traxler) | Chelation-controlled (Li-chelate) | Steric/Stereoelectronic (non-chelated in some cases) |
| Typical Diastereoselectivity | Very high (>98:2) | Exceptionally high (often >99:1) | Very high (>95% d.e.) |
| Advantages | Well-established, predictable syn-aldol products | Inexpensive auxiliary, crystalline products, excellent for alkylations | Rigid structure, excellent for cycloadditions |
| Limitations | Can be sensitive to sterics | Strong base required, regulated precursor | Can be more expensive than other auxiliaries |
Experimental Protocols
To facilitate the practical application of these auxiliaries, detailed, step-by-step methodologies for representative reactions are provided below.
Experimental Workflow: Asymmetric Synthesis Using a Chiral Auxiliary
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
Protocol 1: Diastereoselective Alkylation using an Evans' Oxazolidinone[5]
-
Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq.) dropwise. After 30 minutes, add propionyl chloride (1.1 eq.) and stir for 1 hour at -78 °C before warming to 0 °C for 1 hour. Quench with saturated aqueous NH4Cl.
-
Enolate Formation and Alkylation: Dissolve the purified N-propionyloxazolidinone in anhydrous THF and cool to -78 °C. Add sodium bis(trimethylsilyl)amide (NaN(TMS)2) (1.1 eq.) and stir for 30 minutes. Add allyl iodide (1.2 eq.) and stir at -78 °C for 2-4 hours or until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction with saturated aqueous NH4Cl and extract with an organic solvent. Purify the crude product by flash column chromatography to separate the diastereomers.
-
Auxiliary Cleavage: Dissolve the major diastereomer in a mixture of THF and water. Add hydrogen peroxide followed by lithium hydroxide and stir at 0 °C. After completion, work up the reaction to isolate the chiral carboxylic acid and recover the auxiliary.
Protocol 2: Diastereoselective Alkylation using a Myers' Pseudoephedrine Amide[1]
-
Amide Formation: To a solution of (+)-pseudoephedrine (1.0 eq.) in an appropriate solvent, add the desired acyl chloride (1.1 eq.) and a base (e.g., triethylamine). Stir until the reaction is complete. Purify the resulting amide.
-
Enolate Formation and Alkylation: To a suspension of anhydrous LiCl (6.0 eq.) in anhydrous THF, add diisopropylamine (2.2 eq.) and cool to -78 °C. Add n-butyllithium (2.1 eq.) to form LDA. Add the pseudoephedrine amide (1.0 eq.) and stir for 1 hour at -78 °C, then warm to 0 °C for 15 minutes, and re-cool to -78 °C. Add the alkyl halide (1.5 eq.) and stir until the reaction is complete.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH4Cl and extract with an organic solvent. The product can often be purified by crystallization.
-
Auxiliary Cleavage: The alkylated amide can be hydrolyzed to the corresponding carboxylic acid using strong acidic or basic conditions (e.g., refluxing in aqueous H2SO4 or KOH).
Protocol 3: Diastereoselective Diels-Alder Reaction using an Oppolzer's Sultam[7]
-
Acylation: To a solution of the Oppolzer's sultam (1.0 eq.) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq.). After 30 minutes, add crotonyl chloride (1.1 eq.) and stir for 1 hour at -78 °C before warming to 0 °C. Quench with saturated aqueous NH4Cl and purify the N-crotonoylsultam.
-
Diels-Alder Reaction: Dissolve the N-crotonoylsultam in anhydrous CH2Cl2 and cool to -100 °C. Add a Lewis acid such as diethylaluminum chloride (Et2AlCl) (1.4 eq.). After 15 minutes, add freshly distilled cyclopentadiene (2.0 eq.) and stir for 2-5 minutes.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of NaHCO3. Extract with an organic solvent and purify the crude product by flash column chromatography or crystallization.
-
Auxiliary Cleavage: The auxiliary can be removed by hydrolysis (e.g., with LiOH/H2O2) or by reduction (e.g., with LiAlH4) to yield the corresponding carboxylic acid or alcohol, respectively.
Conclusion
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones, Myers' pseudoephedrine amides, and Oppolzer's sultams each offer a unique set of advantages and have demonstrated exceptional levels of stereocontrol in a wide range of chemical transformations. While Evans' auxiliaries are a benchmark for reliability, particularly in aldol reactions, the Myers' system offers a practical and often superior alternative for alkylations. For cycloaddition reactions, the rigid framework of Oppolzer's sultam provides a powerful platform for achieving high diastereoselectivity. By understanding the mechanisms of stereocontrol and the practical considerations for each of these auxiliaries, researchers can make informed decisions to advance their synthetic endeavors.
References
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Williams, D. R., & Clark, M. P. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Journal of Chemical Education, 85(5), 696. [Link]
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Macmillan Group Meeting. (2002, September 18). The Selective Aldol Reaction. [Link]
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Scheidt, K. A., & Roush, W. R. (2000). Diastereoselective alkylations of oxazolidinone glycolates: a useful extension of the Evans asymmetric alkylation. Organic Letters, 2(14), 2165–2167. [Link]
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Myers, A. G. (n.d.). Asymmetric Diels-Alder Reactions. Chem 115. [Link]
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Myers, A. G. (n.d.). Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkylations. Chem 115. [Link]
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Kumaraswamy, G., & Sastry, B. S. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry, 71(1), 337–340. [Link]
- Splitter, J. S., & Tureček, F. (Eds.). (1994). Applications of Mass Spectrometry to Organic Stereochemistry. VCH.
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Collum, D. B., & McNeil, A. J. (2023). Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Organic Chemistry Frontiers. [Link]
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Kumaraswamy, G., & Sastry, B. S. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed. [Link]
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Vicario, J. L., Badía, D., & Carrillo, L. (2002). Role of pseudoephedrine as chiral auxiliary in the "acetate-type" aldol reaction with chiral aldehydes; asymmetric synthesis of highly functionalized chiral building blocks. PubMed. [Link]
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Collum, D. B., & McNeil, A. J. (2023). Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. The Royal Society of Chemistry. [Link]
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University of California, Irvine. (n.d.). Evans Enolate Alkylation-Hydrolysis. [Link]
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Houk, K. N., & Jabbari, H. (2013). Diels–Alder Exo-Selectivity in Terminal-Substituted Dienes and Dienophiles: Experimental Discoveries and Computational Explanations. PubMed Central. [Link]
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ResearchGate. (2025). Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. [Link]
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Collum, D. B., & McNeil, A. J. (2022). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. PubMed Central. [Link]
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Amanote Research. (n.d.). Diastereo-Face Selectivity in the Aldol Reaction of. [Link]
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Kumaraswamy, G., & Sastry, B. S. (2006). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. ACS Publications. [Link]
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Britton, R., & Dake, G. R. (2015). Experimental and Computational Studies of the Diastereoselective Alkylations of 3-Substituted γ-Sultams. PubMed. [Link]
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Vicario, J. L., Badía, D., & Carrillo, L. (2001). Asymmetric Aldol Reactions Using (S,S)-(+)-Pseudoephedrine-Based Amides: Stereoselective Synthesis of α-Methyl-β-hydroxy Acids, Esters, Ketones, and 1,3-Syn and 1,3-Anti Diols. ACS Publications. [Link]
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Myers, A. G., & Nagorny, P. (2011). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. PubMed Central. [Link]
-
Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Organic Chemistry Portal. [Link]
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Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. [Link]
-
Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PubMed Central. [Link]
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Chem252 (2022, December 28). Lecture 1: Evans' Oxazolidinone. YouTube. [Link]
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Oreate AI Blog. (2026, January 7). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [Link]
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ResearchGate. (n.d.). Transformation of Pseudoephedrine Amides into Highly Enantiomerically Enriched Aldehydes, Alcohols, and Ketones. [Link]
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A Senior Application Scientist's Guide to Determining Stereoisomeric Excess in N-Propionyl-(2S)-bornane-10,2-sultam Adducts
For researchers, medicinal chemists, and process development scientists, the precise determination of stereoisomeric purity is a cornerstone of modern asymmetric synthesis. The use of powerful chiral auxiliaries, such as the (2S)-bornane-10,2-sultam, often referred to as Oppolzer's sultam, has become routine in the stereocontrolled construction of complex molecules. Following a synthetic transformation utilizing N-propionyl-(2S)-bornane-10,2-sultam, the critical next step is the accurate quantification of the product's diastereomeric or enantiomeric excess. This guide provides an in-depth comparison of the primary analytical methodologies for this purpose, grounded in experimental data and practical insights to ensure scientific rigor and reproducibility.
The Imperative of Stereochemical Fidelity
In the realm of drug development, the seemingly subtle difference between enantiomers can have profound implications for pharmacological activity and patient safety. Consequently, regulatory bodies like the FDA and EMA mandate comprehensive data on the stereoisomeric composition of chiral drug candidates. The this compound serves as a robust chiral auxiliary, directing the formation of a specific stereoisomer. The subsequent measurement of the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) is not merely a procedural step but a validation of the synthetic method's efficacy.
A Comparative Analysis of Analytical Techniques
The choice of analytical technique for determining stereoisomeric excess is dictated by several factors, including the physicochemical properties of the analyte, the required level of accuracy and precision, and available instrumentation.[1] The most prevalent and reliable methods for the analysis of this compound products are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Parameter | Chiral HPLC | Chiral GC | ¹H NMR with Chiral Shift Reagents |
| Principle | Differential interaction with a chiral stationary phase. | Differential interaction with a chiral stationary phase. | Formation of transient diastereomeric complexes with a chiral shift reagent, inducing chemical shift non-equivalence. |
| Resolution | Excellent | Excellent | Good to Excellent |
| Sensitivity | High (UV, MS detection) | Very High (FID, MS detection) | Moderate |
| Sample Throughput | Moderate to High | High | Moderate |
| Development Time | Moderate to High | Moderate | Low to Moderate |
| Instrumentation | HPLC with a chiral column | GC with a chiral capillary column | NMR Spectrometer |
| Key Advantage | Broad applicability and direct separation. | High resolution for volatile compounds. | Rapid analysis without the need for a chiral stationary phase. |
In-Depth Methodologies and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely adopted technique for the direct separation of enantiomers and diastereomers. The underlying principle is the differential interaction of the stereoisomers with a chiral stationary phase (CSP), leading to different retention times.
Causality in Experimental Choices:
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for screening due to their broad applicability.[2][3] For N-acyl sultam derivatives, columns like Chiralpak® AD-H or OD-H are excellent starting points.
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol, is commonly employed for these compounds. The ratio of hexane to alcohol is a critical parameter for optimizing resolution and retention time.
-
Detector: A UV detector is standard, as the sultam moiety and any aromatic groups in the product will have a UV chromophore.
Experimental Workflow for Chiral HPLC Analysis
Caption: Workflow for diastereomeric excess determination by Chiral HPLC.
Detailed Protocol: Chiral HPLC of a Representative Aldol Adduct
This protocol is a representative method for the analysis of the diastereomeric excess of an aldol product derived from this compound. Optimization may be required for specific products.
-
Sample Preparation:
-
HPLC Conditions:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Hexane:Isopropanol (90:10 v/v). The ratio may be varied (e.g., 95:5 to 80:20) to optimize separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two diastereomers.
-
Integrate the peak areas for each diastereomer (Area₁ and Area₂).
-
Calculate the diastereomeric excess (d.e.) using the following formula:
-
d.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a rapid and powerful tool for determining the diastereomeric ratio of this compound products. Since diastereomers are chemically distinct, they will have different NMR spectra, allowing for the identification and integration of non-overlapping signals.
Causality in Experimental Choices:
-
Signal Selection: Protons in close proximity to the newly formed stereocenter(s) are most likely to exhibit distinct chemical shifts for each diastereomer. For aldol adducts, the proton on the carbon bearing the hydroxyl group (CH-OH) or the proton on the α-carbon to the carbonyl are often well-resolved.
-
Solvent: A deuterated solvent that fully dissolves the sample and does not have signals that overlap with the key analyte protons should be used (e.g., CDCl₃).
-
High-Field NMR: While not always necessary, a higher field NMR spectrometer (e.g., 400 MHz or greater) will provide better signal dispersion, making it easier to resolve and integrate the signals of interest.
Experimental Workflow for ¹H NMR Analysis
Caption: Workflow for diastereomeric excess determination by ¹H NMR Spectroscopy.
Detailed Protocol: ¹H NMR Analysis of a Representative Aldol Adduct
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified reaction product in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (phasing and baseline correction).
-
Identify a set of well-resolved signals corresponding to a specific proton in each of the two diastereomers. For an aldol product, the proton at the newly formed stereocenter bearing the hydroxyl group is often a good candidate.
-
Carefully integrate the area under each of these signals (Integral₁ and Integral₂).
-
Calculate the diastereomeric ratio and diastereomeric excess:
-
Diastereomeric Ratio = Integral₁ : Integral₂
-
d.e. (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100
-
-
Chiral Gas Chromatography (GC)
For products that are volatile or can be derivatized to be volatile, chiral GC offers exceptional resolution and sensitivity. The principles are analogous to chiral HPLC, but the separation occurs in the gas phase.
Causality in Experimental Choices:
-
Derivatization: For non-volatile products like aldol adducts, derivatization is often necessary to increase volatility. A common approach is to silylate the hydroxyl group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Chiral Stationary Phase: Cyclodextrin-based chiral capillary columns are widely used for the separation of a broad range of chiral compounds.[6][7]
Detailed Protocol: Chiral GC of a Derivatized Aldol Adduct
-
Sample Preparation (Derivatization):
-
In a small vial, dissolve ~1 mg of the aldol product in 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane).
-
Heat the vial at 60-70 °C for 30 minutes.
-
Cool to room temperature and dilute with hexane for injection.
-
-
GC Conditions:
-
Instrument: A gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A chiral capillary column (e.g., Rt-βDEXsm).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 5-10 °C/min to a final temperature (e.g., 220 °C). This program will need to be optimized.
-
Injection: 1 µL, split injection.
-
-
Data Analysis:
-
Identify the peaks for the derivatized diastereomers.
-
Integrate the peak areas and calculate the diastereomeric excess as described for HPLC.
-
Conclusion
The accurate determination of diastereomeric or enantiomeric excess is a critical step in asymmetric synthesis. For products derived from this compound, chiral HPLC, ¹H NMR spectroscopy, and chiral GC are all powerful and reliable techniques. The choice of method will depend on the specific characteristics of the product and the resources available. By understanding the principles behind each technique and following well-defined protocols, researchers can confidently and accurately assess the stereochemical outcome of their synthetic transformations.
References
-
PubMed. Two methods for the determination of enantiomeric excess and concentration of a chiral sample with a single spectroscopic measurement. Available from: [Link]
-
PharmaGuru. How To Calculate Enantiomeric Excess: Learn Quickly. Available from: [Link]
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Wikipedia. Enantiomeric excess. Available from: [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]
-
ResearchGate. Chiral separations using gas chromatography. Available from: [Link]
-
PubChem. (2R)-Bornane-10,2-sultam. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Organic Chemistry Portal. Sultam synthesis. Available from: [Link]
-
Agilent. Chiral Chromatograph Training Guide. Available from: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Available from: [Link]
-
PubMed. Separation of Piracetam Derivatives on Polysaccharide-Based Chiral Stationary Phases. Available from: [Link]
-
YouTube. Sample Preparation for HPLC. Available from: [Link]
-
ResearchGate. Cinchona‐alkaloid‐based zwitterionic chiral stationary phases as potential tools for high‐performance liquid chromatographic enantioseparation of cationic compounds of pharmaceutical relevance. Available from: [Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. Available from: [Link]
Sources
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- 5. chem.purdue.edu [chem.purdue.edu]
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- 7. heraldopenaccess.us [heraldopenaccess.us]
A Comparative Guide to Sultam-Based Chiral Auxiliaries in Asymmetric Synthesis
For the discerning researcher in organic synthesis and drug development, the quest for stereochemical control is paramount. Chiral auxiliaries remain a robust and reliable tool in the synthetic chemist's arsenal, offering a pathway to high diastereoselectivity in a predictable manner. Among these, sultam-based chiral auxiliaries, particularly the renowned Oppolzer's camphorsultam, have carved a significant niche. This guide provides an in-depth comparative analysis of sultam-based chiral auxiliaries, benchmarking their performance against other common auxiliaries and providing the experimental foundation for their successful application.
The Enduring Appeal of Sultams: Rigidity and Reliability
The efficacy of a chiral auxiliary hinges on its ability to impart a strong facial bias to a prochiral center, directing the approach of a reagent with high fidelity. Sultam-based auxiliaries, characterized by a cyclic sulfonamide framework, offer a unique combination of features that underpin their success:
-
Conformational Rigidity: The inherent steric bulk and defined stereochemistry of the sultam backbone, often derived from natural products like camphor, lock the N-acyl or N-enoyl substrate into a preferred conformation. This rigid structure effectively shields one face of the reactive center, leading to excellent stereocontrol.[1]
-
Predictable Stereochemical Outcomes: The stereodirecting influence of the sultam auxiliary is well-understood and highly predictable for a range of transformations, including carbon-carbon bond-forming reactions like Diels-Alder cycloadditions, alkylations, and aldol reactions.[1][2]
-
Crystalline Nature: Many N-acylsultam derivatives are highly crystalline, which facilitates purification by recrystallization, often allowing for the isolation of diastereomerically pure compounds.
-
Versatile Cleavage Conditions: The auxiliary can be cleaved under a variety of conditions to furnish the desired carboxylic acid, alcohol, or aldehyde, often with high recovery of the valuable auxiliary.[3]
This guide will delve into the practical application of sultam-based auxiliaries, providing quantitative data, detailed experimental protocols, and a mechanistic rationale for their stereodirecting power.
Performance in Key Asymmetric Transformations: A Data-Driven Comparison
The true measure of a chiral auxiliary lies in its performance across a spectrum of chemical reactions. Here, we present a comparative analysis of sultam-based auxiliaries in three cornerstone asymmetric transformations, with supporting data to guide your selection.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with multiple stereocenters. The use of a chiral auxiliary on the dienophile can afford excellent control over the facial selectivity of the cycloaddition. Oppolzer's camphorsultam has proven to be a highly effective auxiliary in this regard.
| Dienophile | Diene | Lewis Acid | Temp (°C) | Yield (%) | endo:exo | Diastereomeric Ratio (d.r.) |
| N-Acryloyl-(1S)-(-)-2,10-camphorsultam | Cyclopentadiene | Et₂AlCl | -100 | 82 | >100:1 | >100:1 |
| N-Crotonoyl-(1S)-(-)-2,10-camphorsultam | Cyclopentadiene | Et₂AlCl | -100 | 88 | >100:1 | 100:1 |
| N-Acryloyl-(S)-4-benzyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl | -78 | 91 | 96:4 | 91:9 |
Data compiled from multiple sources.
As the data indicates, the N-enoyl derivatives of Oppolzer's camphorsultam consistently provide outstanding diastereoselectivity in the Diels-Alder reaction, often exceeding that of other auxiliaries like Evans' oxazolidinones. The rigid camphor backbone effectively dictates the approach of the diene.
Asymmetric Alkylation
The diastereoselective alkylation of enolates derived from N-acylsultams is a reliable method for the synthesis of enantioenriched α-substituted carboxylic acid derivatives. The stereochemical outcome is dictated by the conformation of the enolate, which is influenced by the sultam auxiliary.
| N-Acylsultam | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) |
| N-Propionyl-(1S)-(-)-2,10-camphorsultam | Allyl Bromide | LiNCyⁱPr | >95 | 98:2 |
| N-Propionyl-(1S)-(-)-2,10-camphorsultam | Methyl Iodide | LiNCyⁱPr | >95 | 96:4 |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Allyl Iodide | NaN(TMS)₂ | 85-95 | 98:2 |
Data compiled from multiple sources.[4][5]
The high diastereoselectivity observed in the alkylation of N-acylsultam enolates underscores the powerful stereodirecting ability of the auxiliary.
Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of carbon-carbon bond formation. While Evans' oxazolidinones are perhaps more renowned for their utility in syn-selective aldol reactions, Oppolzer's camphorsultam can also be employed to achieve high levels of diastereoselectivity, particularly for anti-aldol products under certain conditions.
| N-Acyl Auxiliary | Aldehyde | Lewis Acid | Yield (%) | syn:anti | Diastereomeric Ratio (d.r.) of major isomer |
| N-Propionyl-(1S)-(-)-2,10-camphorsultam | Isobutyraldehyde | TiCl₄ | 85 | 15:85 | >95:5 |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf | >90 | >99:1 | >99:1 |
Data compiled from multiple sources.
The choice of Lewis acid can significantly influence the stereochemical outcome of sultam-mediated aldol reactions, offering a degree of tunability.
Mechanistic Rationale for Stereocontrol
The stereochemical outcome of reactions employing sultam-based auxiliaries is a direct consequence of the conformational bias imposed by the rigid auxiliary. The following diagrams illustrate the generally accepted models for stereocontrol in alkylation and Diels-Alder reactions.
Alkylation Reaction Stereochemical Model
Caption: Steric hindrance from the camphor backbone directs the electrophile to the less hindered face of the enolate.
Diels-Alder Reaction Stereochemical Model
Caption: The sultam's sulfonyl group and camphor skeleton create a defined steric environment, favoring diene approach from one face.
Experimental Protocols: From Auxiliary Attachment to Cleavage
A self-validating protocol is the bedrock of reproducible research. The following step-by-step methodologies provide a framework for the successful implementation of sultam-based chiral auxiliaries.
General Workflow
Caption: A generalized workflow for the application of sultam-based chiral auxiliaries in asymmetric synthesis.
Protocol 1: Acylation of Oppolzer's Camphorsultam
This procedure describes the attachment of a propionyl group to (1S)-(-)-2,10-camphorsultam.
-
Preparation: To a solution of (1S)-(-)-2,10-camphorsultam (1.0 equiv.) in anhydrous THF (0.5 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 equiv., 1.6 M in hexanes) dropwise. Stir the resulting solution for 30 minutes at -78 °C.
-
Acylation: Add propionyl chloride (1.1 equiv.) dropwise to the lithium salt solution at -78 °C. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude N-propionylsultam can be purified by flash column chromatography on silica gel (e.g., 10-20% ethyl acetate in hexanes) to afford the pure product.
Protocol 2: Diastereoselective Alkylation
This protocol details the alkylation of the N-propionylsultam with allyl bromide.
-
Enolate Formation: To a solution of N-propionyl-(1S)-(-)-2,10-camphorsultam (1.0 equiv.) in anhydrous THF (0.2 M) at -78 °C under argon, add lithium diisopropylamide (LDA) (1.1 equiv., freshly prepared or commercial solution) dropwise. Stir the mixture for 1 hour at -78 °C.
-
Alkylation: Add allyl bromide (1.2 equiv.) to the enolate solution at -78 °C. Stir the reaction at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. The major diastereomer is typically purified by flash chromatography.
Protocol 3: Reductive Cleavage of the N-Acylsultam
This procedure describes the cleavage of the auxiliary to yield the corresponding primary alcohol.
-
Reduction: To a solution of the N-acylsultam (1.0 equiv.) in anhydrous THF (0.1 M) at 0 °C under argon, add lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv., 1.0 M in THF) dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Cautiously quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting suspension through a pad of Celite®, washing thoroughly with ethyl acetate.
-
Isolation: Concentrate the filtrate to yield the crude alcohol. The chiral auxiliary can be recovered from the Celite® cake by extraction with ethyl acetate. The crude alcohol can be purified by flash chromatography.
Conclusion and Future Outlook
Sultam-based chiral auxiliaries, exemplified by the venerable Oppolzer's camphorsultam, continue to be a mainstay in asymmetric synthesis due to their high reliability, predictability, and the crystalline nature of their derivatives. While newer catalytic asymmetric methods are continually being developed, the robustness and scalability of auxiliary-based methods ensure their continued relevance, particularly in process development and large-scale synthesis. The development of novel, non-camphor-based sultam auxiliaries is an active area of research, promising even greater diversity and applicability in the future.[6] By understanding the principles of stereocontrol and mastering the experimental protocols detailed in this guide, researchers can confidently employ sultam-based auxiliaries to tackle complex synthetic challenges and accelerate the discovery and development of new chemical entities.
References
-
Weismiller, M. C.; Towson, J. C.; Davis, F. A. (-)-d-2,10-camphorsultam. Org. Synth.1990 , 69, 154. [Link]
-
Ye, T.; M. A. Garcia, N. ChemInform Abstract: Non Camphor Based Sultam Chiral Auxiliaries. ChemInform2003 , 34. [Link]
-
Singleton, D. A.; et al. Experimental and Computational Studies of the Diastereoselective Alkylations of 3-Substituted γ-Sultams. J. Org. Chem.2003 , 68 (17), 6653–6660. [Link]
-
Morales-Nava, R.; Olivo, H. F. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. J. Mex. Chem. Soc.2019 , 63 (3). [Link]
-
Camphorsultam. In Wikipedia; 2023. [Link]
-
Labidi, A.; Yacin-Ali, A. Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. 2021 . [Link]
-
Curran, D. P.; et al. CONTROLLING STEREOCHEMISTRY IN RADICAL ADDITION AND CYCLIZATION REACTIONS WITH OPPOLZER'S CAMPHOR SULTAM. J. Am. Chem. Soc.1991 , 113 (14), 5437-5440. [Link]
-
De, S.; et al. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein J. Org. Chem.2015 , 11, 1362-1389. [Link]
-
Chiral auxiliary. In Wikipedia; 2023. [Link]
-
Collum, D. B.; et al. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. J. Am. Chem. Soc.2022 , 144 (1), 337-352. [Link]
-
Collum, D. B.; et al. Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. J. Am. Chem. Soc.2022 , 144 (25), 11286-11296. [Link]
-
Myers, A. G. Chiral Auxiliaries for Asymmetric Diels-Alder Reactions – Applications in Synthesis. Harvard University. [Link]
-
Rathnayake, U.; et al. Large-Scale Preparation of Oppolzer's Glycylsultam. Org. Synth.2021 , 98, 463-490. [Link]
-
De, S.; et al. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein J. Org. Chem.2015 , 11, 1362-1389. [Link]
-
Gage, J. R.; Evans, D. A. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. J. Chem. Educ.2000 , 77 (8), 1044. [Link]
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A Senior Application Scientist's Guide to Asymmetric Synthesis: The Distinct Advantages of N-Propionyl-(2S)-bornane-10,2-sultam
In the landscape of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise—it is a critical determinant of therapeutic efficacy and safety. The synthesis of enantiomerically pure compounds is therefore a cornerstone of modern organic chemistry. Among the various strategies developed to achieve this, the use of chiral auxiliaries remains a robust, reliable, and highly predictable method.
This guide provides an in-depth comparison of N-Propionyl-(2S)-bornane-10,2-sultam, commonly known as the Oppolzer sultam, with other alternatives in asymmetric synthesis. We will delve into the mechanistic underpinnings of its remarkable stereodirecting power, present comparative experimental data, and offer a detailed protocol for its application.
The Oppolzer Sultam: Structure and the Foundation of Stereocontrol
The efficacy of a chiral auxiliary lies in its ability to rigidly orient a prochiral substrate, thereby exposing one face to attack by a reagent over the other. The (2S)-bornane-10,2-sultam, developed and pioneered by Wolfgang Oppolzer, is an exemplary chiral auxiliary due to its conformationally rigid bicyclic camphor skeleton.[1] This rigidity locks the N-acyl group into a predictable orientation, which is fundamental to its function.
When this compound is deprotonated with a suitable base, such as LDA or NaHMDS, a (Z)-enolate is preferentially formed. The stereochemical outcome of subsequent reactions is then dictated by the conformation of this enolate and the steric and stereoelectronic properties of the sultam framework.
Mechanism of Diastereoselection
Recent mechanistic studies have refined our understanding of how the Oppolzer sultam imparts such high levels of stereocontrol. It is now understood that the stereoselectivity primarily stems from the chirality within the sultam ring itself, rather than from the steric bulk of the entire camphor core.[2] The key interactions involve the incoming electrophile and the sulfonyl group.
The accepted model posits that the lithium enolate exists in solution as various aggregates, such as dimers or tetramers, depending on the solvent.[2] However, the reaction proceeds through a transition state where the electrophile approaches the enolate from the face opposite the bulky sultam ring. Specifically, the Cα-re face is shielded by the sultam structure, directing the electrophile to the Cα-si face. This model consistently predicts the stereochemical outcome for a wide range of electrophiles.
Caption: Logical flow of stereodirection in Oppolzer sultam-mediated reactions.
Core Advantages of this compound
-
Exceptional and Predictable Diastereoselectivity: The primary advantage is the consistently high level of diastereoselectivity achieved in a variety of C-C bond-forming reactions, including alkylations, aldol reactions, and Michael additions.[1] The stereochemical outcome is highly predictable based on the established transition state model.
-
Robustness and Reliability: The sultam auxiliary is stable to a wide range of reaction conditions, including strong bases, various Lewis acids, and a broad temperature range. This makes it a workhorse auxiliary for complex synthetic campaigns.
-
Crystalline Derivatives: The N-acyl sultam derivatives are often highly crystalline solids. This is a significant practical advantage, as it allows for easy purification of diastereomers by recrystallization, often affording diastereomerically pure material (>99% d.e.) for subsequent steps.
-
Versatile Cleavage Conditions: The auxiliary can be removed under a variety of conditions to furnish the desired chiral product, such as a carboxylic acid, aldehyde, alcohol, or ketone, without epimerization of the newly formed stereocenter. Standard methods include saponification with LiOH/H₂O₂ or reductive cleavage with LiAlH₄.
Comparative Performance Analysis
To contextualize the performance of the Oppolzer sultam, it is useful to compare it with another widely used class of chiral auxiliaries, the Evans oxazolidinones. Both are highly effective, but they can exhibit different selectivities and have different practical considerations.
| Chiral Auxiliary | Reaction Type | Electrophile | Diastereoselectivity (d.e.) | Yield (%) | Key Features & Considerations |
| (2R)-Bornane-10,2-sultam | Aldol Addition | Benzaldehyde | >98% (syn) | High | Excellent selectivity; tunable to anti/syn with Lewis acid choice[3][4]; crystalline products. |
| Evans' (S)-Oxazolidinone | Aldol Addition | Isobutyraldehyde | >99% (syn) | 85-95% | Excellent syn-selectivity with boron enolates[4]; cleavage can sometimes be challenging. |
| (2R)-Bornane-10,2-sultam | Diels-Alder | Acrylate | >95% | High | High facial selectivity, often enhanced by Lewis acid catalysis.[5] |
| (-)-8-Phenylmenthol | Alkylation | Methyl Iodide | 95:5 | >98% | Good selectivity, but the auxiliary can be more difficult to synthesize and cleave. |
Note: The data presented are representative values from the literature and may vary based on specific substrates and reaction conditions.[3][4][5]
The Oppolzer sultam demonstrates comparable, and in some cases superior, diastereoselectivity. A notable advantage is the ability to tune the anti/syn selectivity in aldol reactions by altering the stoichiometry of the Lewis acid, a level of control not as readily achieved with some other auxiliaries.[3][6][7]
Experimental Protocol: Diastereoselective Alkylation of this compound
This protocol details a representative procedure for the asymmetric alkylation of this compound. The causality behind each step is explained to provide a deeper understanding of the process.
Objective: To synthesize an enantiomerically enriched α-substituted propanoic acid derivative.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)
-
Electrophile (e.g., Benzyl bromide)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Step-by-Step Methodology
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with this compound (1.0 equiv). Anhydrous THF is added to create a ~0.1 M solution.
-
Rationale: Rigorous exclusion of moisture is critical as the enolate intermediate is highly basic and will be quenched by water.
-
-
Enolate Formation: The solution is cooled to -78 °C using a dry ice/acetone bath. NaHMDS (1.1 equiv) is added dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C. The resulting solution is stirred at -78 °C for 1 hour.
-
Rationale: Low temperature is essential to ensure kinetic control during deprotonation, leading to the selective formation of the (Z)-enolate.[8] NaHMDS is a strong, non-nucleophilic base ideal for this transformation.
-
-
Alkylation: The electrophile (1.2 equiv), dissolved in a small amount of anhydrous THF, is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Rationale: Maintaining a low temperature during the addition of the electrophile prevents enolate equilibration and potential side reactions, preserving the high diastereoselectivity.
-
-
Quenching: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. The mixture is then allowed to warm to room temperature.
-
Rationale: A mild acid source like NH₄Cl is used to protonate any remaining enolate and the alkoxide product without causing unwanted side reactions.
-
-
Work-up and Purification: The mixture is transferred to a separatory funnel and the aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
-
Rationale: Standard aqueous work-up removes inorganic salts. Chromatography separates the desired diastereomer from any minor diastereomer and other impurities. The crystalline nature of the product often allows for further purification by recrystallization.
-
Caption: Experimental workflow for the asymmetric alkylation of N-propionyl sultam.
Conclusion
This compound stands out as a premier chiral auxiliary in the field of asymmetric synthesis. Its rigid framework ensures highly predictable and reproducible stereochemical control across a broad spectrum of carbon-carbon bond-forming reactions. The practical advantages, including the crystallinity of its derivatives and the versatility of its removal, solidify its position as an invaluable tool for researchers in academia and the pharmaceutical industry. While other methods exist, the Oppolzer sultam offers a blend of reliability, predictability, and high fidelity that remains a benchmark in the quest for enantiomerically pure molecules.
References
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Collum, D. B., et al. (2022). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. PubMed Central. [Link]
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Reddy, K. L., et al. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry, 71(1), 337-40. [Link]
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LibreTexts Chemistry. (2023). Regioselective Enolate Formation and Diastereoselectivity. Chemistry LibreTexts. [Link]
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Wikipedia. (2023). Camphorsultam. Wikipedia. [Link]
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Carrupt, P.-A., et al. (2000). A Comparison of Two Effective Chiral Auxiliaries - (2R)-bornane-10,2-sultam and (2R). Sciforum. [Link]
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Reddy, K. L., et al. (2006). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. ResearchGate. [Link]
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Clayden, J., et al. (2005). On the origins of diastereoselectivity in the alkylation of enolates derived from N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxamates: chiral Weinreb amide equivalents. PubMed. [Link]
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Reddy, K. L., et al. (2006). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. ACS Publications. [Link]
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Labidi, A., & Yacin-Ali, A. (2021). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. [Link]
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PubChem. (n.d.). This compound. National Institutes of Health. [Link]
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Chemistry Stack Exchange. (2024). Diastereoselectivity in enolate alkylation reactions. Stack Exchange. [Link]
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PubChem. (n.d.). (2R)-Bornane-10,2-sultam. National Institutes of Health. [Link]
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PubChem. (n.d.). (2S)-Bornane-10,2-sultam. National Institutes of Health. [Link]
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Aslam, O. (2018). Development of catalytic aza enolate reactions. UCL Discovery. [Link]
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Braun, M. (1996). Diastereoselective reactions of enolates. ResearchGate. [Link]
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A Comparative Crystallographic Guide to N-Propionyl-(2S)-bornane-10,2-sultam Derivatives for Asymmetric Synthesis
For researchers, medicinal chemists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a critical determinant of therapeutic efficacy and safety. Chiral auxiliaries remain a foundational tool in the synthetic chemist's arsenal for achieving this control. Among the most reliable and versatile of these is the (2S)-bornane-10,2-sultam, often referred to as Oppolzer's sultam. This guide provides an in-depth crystallographic analysis of N-propionyl-(2S)-bornane-10,2-sultam derivatives, offering a comparative perspective against other common chiral auxiliaries and detailing the experimental nuances that underpin their successful application.
The Enduring Significance of the Bornane-10,2-sultam Scaffold
The bornane-10,2-sultam framework, derived from naturally abundant camphor, presents a rigid, bicyclic structure that imparts a highly predictable steric environment. This rigidity is paramount; it minimizes conformational ambiguity, thereby allowing for effective facial shielding of a prochiral center on an attached acyl group. The result is a strong bias for the approach of incoming reagents from the less hindered direction, leading to high diastereoselectivity in a variety of carbon-carbon bond-forming reactions.
The utility of this chiral auxiliary is critically dependent on its three-dimensional structure, which is definitively elucidated by single-crystal X-ray diffraction. The solid-state conformation provides a validated model for understanding the stereochemical outcomes observed in solution-phase reactions.
X-ray Crystallographic Analysis: Unveiling the Stereochemical Blueprint
While a crystal structure for this compound is not publicly available, a closely related derivative, (+)-N-[2-(4-Chlorophenyl)propanoyl]bornane-10,2-sultam , has been characterized by X-ray crystallography and serves as an excellent proxy for understanding the key structural features.
The crystallographic analysis of this derivative reveals several crucial conformational aspects that are characteristic of this class of chiral auxiliaries[1]:
-
Rigid Bicyclic Framework: The bornane core maintains a rigid boat-like conformation for the six-membered ring, which is crucial for predictable steric shielding.
-
Defined Acyl Group Orientation: The N-acyl group adopts a conformation that minimizes steric interactions with the sultam ring. The carbonyl oxygen of the propanoyl group is oriented anti to the sulfonyl oxygen, a feature driven by dipole-dipole repulsion. This orientation is critical as it dictates the facial exposure of the enolizable α-proton.
-
Shielding of one Enolate Face: The bulky camphor skeleton effectively blocks one face of the corresponding enolate, directing alkylation or aldol addition to the opposite, less hindered face.
Below is a workflow illustrating the path from synthesis to structural elucidation and its application in asymmetric synthesis.
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The Foundational Principle: Diastereomers are NMR-Distinguishable
An In-Depth Technical Guide to the NMR Analysis for Stereochemistry Determination of Sultam Adducts
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the reliable determination of stereochemistry is paramount. Chiral auxiliaries, such as the widely used Oppolzer's camphorsultam, provide a powerful strategy for controlling the stereochemical outcome of reactions, leading to the formation of diastereomeric adducts.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for analyzing the crude reaction mixture, allowing for the simultaneous determination of diastereomeric ratio (d.r.) and the unambiguous assignment of the product's relative stereochemistry.
This guide provides an in-depth exploration of the NMR-based methodologies essential for the stereochemical analysis of sultam adducts. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
While enantiomers are spectroscopically identical in an achiral environment, diastereomers possess distinct physical and chemical properties.[3] This distinction extends to their NMR spectra. The covalent attachment of a chiral sultam auxiliary to a substrate creates two new potential stereocenters, resulting in a mixture of diastereomers. These diastereomers, having different spatial arrangements, will exhibit unique sets of chemical shifts and coupling constants, making them readily distinguishable and quantifiable by NMR.[4]
A Validated Workflow for Stereochemical Determination
A systematic approach is crucial for an accurate and efficient stereochemical assignment. The following workflow represents a field-proven, self-validating system for the analysis of sultam adducts.
Caption: A validated workflow for the complete NMR analysis of sultam adducts.
Part 1: Initial Assessment with 1D ¹H NMR
The first crucial step is a standard one-dimensional proton NMR spectrum.
-
Causality: The primary objective is to assess the reaction's success by identifying characteristic signals of the product and to determine the diastereomeric ratio (d.r.). Because diastereomers have distinct chemical environments, they will often exhibit at least one pair of well-resolved, non-overlapping signals.[5] The integration of these signals provides a direct measure of the relative abundance of each diastereomer.
-
Trustworthiness: To ensure accuracy, select signals that are singlets, doublets, or well-defined multiplets in a clear region of the spectrum. Protons adjacent to the newly formed stereocenters are often ideal candidates. Comparing the integration of multiple pairs of signals, if available, serves as an internal validation of the calculated d.r.
Part 2: Elucidating Connectivity with 2D NMR (COSY & HSQC)
Once the d.r. is established, the next step is to assign the proton and carbon signals to specific atoms in the molecule. This is a prerequisite for the definitive stereochemical analysis that follows.
COSY (Correlation Spectroscopy)
-
Expertise: A COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[6][7] This allows for the mapping of "spin systems." For a sultam adduct, one can trace the connectivity from the methine proton alpha to the carbonyl, through any adjacent protons, and separately trace the spin systems within the rigid camphor skeleton of the sultam. Cross-peaks in a COSY spectrum connect signals of coupled protons.[8]
HSQC (Heteronuclear Single Quantum Coherence)
-
Expertise: An HSQC experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (a one-bond correlation).[9][10] This is an exceptionally powerful technique for two reasons:
-
It leverages the superior resolution of the ¹H spectrum to resolve congested signals in the ¹³C spectrum.
-
It provides unambiguous assignment of carbon signals once the proton assignments are known from COSY analysis. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.[10]
-
Part 3: The Decisive Step - Stereochemistry from NOESY/ROESY
The Nuclear Overhauser Effect (NOE) is the definitive tool for determining relative stereochemistry in solution. The NOE is a through-space phenomenon, where the magnetization of one nucleus can be transferred to a nearby nucleus (typically < 5 Å).[11][12] This effect is independent of through-bond coupling.
-
Expertise & Causality: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment generates cross-peaks between protons that are close to each other in space.[13][14] The rigid, well-defined conformation of the Oppolzer's sultam auxiliary provides a set of reference protons. By identifying NOE correlations between these known sultam protons and protons on the newly formed chiral portion of the molecule, one can construct a 3D model of the major diastereomer.
For instance, in an aldol adduct, the stereochemistry is often dictated by the formation of a chelated intermediate.[15][16] The resulting major diastereomer will have a predictable conformation where, for example, the α-proton of the adduct is in close proximity to a specific proton on the sultam ring. Observing this key NOE cross-peak provides powerful evidence for that specific stereoisomer.
Caption: Visualizing a key through-space NOE correlation.
Data Presentation: A Comparative Table
For a robust analysis, creating a table of chemical shifts for the major and minor diastereomers is highly recommended. This allows for easy comparison and identification of the most diagnostic signals.
| Proton/Carbon | Major Diastereomer δ (ppm) | Minor Diastereomer δ (ppm) | Δδ (ppm) | Notes |
| Hα (to C=O) | 3.52 (dd, J=8.5, 4.0 Hz) | 3.75 (dd, J=9.0, 3.5 Hz) | 0.23 | Significant shift difference, useful for d.r. |
| Hβ (with OH) | 4.15 (m) | 4.05 (m) | 0.10 | |
| Cα | 45.2 | 46.8 | 1.6 | Carbon shifts also show clear differences. |
| C (Sultam C7) | 53.1 | 53.0 | 0.1 | Sultam signals are less affected. |
| ...additional signals | ... | ... | ... |
Note: Data are hypothetical for illustrative purposes.
Experimental Protocols
Protocol 1: Sample Preparation
-
Analyte Purity: Ensure the sample is free of significant paramagnetic impurities, which can cause line broadening. A simple filtration through a small plug of silica or celite may be necessary.
-
Solvent Selection: Use a high-quality deuterated solvent (e.g., CDCl₃, Benzene-d₆, CD₃OD). Ensure the solvent does not have signals that overlap with key analyte resonances.
-
Concentration: Prepare a solution with a concentration of 5-15 mg of the adduct in 0.6-0.7 mL of deuterated solvent. This concentration is generally optimal for most 2D experiments on modern spectrometers.
-
Dissolution: Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution. Transfer the solution to a clean, dry 5 mm NMR tube.
Protocol 2: Acquiring a 2D NOESY Spectrum
This protocol assumes access to a modern NMR spectrometer (≥400 MHz).
-
Initial Setup: Acquire and process standard ¹H, ¹³C, COSY, and HSQC spectra first. Use the ¹H spectrum to determine the correct spectral width (SW) and transmitter offset (o1p).
-
Load NOESY Pulse Program: Select a standard NOESY pulse sequence (e.g., noesyesgp on Bruker systems).
-
Set Key Parameters:
-
Mixing Time (d8): This is the most critical parameter. It is the duration during which NOE transfer occurs. A typical starting range for small molecules (< 700 Da) is 300-800 ms. Run a quick 1D NOE experiment or a series of NOESY experiments with varying mixing times to optimize this value.
-
Number of Scans (ns): Set to 8, 16, or 32, depending on the sample concentration. The number of scans should be a multiple of 8 or 16 for proper phase cycling.
-
Acquisition Time (aq): Aim for an acquisition time of ~0.2-0.3 seconds in the direct dimension (F2).
-
Number of Increments (td in F1): Set to 256 or 512 increments in the indirect dimension (F1). This determines the resolution in the second dimension.
-
-
Acquisition: Start the experiment. A typical NOESY experiment can take from 1 to 4 hours, depending on the chosen parameters.
-
Data Processing:
-
Apply a squared sine-bell window function (e.g., SSB=2) in both dimensions before Fourier transformation.
-
Carefully phase the spectrum in both dimensions. The diagonal peaks should be positive (absorptive phase).
-
Perform a baseline correction in both dimensions to ensure accurate peak identification.
-
-
Interpretation: Analyze the off-diagonal cross-peaks. A cross-peak at the frequency coordinates of Hₐ and Hₓ indicates that these two protons are spatially close. Correlate these findings with molecular models to confirm the structure.[17]
Concluding Remarks
NMR spectroscopy, when applied systematically, provides an unparalleled level of detail for the stereochemical analysis of sultam adducts directly in solution. By progressing from simple 1D analysis for diastereomeric ratio determination to sophisticated 2D techniques like COSY, HSQC, and crucially, NOESY, researchers can achieve unambiguous assignment of relative stereochemistry. This self-validating workflow, grounded in the fundamental principles of NMR, is an indispensable tool in modern asymmetric synthesis and drug development.
References
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- Pérez-Fuertes, Y., Kelly, A. M., Fossey, J. S., Powell, M. E., Bull, S. D., & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-214.
- Kelly, A. M., Pérez-Fuertes, Y., Fossey, J. S., Yeste, S. L., Bull, S. D., & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Nature Protocols, 3(2), 215-219.
- Pérez-Fuertes, Y., Kelly, A. M., Fossey, J. S., Powell, M. E., Bull, S. D., & James, T. D. (2008). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols.
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literature comparison of Oppolzer's sultam and other chiral auxiliaries
In the landscape of asymmetric synthesis, the quest for enantiomerically pure compounds is a central theme, particularly in the development of pharmaceuticals and fine chemicals. Chiral auxiliaries represent a robust and reliable strategy to achieve this goal, acting as transient stereochemical guides.[1] Among the pantheon of these molecules, Oppolzer's sultam has carved a significant niche due to its rigid structure and high stereodirecting ability. This guide provides a comprehensive comparison of Oppolzer's sultam with other prominent chiral auxiliaries, including Evans' oxazolidinones and Myers' pseudoephedrine amides, offering a deep dive into their performance, practical considerations, and mechanistic underpinnings for researchers, scientists, and drug development professionals.
The Cornerstone of Asymmetric Synthesis: The Chiral Auxiliary
A chiral auxiliary is a chiral molecule that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[2] The auxiliary creates a chiral environment, leading to the preferential formation of one diastereomer over the other. Following the reaction, the auxiliary is cleaved and can ideally be recovered for reuse. This approach elegantly sidesteps the often-challenging separation of enantiomers by converting the problem into the more manageable separation of diastereomers.[1]
The ideal chiral auxiliary exhibits several key characteristics:
-
High Diastereoselectivity: It should induce the formation of one diastereomer in high excess.
-
Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and removed under mild conditions that do not compromise the newly formed stereocenter.
-
High Recovery and Recyclability: For cost-effectiveness and sustainability, the auxiliary should be recoverable in high yield and purity.[3]
-
Crystallinity: Crystalline derivatives often facilitate purification by recrystallization, a significant advantage in process chemistry.
Oppolzer's Sultam: A Rigid Scaffold for Stereocontrol
Derived from naturally occurring camphor, Oppolzer's sultam is a bicyclic sulfonamide that offers a highly rigid and predictable framework for asymmetric transformations.[] Its well-defined conformation effectively shields one face of the enolate derived from an N-acyl sultam, directing incoming electrophiles to the opposite face with high fidelity.
Mechanism of Stereochemical Induction
The stereochemical outcome of reactions employing Oppolzer's sultam is primarily dictated by the steric hindrance imposed by the camphor skeleton. In the case of enolate alkylation, the Z-enolate is typically formed. The bulky camphor moiety then blocks one face of the enolate, forcing the electrophile to approach from the less hindered side, resulting in a high degree of stereocontrol.
Head-to-Head Comparison: Oppolzer's Sultam vs. The Field
While Oppolzer's sultam is a powerful tool, its performance is best understood in the context of other widely used auxiliaries. This section provides a comparative analysis with Evans' oxazolidinones and Myers' pseudoephedrine amides across key asymmetric reactions.
Asymmetric Alkylation
Asymmetric alkylation is a fundamental C-C bond-forming reaction, and all three auxiliaries have demonstrated exceptional performance.
| Chiral Auxiliary | Acyl Group | Electrophile (R-X) | Diastereomeric Ratio | Yield (%) | Reference |
| Oppolzer's Sultam | Propionyl | Allyl Bromide | 96:4 | >95 | [5] |
| Propionyl | Benzyl Bromide | 98:2 | 91 | [5] | |
| Acetyl | Methyl Iodide | >99:1 | 85 | [5] | |
| Evans' Oxazolidinone | Propionyl | Benzyl Bromide | ≥99:1 | 94 | [6] |
| Propionyl | Allyl Iodide | 98:2 | 95 | [7] | |
| Myers' Pseudoephedrine Amide | Propionyl | Benzyl Bromide | 97:3 | 91 | [6] |
| Propionyl | n-Butyl Iodide | 98:2 | 90 | [8] |
Key Insights:
-
All three auxiliaries provide excellent levels of diastereoselectivity in alkylation reactions, often exceeding 95:5.
-
Evans' oxazolidinones are particularly noteworthy for achieving exceptionally high diastereomeric ratios, frequently ≥99:1.[6]
-
Myers' pseudoephedrine amides are highly effective and offer the advantage of often forming crystalline products, which simplifies purification.[9] Furthermore, a modified version, pseudoephenamine, has shown even greater stereocontrol, especially in the formation of sterically demanding quaternary centers.[9]
Asymmetric Aldol Reactions
The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, and chiral auxiliaries are instrumental in controlling the stereochemistry of the two newly formed stereocenters.
| Chiral Auxiliary | Aldehyde | Lewis Acid | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |
| Oppolzer's Sultam | Isovaleraldehyde | TiCl₄ | 95:5 | 85 | [5][10] |
| Benzaldehyde | Et₂AlCl | 98:2 | 92 | [5] | |
| Evans' Oxazolidinone | Isobutyraldehyde | Bu₂BOTf, i-Pr₂NEt | >99:1 (syn) | 85 | [1] |
| Benzaldehyde | MgBr₂ | 95:5 (anti) | 82 | [11] | |
| Myers' Pseudoephedrine Amide | Isobutyraldehyde | - | 85:15 | 65 | [5][12] |
| Benzaldehyde | - | 68:32 | 40 | [5][13] |
Key Insights:
-
Oppolzer's sultam and Evans' oxazolidinones consistently deliver high diastereoselectivities in aldol reactions.
-
While effective in alkylations, pseudoephedrine amides generally exhibit lower diastereoselectivities in aldol reactions compared to the other two auxiliaries.[5]
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings, and chiral auxiliaries on the dienophile can effectively control the facial selectivity.
| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | Diastereomeric Excess (de %) | Reference |
| Oppolzer's Sultam | N-Acryloyl | Cyclopentadiene | Et₂AlCl | >99 | [15] |
| Evans' Oxazolidinone | N-Acryloyl | Cyclopentadiene | Et₂AlCl | 95 | [11] |
| Myers' Pseudoephedrine Amide | N/A | N/A | N/A | Less commonly reported | [5] |
Key Insights:
-
Oppolzer's sultam is a standout auxiliary for asymmetric Diels-Alder reactions, frequently providing exceptionally high levels of stereocontrol.
-
Evans' oxazolidinones are also highly effective in this transformation.
-
The use of pseudoephedrine amides as chiral auxiliaries in Diels-Alder reactions is not as prevalent in the literature.[5]
Practical Considerations: Attachment, Cleavage, and Recycling
Beyond reaction performance, the practical aspects of using a chiral auxiliary are critical for its adoption in both academic and industrial settings.
Attachment of the Auxiliary
All three auxiliaries are typically attached to a carboxylic acid via its corresponding acid chloride or by using a coupling agent. This step is generally high-yielding and straightforward.
Cleavage of the Auxiliary and Recovery
The ease and efficiency of auxiliary removal and recovery are paramount.
-
Oppolzer's Sultam: Cleavage is often achieved by hydrolysis with lithium hydroxide or saponification. Reductive cleavage with reagents like lithium aluminum hydride can provide the corresponding alcohol. The auxiliary can be recovered in high yield.[16][17] Recent advancements have demonstrated the potential for automated recycling of Oppolzer's sultam in continuous flow systems, significantly improving its atom economy.[16][17]
-
Evans' Oxazolidinones: A variety of cleavage methods are available, making this auxiliary highly versatile. Hydrolysis with lithium hydroxide and hydrogen peroxide yields the carboxylic acid.[18][19] Reductive cleavage with lithium borohydride affords the primary alcohol, while other reagents can be used to access aldehydes, ketones, and esters.[20] The auxiliary is generally recovered in good to excellent yields.
-
Myers' Pseudoephedrine Amides: The auxiliary can be cleaved under both acidic and basic conditions to yield the carboxylic acid.[21][22] Reductive cleavage provides the corresponding alcohol, and addition of organometallic reagents leads to ketones.[21][23] The pseudoephedrine auxiliary is readily recovered.
Experimental Protocols
To provide a practical context, the following are representative experimental workflows.
General Workflow for Chiral Auxiliary-Mediated Synthesis
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 12. Role of pseudoephedrine as chiral auxiliary in the "acetate-type" aldol reaction with chiral aldehydes; asymmetric synthesis of highly functionalized chiral building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 | Semantic Scholar [semanticscholar.org]
- 20. uwindsor.ca [uwindsor.ca]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Propionyl-(2S)-bornane-10,2-sultam
This document provides essential safety and logistical information for the proper disposal of N-Propionyl-(2S)-bornane-10,2-sultam (CAS No. 128947-19-3). As a trusted partner in your research, we are committed to providing guidance that extends beyond product use to ensure safety and environmental stewardship in your laboratory. The procedures outlined are grounded in the established chemistry of Oppolzer's camphorsultam derivatives and standard hazardous waste management protocols.
Core Principles of Disposal: A Two-Stage Approach
The primary challenge in disposing of this compound lies in its stable and complex structure as a chiral auxiliary. Direct disposal as-is requires consignment as hazardous chemical waste to a licensed facility. However, a more chemically sound and responsible approach involves a two-stage process:
-
Stage 1: Chemical Pre-treatment via Hydrolysis. The N-propionyl group is attached to the sultam via an amide bond. This bond can be cleaved through hydrolysis.[2] This procedure breaks the molecule down into its constituent parts: the parent chiral auxiliary, (2S)-bornane-10,2-sultam, and propionic acid. This simplifies the chemical waste stream and is a common step in the recovery and recycling of such auxiliaries.[3][4]
-
Stage 2: Disposal of the Hydrolyzed Mixture. The resulting mixture, containing the parent sultam and the salt of propionic acid, must still be treated as hazardous waste. However, its components are well-characterized, facilitating safer handling and final disposal by a certified facility.
This guide provides a detailed protocol for the chemical pre-treatment step, which is the most critical from a laboratory procedure standpoint.
Hazard Assessment & Personal Protective Equipment (PPE)
Based on the structure and related compounds, the primary hazards are expected to be skin, eye, and respiratory system irritation.[2] The parent compound, camphorsultam, is a known irritant.[5] Therefore, stringent adherence to PPE protocols is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields, at minimum. A face shield is required during hydrolysis. | Protects against splashes of the chemical and the basic hydrolysis reagents (e.g., lithium hydroxide), which are corrosive.[6] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Prevents skin contact and potential irritation. |
| Body Protection | Standard flame-resistant laboratory coat. | Protects against incidental spills and splashes. |
| Respiratory | All handling should be performed inside a certified chemical fume hood. | Prevents inhalation of any fine powder or aerosols, especially during weighing and transfer. |
Spill Management Protocol
In the event of a spill, the following procedure should be initiated immediately:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of aerosolization.
-
Ventilate: Ensure the chemical fume hood is operating correctly.
-
Contain: For solid spills, gently cover with an inert absorbent material like vermiculite or sand. Avoid raising dust. For liquid solution spills, surround the spill with absorbent pads.
-
Collect: Wearing appropriate PPE, carefully scoop the contained material into a clearly labeled, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.
Disposal Workflow: From Waste to Collection
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocol: Laboratory-Scale Hydrolytic Pre-treatment
This protocol is adapted from standard procedures for the cleavage of N-acyl sultams.[4] It is designed for the pre-treatment of small quantities (1-10 g) of the compound prior to final disposal.
Causality: The use of lithium hydroxide and hydrogen peroxide generates the highly nucleophilic lithium hydroperoxide anion in situ. This anion readily attacks the electrophilic carbonyl carbon of the N-propionyl group, leading to the cleavage of the amide bond and liberating the parent sultam and propionic acid (as its lithium salt).[4]
Materials:
-
This compound waste
-
Tetrahydrofuran (THF)
-
Deionized Water
-
30% Hydrogen Peroxide (H₂O₂) (Caution: Strong Oxidizer)
-
Lithium Hydroxide (LiOH)
-
1 M Sodium Sulfite (Na₂SO₃) solution
-
1 M Hydrochloric Acid (HCl)
-
pH paper or pH meter
-
Appropriately sized round-bottom flask and stir bar
-
Ice bath
Procedure:
-
Preparation: Inside a chemical fume hood, dissolve the this compound waste (1.0 equivalent) in a 3:1 mixture of THF and water. Use enough solvent to ensure complete dissolution.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Reagent Addition:
-
Slowly add 30% aqueous hydrogen peroxide (approx. 4.0 equivalents) dropwise to the cooled solution.
-
Next, slowly add a pre-prepared aqueous solution of lithium hydroxide (approx. 2.0 equivalents) dropwise.
-
Safety Note: Maintain the temperature at 0 °C during addition. The reaction can be exothermic.
-
-
Reaction: Stir the mixture at 0 °C for 2-4 hours. The reaction can be monitored by Thin-Layer Chromatography (TLC) for the disappearance of the starting material if desired.
-
Quenching: Once the reaction is complete, quench the excess peroxide by slowly adding 1.5 M aqueous sodium sulfite solution (approx. 5.0 equivalents) while the flask is still in the ice bath. Stir for 20 minutes.
-
Neutralization: Carefully neutralize the mixture by adding 1 M HCl dropwise until the pH is between 6 and 8. Monitor the pH closely. This step neutralizes the excess LiOH and the lithium propionate salt.
-
Final Packaging: The entire resulting aqueous/organic mixture should be transferred to a single, clearly labeled hazardous waste container. Do not attempt to separate the layers. Label the container "Hydrolyzed Camphorsultam Derivative Waste (contains THF, water, (2S)-bornane-10,2-sultam, sodium propionate, and inorganic salts)."
-
Collection: Store the sealed container in a designated satellite accumulation area for collection by your institution's hazardous waste management program.[1] Ensure the container is stored in secondary containment.
Conclusion
While this compound is an invaluable tool in asymmetric synthesis, its responsible management at the end of its lifecycle is paramount. By employing a chemically-informed pre-treatment step via hydrolysis, researchers can simplify the waste stream, enhancing the safety and efficiency of the final disposal process. Always operate in accordance with your institution's specific safety protocols and in consultation with your EHS department.
References
-
Efficient Camphorsultam Removal Method. (n.d.). Scribd. Retrieved from [Link]
-
Sciencemadness Wiki. (2025). Proper disposal of chemicals. Sciencemadness. Retrieved from [Link]
-
Acmec Biochemical. (n.d.). N-Propionyl-(2S)-bornane-10,2-sultam,95%. Retrieved from [Link]
-
Grokipedia. (2026). Camphorsultam. Retrieved from [Link]
-
Wikipedia. (n.d.). Camphorsultam. Retrieved from [Link]
-
Waser, J., González-Gómez, J. C., Nambu, H., Huber, P., & Carreira, E. M. (2020). Cobalt-Catalyzed Cyclization of Unsaturated N-Acyl Sulfonamides: a Diverted Mukaiyama Hydration Reaction. JACS Au, 1(1), 18-24. Retrieved from [Link]
-
Collum, D. B., et al. (2015). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society, 137(48), 15235–15247. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (−)-d-2,10-camphorsultam. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
